2-Methyl-1-benzothiophene-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAUIGNXYBQHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396264 | |
| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30446-99-2 | |
| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring and a sulfur-containing thiophene ring, impart favorable characteristics to molecules that incorporate this scaffold. 2-Methyl-1-benzothiophene-3-carbaldehyde is a key derivative, serving as a versatile building block for the synthesis of a wide array of more complex and functionalized molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers in drug discovery and materials science.
Core Molecular Properties
This compound is a pale yellow crystalline powder with a molecular formula of C₁₀H₈OS and a molecular weight of 176.24 g/mol .[1][2] Its structure features a benzothiophene core with a methyl group at the 2-position and a carbaldehyde (formyl) group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈OS | [1][2] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | 85-98 °C (depending on purity) | [2] |
| CAS Number | 30446-99-2 | [1][3] |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloromethyleniminium salt, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[4][5]
Step 1: Formation of the Vilsmeier Reagent
The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Caption: Formation of the Vilsmeier Reagent.
Step 2: Electrophilic Aromatic Substitution
The electron-rich 2-methyl-1-benzothiophene attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
Step 3: Hydrolysis
The iminium salt is then hydrolyzed during the workup to yield the final product, this compound.
Caption: Vilsmeier-Haack Synthesis Workflow.
Detailed Experimental Protocol (Adapted from similar procedures): [6][7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF) and cool the flask in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Substrate: Dissolve 2-methyl-1-benzothiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Hydrolysis and Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is neutral or slightly basic. This will hydrolyze the intermediate iminium salt.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Aldehydic Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring.
-
Methyl Protons: A singlet in the upfield region, typically around δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the highly downfield region, typically around δ 180-190 ppm.
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
-
Methyl Carbon: A signal in the upfield region, typically around δ 15-25 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.
-
C-H Bending (Aromatic): Bands in the region of 690-900 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the benzothiophene ring system.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the aldehyde functional group, making it a valuable intermediate for a variety of chemical transformations.
Reactions at the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methyl-1-benzothiophene-3-carboxylic acid, using standard oxidizing agents.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols (via reduction with agents like NaBH₄), cyanohydrins, and other addition products.
-
Condensation Reactions: It undergoes condensation reactions with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.[9][10][11]
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituents.[12][13][14][15][16]
Caption: Key Reactions of the Aldehyde Group.
Applications in Drug Discovery and Materials Science
The benzothiophene scaffold is a key component in numerous biologically active compounds and functional organic materials. This compound serves as a crucial starting material for the synthesis of these valuable molecules.
Drug Discovery
The benzothiophene nucleus is present in several approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , used for the treatment of osteoporosis and the prevention of breast cancer.[17][18][19][20] The synthesis of raloxifene and its analogues often involves the elaboration of a benzothiophene core, highlighting the importance of intermediates like this compound in constructing such complex therapeutic agents.
Furthermore, derivatives of benzothiophene have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial activity: Benzothiophene derivatives have been synthesized and shown to be effective against various bacterial and fungal strains.[1][21][22] The aldehyde functionality can be readily converted into other functional groups, such as hydrazones, which have shown potent antimicrobial properties.[23]
-
Anticancer activity: The benzothiophene scaffold is being actively investigated for the development of new anticancer agents.[23]
-
Benzothieno[3,2-b]pyridines: Condensation of 2-amino-3-formylbenzothiophenes with ketones leads to the formation of benzothieno[3,2-b]pyridines, a class of compounds that has shown promising antibacterial and cytotoxic activities.[23]
Materials Science
In the field of materials science, benzothiophene-containing molecules are of great interest for their application in organic electronics. The extended π-conjugated system of the benzothiophene core facilitates charge transport, making these materials suitable for use in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Photovoltaics (OPVs)
-
Organic Field-Effect Transistors (OFETs)
The ability to functionalize the benzothiophene scaffold, for which this compound is a key precursor, allows for the fine-tuning of the electronic and photophysical properties of these materials to optimize device performance.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a fundamentally important building block in organic synthesis, with significant implications for both drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a gateway to a vast chemical space of functionalized benzothiophene derivatives. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage the potential of the benzothiophene scaffold in the development of new therapeutics and advanced materials.
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Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. Retrieved January 11, 2026, from [Link]
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Pailla, U., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110. Retrieved January 11, 2026, from [Link]
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Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879-884. Retrieved January 11, 2026, from [Link]
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Chapter 5: Synthesis of Raloxifene. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved January 11, 2026, from [Link]
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The Lynchpin of Thiophene Chemistry: A Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2) is a pivotal heterocyclic building block, holding significant sway in the realms of medicinal chemistry, materials science, and fine chemical synthesis. Its unique molecular architecture, featuring a reactive aldehyde moiety appended to the electron-rich benzothiophene scaffold, renders it a versatile precursor for the construction of complex molecular entities with profound biological and photophysical properties. This guide provides an exhaustive technical overview of this compound, from its synthesis and characterization to its reactivity and applications, with the aim of empowering researchers to harness its full synthetic potential.
Core Compound Profile
This compound presents as a pale yellow crystalline powder, a stable and reliable starting material for a multitude of chemical transformations.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 30446-99-2 | [1][2] |
| Molecular Formula | C₁₀H₈OS | [1][2] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| Melting Point | 96 - 98 °C | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| Purity | ≥ 98% (typically by HPLC) | [3] |
| Storage Conditions | 0-8 °C, under an inert atmosphere (e.g., nitrogen) | [1][3] |
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach
The most direct and industrially scalable route to this compound is the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This reaction is a cornerstone of aromatic chemistry, prized for its efficacy in introducing a formyl group onto electron-rich rings.[4]
The "Why": Causality in Reagent Selection and Conditions
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is not arbitrary. DMF serves as the source of the formyl group, while POCl₃ acts as a powerful activating agent. Their reaction in situ generates the electrophilic Vilsmeier reagent, a chloroiminium ion, which is the key reactive species. The electron-donating nature of the sulfur atom and the methyl group in the 2-methyl-1-benzothiophene ring activates the 3-position for electrophilic attack, leading to highly regioselective formylation. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then gently warmed to drive the substitution to completion.
Visualizing the Pathway: Vilsmeier-Haack Reaction
Caption: The Vilsmeier-Haack formylation pathway.
Self-Validating Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the formylation of electron-rich thiophene derivatives.
Materials:
-
2-Methyl-1-benzothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
Electrophilic Substitution: To the freshly prepared Vilsmeier reagent, add a solution of 2-methyl-1-benzothiophene (1.0 eq.) in anhydrous DCM dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Spectroscopic and Analytical Characterization
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~10.1 (s, 1H, -CHO), 7.8-8.0 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 2.8 (s, 3H, -CH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~185 (C=O), 140-145 (quaternary C), 122-135 (aromatic C), ~15 (CH₃) |
| IR | ν (cm⁻¹): ~1670 (C=O stretch, strong), ~2830 (C-H stretch of aldehyde), 1400-1600 (aromatic C=C stretch) |
| MS | m/z: 176 [M]⁺, 175 [M-H]⁺, 147 [M-CHO]⁺ |
Reactivity and Synthetic Utility: A Gateway to Molecular Diversity
The aldehyde functionality of this compound is a versatile handle for a plethora of organic transformations, enabling the synthesis of a diverse array of derivatives.
Knoevenagel Condensation: Forging New C=C Bonds
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[6] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are prevalent in many biologically active molecules.
Visualizing the Pathway: Knoevenagel Condensation
Caption: The Knoevenagel condensation pathway.
Self-Validating Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. The product can be further purified by recrystallization if necessary.
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is an indispensable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] This reaction is highly reliable and offers good control over the stereochemistry of the resulting double bond.
Visualizing the Pathway: Wittig Reaction
Caption: The Wittig reaction pathway.
Self-Validating Protocol: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux. The formation of triphenylphosphine oxide as a white precipitate is often observed as the reaction progresses. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The triphenylphosphine oxide can often be removed by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired alkene.
Applications in Drug Discovery and Materials Science
The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[9] Derivatives of this compound are actively being investigated for a wide range of therapeutic applications, including as:
-
Anticancer agents
-
Anti-inflammatory agents
-
Antimicrobial agents
-
Central nervous system modulators
In materials science, the extended π-system of benzothiophene derivatives makes them attractive candidates for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The aldehyde functionality provides a convenient point for further molecular elaboration to tune the electronic and photophysical properties of these materials.
Conclusion
This compound is a compound of significant synthetic value. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, makes it an indispensable tool for chemists in both academic and industrial settings. The insights and protocols provided in this guide are intended to facilitate its effective utilization in the pursuit of novel pharmaceuticals, advanced materials, and other high-value chemical entities.
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2-Methyl-1-benzothiophene-3-carbaldehyde chemical formula and weight
An In-Depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Properties, Synthesis, and Applications
Introduction and Core Properties
This compound is a heterocyclic aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a benzothiophene core functionalized with both a methyl and a reactive carbaldehyde group, renders it a valuable and versatile synthetic intermediate. The benzothiophene scaffold is a recognized "privileged structure" in drug discovery, appearing in a range of therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications for researchers and drug development professionals.
The foundational chemical identifiers for this compound are a molecular formula of C₁₀H₈OS and a molecular weight of approximately 176.24 g/mol .[2][3]
Physicochemical and Spectroscopic Profile
For any laboratory application, a thorough understanding of a compound's physical properties is paramount. This compound is typically a pale yellow crystalline powder.[2][4] Key identifying information and physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 30446-99-2 | [2][3] |
| Molecular Formula | C₁₀H₈OS | [2][3] |
| Molecular Weight | 176.24 g/mol | [2][3] |
| Appearance | Pale yellow crystalline powder | [2][4] |
| Melting Point | 85-98 °C | [2][4] |
| Storage Conditions | 0-8 °C | [2][4] |
From a spectroscopic standpoint, the structure presents several key signals that are crucial for its identification and characterization:
-
¹H NMR: A characteristic singlet for the aldehyde proton (CHO) is expected to appear far downfield, typically in the δ 9-10 ppm region. The methyl group (CH₃) protons would present as a singlet around δ 2.5-2.8 ppm. Aromatic protons on the benzene ring would appear as a complex multiplet between δ 7.0-8.0 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is highly deshielded and would appear around δ 180-190 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group would be prominent in the region of 1670-1700 cm⁻¹.
Synthesis Protocol: Vilsmeier-Haack Formylation
The introduction of a formyl (carbaldehyde) group onto an electron-rich aromatic ring is most effectively achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the preeminent choice for this transformation, offering high yields and regioselectivity. The causality for this choice lies in the in-situ generation of a mild, yet effective, electrophile—the Vilsmeier reagent (chloroiminium ion)—which readily reacts with activated aromatic systems like 2-methyl-1-benzothiophene.
The reaction proceeds by the electrophilic attack of the Vilsmeier reagent at the electron-rich 3-position of the benzothiophene ring, followed by hydrolysis to yield the final aldehyde product.
Experimental Workflow: Synthesis of this compound
Caption: Vilsmeier-Haack synthesis workflow.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid complex.
-
Substrate Addition: Dissolve 2-methyl-1-benzothiophene (1 equivalent) in a minimal amount of an appropriate anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent slurry.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice. Then, add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and induce hydrolysis of the intermediate iminium salt. Stir until the hydrolysis is complete.
-
Isolation and Purification: The product will often precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pale yellow crystalline product.
Key Chemical Reactions and Synthetic Utility
The true value of this compound lies in its dual reactivity, enabling the synthesis of a diverse library of more complex molecules. The aldehyde group serves as a versatile handle for numerous transformations.
Caption: Key reactions of the carbaldehyde group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-methyl-1-benzothiophene-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is a key precursor for amides and esters.[2]
-
Condensation Reactions: This is arguably the most powerful transformation. The aldehyde undergoes condensation with primary amines to form imines (Schiff bases).[2] This reaction is fundamental in constructing larger, more complex scaffolds. For instance, reaction with hydrazine derivatives can yield hydrazones, a class of compounds that has shown promising cytotoxic activity against cancer cell lines.[1]
-
Reductive Amination: A two-step or one-pot reaction involving initial imine formation followed by reduction (e.g., with sodium borohydride) yields secondary amines, a common functional group in pharmaceuticals.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds, leading to the formation of secondary alcohols.
Applications in Drug Discovery and Materials Science
The benzothiophene nucleus is a cornerstone in medicinal chemistry. Its presence in FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the antipsychotic Brexpiprazole underscores its biological relevance.[1]
-
Pharmaceutical Research: this compound serves as a critical starting material for synthesizing libraries of novel compounds for biological screening.[4] Research has demonstrated that derivatives, particularly fused heterocyclic systems like benzothieno[3,2-b]pyridines synthesized from related amino-aldehydes, possess potent antibacterial and cytotoxic properties.[1] The ability to easily modify the aldehyde group allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug development.
-
Materials Science: The π-conjugated system of the benzothiophene ring makes it an attractive building block for organic electronics.[1][4] Derivatives can be explored for applications in the development of conductive polymers, organic field-effect transistors (OFETs), and fluorescent probes.[4]
Conclusion
This compound is more than a simple chemical compound; it is a strategic molecular tool. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile reactivity make it an indispensable intermediate for researchers. For professionals in drug development, it provides a validated scaffold to build novel therapeutic agents, while for materials scientists, it offers a platform for creating new functional materials. A thorough understanding of its chemistry is key to unlocking its full potential in these innovative fields.
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2-Methyl-1-benzothiophene-3-carbaldehyde physical and chemical properties
An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. This document details the compound's core physical and chemical properties, provides an expert-driven perspective on its synthesis and reactivity, and explores its applications for researchers, scientists, and drug development professionals. The inherent reactivity of the benzothiophene scaffold, combined with the synthetic versatility of the aldehyde functional group, establishes this molecule as a valuable building block for the creation of complex chemical entities with potential therapeutic and material science applications.[1]
Molecular Identity and Structure
This compound is an organic compound built upon a benzothiophene core. This core consists of a benzene ring fused to a thiophene ring.[2] The molecule is specifically substituted with a methyl group at position 2 and a carbaldehyde (formyl) group at position 3 of the heterocyclic ring.
-
IUPAC Name : this compound[3]
-
Synonyms : 2-methylbenzo[b]thiophene-3-carbaldehyde, 2-Methylbenzo[b]thiophene-3-carboxaldehyde[3]
-
CAS Number : 30446-99-2[3]
-
Molecular Formula : C₁₀H₈OS[3]
-
Molecular Structure :
Physicochemical Properties
The compound presents as a pale yellow crystalline powder under standard conditions.[4] Its key physical and computed properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 176.24 g/mol | [3][4] |
| Appearance | Pale yellow crystalline powder | [4] |
| Melting Point | 85 - 98 °C (range depends on purity) | [4] |
| Polar Surface Area | 45.3 Ų | [3] |
| XLogP3 | 2.8 | [3] |
| Solubility | Slightly soluble in common organic solvents. | [2] |
| Storage Conditions | 0-8 °C, protect from light. | [4] |
Synthesis and Mechanistic Insight
The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction , starting from 2-methyl-1-benzothiophene.[2][5] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]
Causality of Regioselectivity : The choice of this reaction is dictated by the electronic properties of the 2-methyl-1-benzothiophene substrate. The thiophene ring is inherently more electron-rich than the fused benzene ring. The electron-donating methyl group at the C2 position further activates the heterocyclic ring towards electrophilic aromatic substitution, specifically directing the incoming electrophile to the adjacent C3 position.[5] This makes the Vilsmeier-Haack reaction exceptionally regioselective for producing the desired 3-carbaldehyde isomer.
Diagram: Vilsmeier-Haack Reaction Mechanism
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2-Methyl-1-benzothiophene-3-carbaldehyde spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-benzothiophene-3-carbaldehyde
This guide provides a comprehensive analysis of the spectroscopic profile of this compound (C₁₀H₈OS), a significant heterocyclic compound in synthetic chemistry.[1] As a versatile building block, its applications span the development of pharmaceuticals, agrochemicals, and materials science.[1] Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic signature essential for researchers and developers.
This document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The insights presented are synthesized from foundational spectroscopic principles and comparative data from closely related benzothiophene analogs.[2][3][4][5] We will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, providing a field-proven perspective on the complete characterization workflow.
Molecular Structure and Physicochemical Properties
Before delving into the spectroscopic data, it is crucial to understand the molecule's fundamental characteristics.
-
IUPAC Name: this compound[6]
-
Molecular Formula: C₁₀H₈OS[6]
-
Appearance: Typically a pale yellow crystalline powder.[7]
-
CAS Number: 30446-99-2[6]
The structure consists of a bicyclic benzothiophene core, which is a fusion of a benzene ring and a thiophene ring. A methyl group is substituted at the 2-position and a carbaldehyde (formyl) group is at the 3-position. This specific arrangement of functional groups dictates the molecule's unique spectroscopic fingerprint.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Acquisition:
-
Utilize a GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions: Use a capillary column (e.g., 30 m x 0.25 mm) suitable for aromatic compounds. A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. [8]Helium is used as the carrier gas. [8] * MS Conditions: Set the ion source temperature to ~230°C and the ionization energy to 70 eV. Scan over a mass range of m/z 40-500. [8]
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that retention time.
-
Identify the molecular ion peak (M⁺·) and analyze the major fragment ions, comparing them to the predicted fragmentation pattern.
-
Workflow Visualization & Summary
The comprehensive characterization of this compound is a systematic process where each spectroscopic technique provides a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
References
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Annweiler, E., Michaelis, W., & Meckenstock, R. U. (2001). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture. ResearchGate. Retrieved from [Link]
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Barattucci, A., Bonaccorsi, P., De Nino, A., Maiuolo, L., Procopio, A., & Russo, B. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. Retrieved from [Link]
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Kozachenko, O., et al. (2024). Modulation of Properties inB[2]enzothieno[3,2-b]b[2]enzothiophene Derivatives through Sulfur Oxidation. MDPI. Retrieved from [Link]
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Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). ResearchGate. Retrieved from [Link]
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Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T.C.M., Siddesh, M.B., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Retrieved from [Link]
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Synthesis, characterization of novel benzothiophene. (2020). Manidipa Milošević. Retrieved from [Link]
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Barattucci, A., Bonaccorsi, P., De Nino, A., Maiuolo, L., Procopio, A., & Russo, B. (2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Retrieved from [Link]
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Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]
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SpectraBase. (n.d.). Benzo[b]thiophene-3-carboxaldehyde. Wiley. Retrieved from [Link]
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Synthesis, characterization of novel benzothiophene. (2023). MJM. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylthiophene-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzothiophene-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Foreword: The Strategic Importance of the Benzothiophene Scaffold
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and advanced functional materials.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal platform for developing molecules that interact with biological targets or exhibit unique optoelectronic properties. Specifically, this compound (CAS No: 30446-99-2) is a critical synthetic intermediate.[3] The aldehyde functional group at the C3 position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and nucleophilic additions, enabling the construction of complex molecular architectures.[3][4]
This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block. We will move beyond simple reaction schemes to dissect the mechanistic underpinnings and rationale behind protocol choices, offering field-proven insights for researchers in drug development and materials science.
Part 1: The Vilsmeier-Haack Reaction: A Direct and Regioselective Approach
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This reaction is a cornerstone of heterocyclic chemistry due to its reliability, use of inexpensive reagents, and mild conditions.[5]
Mechanistic Rationale & Causality
The benzothiophene ring system is aromatic and electron-rich, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental evidence shows that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, as the resulting carbocation intermediate (a Wheland intermediate) is more effectively stabilized by the adjacent sulfur atom compared to attack at C2.[6]
The Vilsmeier-Haack reaction leverages this inherent reactivity. The key is the in situ generation of the "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃).[7] This chloroiminium ion is a moderately reactive electrophile, potent enough to attack the electron-rich benzothiophene ring but selective enough to avoid side reactions.
The reaction proceeds via the following logical steps:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the electrophilic chloroiminium cation.
-
Electrophilic Attack: The π-system of 2-methyl-1-benzothiophene attacks the carbon atom of the Vilsmeier reagent, preferentially at the C3 position.
-
Aromatization: A proton is lost from the C3 position to restore the aromaticity of the benzothiophene ring, forming an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[8]
Caption: Vilsmeier-Haack formylation workflow.
Field-Proven Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a robust, self-validating system for the gram-scale synthesis of the target compound.
Materials:
-
2-Methyl-1-benzothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool 15 mL of anhydrous DMF to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.
-
Substrate Addition: Dissolve 2-methyl-1-benzothiophene (1.0 equivalent) in 20 mL of anhydrous 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C (reflux) and monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto 100 g of crushed ice. Vigorously stir the resulting slurry and then add a saturated solution of sodium acetate until the pH is neutral (~pH 7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5) to afford this compound as a pale yellow crystalline powder.[3]
Part 2: Synthesis via Functional Group Interconversion
An alternative and equally viable strategy involves the synthesis of a precursor molecule, (2-methyl-1-benzothiophen-3-yl)methanol, followed by its oxidation to the desired aldehyde. This two-step pathway offers flexibility, particularly if the corresponding alcohol is available or if the Vilsmeier-Haack conditions are incompatible with other functional groups on a more complex substrate.
Step A: Synthesis of (2-Methyl-1-benzothiophen-3-yl)methanol
The precursor alcohol can be synthesized via the Grignard reaction of 3-bromo-2-methyl-1-benzothiophene with a formylating agent like ethyl formate, followed by reduction, or more directly by reacting 2-methyl-1-benzothiophene with a lithiating agent and then quenching with formaldehyde.
Step B: Oxidation of the Alcohol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For this specific substrate, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid and to avoid reactions with the electron-rich benzothiophene ring.
Causality in Reagent Selection:
-
Pyridinium Chlorochromate (PCC): A classic and reliable choice. PCC is a complex of chromium trioxide with pyridine and HCl. It is known for stopping the oxidation of primary alcohols at the aldehyde stage in anhydrous solvents like dichloromethane.
-
Manganese Dioxide (MnO₂): An excellent chemoselective reagent for oxidizing allylic and benzylic alcohols. The alcohol in this pathway is "benzylic-like" due to its position on the heterocyclic ring, making activated MnO₂ a highly effective choice.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild conditions, neutral pH, and short reaction times, making it ideal for sensitive substrates.
Caption: Two-step synthesis via alcohol oxidation.
Field-Proven Experimental Protocol: PCC Oxidation
Materials:
-
(2-Methyl-1-benzothiophen-3-yl)methanol[9]
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
-
Diethyl ether
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (2-methyl-1-benzothiophen-3-yl)methanol (1.0 equivalent) in anhydrous DCM.
-
Adsorbent Addition: Add a small amount of powdered, oven-dried silica gel to the solution.
-
Oxidant Addition: Add PCC (1.5 equivalents) in one portion to the stirred solution. The mixture will turn into a dark brown slurry.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting alcohol by TLC (typically 1-2 hours).
-
Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Pass the entire mixture through a short plug of Florisil® or Celatom® topped with a layer of anhydrous magnesium sulfate to filter out the chromium salts.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography as described in the Vilsmeier-Haack protocol to yield the pure aldehyde.
Comparative Analysis of Synthetic Pathways
For researchers and process chemists, selecting the optimal synthetic route depends on factors like scale, cost, available starting materials, and desired purity.
| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: Alcohol Oxidation |
| Starting Material | 2-Methyl-1-benzothiophene | (2-Methyl-1-benzothiophen-3-yl)methanol |
| Number of Steps | 1 | 2 (from 2-methyl-1-benzothiophene) |
| Reagent Cost | Low (DMF, POCl₃) | Moderate to High (PCC, DMP) |
| Key Advantages | Direct, high-yielding, atom-economical | Mild conditions, high chemoselectivity |
| Key Disadvantages | Corrosive reagents, aqueous workup | Requires precursor synthesis, chromium waste (PCC) |
| Scalability | Excellent | Good, but waste disposal can be an issue |
| Typical Yield | 75-90% | 80-95% (for oxidation step) |
Conclusion and Future Outlook
The synthesis of this compound is most efficiently achieved via the direct, one-step Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This method is robust, scalable, and cost-effective, making it the preferred choice for most applications. The alternative pathway, involving the oxidation of the corresponding C3-methanol, provides a valuable strategic alternative when milder conditions are paramount or when the alcohol precursor is readily available. As the demand for novel benzothiophene-based pharmaceuticals and materials grows, the optimization and development of green, efficient synthetic routes to key intermediates like this compound will remain an area of active and important research.[3]
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One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides . Royal Society of Chemistry. URL: [Link]
-
Benzothiophene . Wikipedia. URL: [Link]
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Organic Chemistry-Synthesis of Benzothiophene . Slideshare. URL: [Link]
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Benzothiophene synthesis . Organic Chemistry Portal. URL: [Link]
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New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives . ResearchGate. URL: [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . Green Synthesis and Catalysis. URL: [Link]
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A One Step Synthesis of 2-substituted Benzo[b]thiophenes . National Research Development Corporation. URL: [Link]
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An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of 2-Methyl-1-benzothiophene-3-carbaldehyde, a versatile heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. We will explore its discovery and historical context, delve into its synthesis through various established methods, and highlight its crucial role as a building block in the creation of complex organic molecules for pharmaceutical and materials science applications.
Introduction to a Versatile Heterocycle
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a methyl group at the 2-position and a formyl (aldehyde) group at the 3-position.[1] Its chemical formula is C₁₀H₈OS, and it has a molecular weight of 176.24 g/mol .[1][2] This compound typically appears as a pale yellow crystalline powder.[2] The unique arrangement of its functional groups makes it a valuable intermediate in organic synthesis, providing multiple reaction sites for further molecular elaboration.[1]
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₈OS |
| Molecular Weight | 176.24 g/mol |
| Appearance | Pale yellow crystalline powder |
| CAS Number | 30446-99-2 |
| Melting Point | 85-98 °C (depending on purity) |
Discovery and Historical Context
While the benzothiophene scaffold has been a subject of interest for over a century, the specific history of this compound is intrinsically linked to the development of formylation reactions for electron-rich aromatic compounds. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, provided a general method for introducing a formyl group onto such rings using a substituted amide and phosphorus oxychloride.[3]
Early research into the chemistry of benzothiophenes explored their reactivity and the directing effects of substituents. The electron-donating nature of the sulfur atom in the thiophene ring, combined with the activating effect of the methyl group at the 2-position, makes the 3-position particularly susceptible to electrophilic substitution. This inherent reactivity paved the way for the synthesis of 3-formyl derivatives like the title compound.
One of the earliest documented methods for the preparation of 2-methylbenzothiophene-3-carboxaldehyde involved the bromination of 2-methylbenzothiophene to yield the 3-bromo intermediate. Subsequent lithium-bromine exchange followed by formylation with N,N-dimethylformamide (DMF) afforded the desired aldehyde. This multi-step approach, while effective, highlighted the need for more direct and efficient synthetic routes.
Synthesis Methodologies: A Comparative Overview
Several synthetic strategies have been employed for the preparation of this compound. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.
| Synthesis Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | 2-Methylbenzo[b]thiophene, POCl₃, DMF | 0 °C to room temperature | Well-established, reliable, uses common reagents. | Can be harsh for sensitive substrates, requires aqueous workup. |
| Formylation via Lithiation | 3-Bromo-2-methylbenzo[b]thiophene, n-BuLi, DMF | Low temperatures (e.g., -78 °C) | High regioselectivity. | Requires a pre-functionalized starting material and strictly anhydrous conditions. |
| Rieche Formylation | 2-Methylbenzo[b]thiophene, Dichloromethyl methyl ether, TiCl₄ | 0 °C to room temperature | Effective for electron-rich aromatics. | The Lewis acid catalyst can be harsh; requires strictly anhydrous conditions.[4] |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylbenzo[b]thiophene
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using the Vilsmeier-Haack reaction, a widely adopted and reliable method.
Materials:
-
2-Methylbenzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-methylbenzo[b]thiophene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Caption: The reaction mechanism of the Vilsmeier-Haack formylation of 2-methylbenzo[b]thiophene.
Applications in Research and Development
This compound is a valuable building block in several scientific and industrial fields.
-
Pharmaceutical Development: The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. [5]this compound serves as a key precursor for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer agents. [1][5]The aldehyde functional group provides a convenient handle for various chemical transformations, such as condensation reactions with amines to form Schiff bases, which can then be further modified to create diverse libraries of compounds for biological screening.
-
Organic Synthesis: In synthetic organic chemistry, this compound is utilized as a versatile intermediate for the construction of a wide range of heterocyclic systems. [1]Its aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or used in Wittig-type reactions to introduce carbon-carbon double bonds.
-
Material Science: The electronic properties of the benzothiophene ring system make it an attractive component in the design of organic electronic materials. [2]Derivatives of this compound are investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). [2]
Conclusion
This compound is a cornerstone intermediate in the field of heterocyclic chemistry. Its straightforward synthesis, primarily through the robust Vilsmeier-Haack reaction, and the reactivity of its constituent functional groups have established it as a valuable tool for chemists in academia and industry. The continued exploration of its derivatives is expected to yield novel compounds with significant applications in drug discovery and materials science, underscoring the enduring importance of this versatile molecule.
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The Research Potential of 2-Methyl-1-benzothiophene-3-carbaldehyde: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzothiophene core is a "privileged structure," recognized for its ability to interact with a diverse range of biological targets with high affinity.[1][2] This structural versatility has propelled the development of numerous benzothiophene derivatives with potent therapeutic activities.[3][4][5] This guide focuses on a particularly promising, yet underexplored, member of this family: 2-Methyl-1-benzothiophene-3-carbaldehyde .
With the molecular formula C₁₀H₈OS and a molecular weight of 176.24 g/mol , this pale yellow crystalline powder serves as a versatile synthetic intermediate.[6][7] Its true potential lies in the strategic placement of a reactive carbaldehyde group at the 3-position and a methyl group at the 2-position of the benzothiophene scaffold. These features provide a gateway for the synthesis of a vast library of novel compounds with potential applications in oncology, inflammation, and infectious diseases. This document will provide an in-depth exploration of these potential research applications, complete with theoretical frameworks, synthetic strategies, and detailed experimental protocols to guide researchers in unlocking the therapeutic promise of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthetic and biological research.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈OS | [6][7] |
| Molecular Weight | 176.24 g/mol | [6][7] |
| Appearance | Pale yellow crystalline powder | [6] |
| CAS Number | 30446-99-2 | [6][7] |
| Melting Point | 96 - 98 °C | [8] |
| Storage Conditions | 0-8 °C | [6] |
Anticancer Research Applications: A Scaffold for Novel Therapeutics
The benzothiophene nucleus is a cornerstone in the design of novel anticancer agents, with derivatives exhibiting a range of mechanisms including kinase inhibition and disruption of microtubule dynamics.[1][9][10] this compound is an ideal starting point for the development of new anticancer drug candidates.
Rationale: Targeting Key Oncogenic Pathways
The carbaldehyde functional group is a versatile handle for synthesizing a variety of heterocyclic systems and derivatives that can be tailored to interact with specific oncogenic targets. For instance, condensation reactions with various amines or active methylene compounds can yield Schiff bases, chalcones, or other complex molecules. These new structures can be designed to mimic known pharmacophores of kinase inhibitors or tubulin polymerization inhibitors.
Proposed Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow starting from this compound to generate a library of potential anticancer compounds for screening.
Caption: Synthetic pathways from the core compound to potential anticancer agents.
Experimental Protocols
This protocol is fundamental for determining the cytotoxic effects of newly synthesized compounds on cancer cell lines.[11]
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiophene derivatives and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.
Principle: Western blotting is used to detect specific proteins in a sample. Cleaved caspase-3 is a key marker of apoptosis.[11]
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and perform densitometric analysis, normalizing to a loading control like β-actin.[11]
Anti-inflammatory Research Applications: A Scaffold for Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide array of diseases.[7] Benzothiophene derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX).[12][13]
Rationale: Targeting Key Inflammatory Mediators
The aldehyde functionality of this compound can be derivatized to produce compounds that can interact with the active sites of inflammatory enzymes. For example, the synthesis of hydrazone derivatives or the incorporation of acidic moieties can lead to compounds with COX inhibitory activity.
Proposed Synthetic Workflow
The following diagram outlines a synthetic approach to generate potential anti-inflammatory agents from this compound.
Caption: Synthetic pathways from the core compound to potential anti-inflammatory agents.
Experimental Protocols
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in stimulated macrophages.[7]
Principle: Nitric oxide production is a hallmark of inflammation. The Griess assay indirectly measures NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[7]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the synthesized benzothiophene derivatives for 1 hour.[7]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.[7]
-
Griess Reaction: Collect the cell culture supernatant and add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[2]
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.[2]
-
Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.[2]
This is a simple in vitro assay to screen for anti-inflammatory properties.[14][15]
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[15]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compounds at various concentrations and egg albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.[14]
Antimicrobial Research Applications: A Scaffold for Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[16][17] The benzothiophene scaffold has been incorporated into compounds with significant antibacterial and antifungal activities.[5][18][19]
Rationale: Designing Novel Antimicrobial Agents
The reactive aldehyde group of this compound is an excellent anchor for the introduction of various pharmacophores known to possess antimicrobial activity. For instance, the formation of hydrazones, thiosemicarbazones, or coupling with heterocyclic amines can lead to new chemical entities with the potential to disrupt bacterial cell wall synthesis, protein synthesis, or other essential cellular processes. The lipophilic nature of the benzothiophene core can also aid in the penetration of bacterial cell membranes.
Proposed Synthetic Workflow
The following diagram illustrates a synthetic strategy to generate potential antimicrobial compounds from this compound.
Caption: Synthetic pathways from the core compound to potential antimicrobial agents.
Experimental Protocols
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[20]
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[20]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the synthesized benzothiophene derivatives in a 96-well microtiter plate containing broth medium.[20]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[20]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[20]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.[3][20]
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[3][21]
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a zone of inhibition around the disk.[21]
Step-by-Step Methodology:
-
Agar Plate Inoculation: Uniformly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) with a standardized bacterial suspension.[20]
-
Disk Application: Aseptically apply sterile paper disks impregnated with known concentrations of the synthesized compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[21]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is indicative of the compound's antimicrobial activity.[21]
Conclusion and Future Directions
This compound represents a promising starting point for the discovery and development of novel therapeutic agents. Its versatile chemical nature, coupled with the proven biological significance of the benzothiophene scaffold, provides a strong foundation for research in oncology, inflammation, and infectious diseases. The synthetic pathways and experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically explore the potential of this compound. Future research should focus on the synthesis and screening of diverse libraries of derivatives to establish robust structure-activity relationships, followed by mechanistic studies to elucidate the molecular targets of the most promising lead compounds. Through such a directed and rigorous scientific approach, the full therapeutic potential of this compound can be realized.
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The Ascendant Scaffold: A Technical Guide to the Biological Activities of 2-Methyl-1-benzothiophene-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Benzothiophene Core
The benzothiophene nucleus, a fusion of benzene and thiophene rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2] This versatility has led to the development of successful drugs such as the selective estrogen receptor modulator Raloxifene and the anti-asthmatic Zileuton.[3] Within this promising class of compounds, derivatives of 2-Methyl-1-benzothiophene-3-carbaldehyde are emerging as a focal point for the design of novel therapeutic agents. The strategic placement of the methyl and carbaldehyde groups at the 2- and 3-positions, respectively, offers a unique platform for synthetic diversification, enabling the exploration of a wide chemical space to optimize biological activity.
This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Synthesis of the Core Scaffold and Its Derivatives
The synthetic accessibility of the this compound core is a key advantage for its development as a pharmacophore. A common and efficient method involves the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This reaction introduces the aldehyde group at the electron-rich 3-position, providing a versatile handle for further derivatization.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyl-1-benzothiophene
Objective: To synthesize the this compound scaffold.
Materials:
-
2-Methyl-1-benzothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 2-Methyl-1-benzothiophene in anhydrous DCM at 0°C, add DMF.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Causality of Experimental Choices:
-
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
The use of phosphorus oxychloride activates DMF to form the Vilsmeier reagent, which is the electrophile in this reaction.
-
The reaction is performed at low temperatures initially to control the exothermic reaction and then at room temperature to drive the reaction to completion.
Derivatization Strategies
The aldehyde functionality at the 3-position is a versatile starting point for a multitude of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Diagram of Synthetic Derivatizations:
Caption: Synthetic pathways for derivatization of the core scaffold.
II. Antimicrobial Activity
Derivatives of the benzothiophene scaffold have demonstrated significant potential as antimicrobial agents, combating both bacterial and fungal pathogens.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Synthesis of Antimicrobial Benzothiophene Derivatives
A common strategy to enhance antimicrobial activity is the introduction of heterocyclic moieties, such as pyrimidines and pyrazoles, through condensation reactions with the aldehyde group of the core scaffold.[5]
Experimental Protocol: Synthesis of Pyrimidine-fused Benzothiophenes
Objective: To synthesize benzothiophene-pyrimidine derivatives with potential antimicrobial activity.
Materials:
-
This compound
-
Urea or Thiourea
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
A mixture of this compound, urea (or thiourea), and a catalytic amount of potassium hydroxide in ethanol is refluxed for 8-10 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or DMF) affords the pure pyrimidine-fused benzothiophene derivative.
Evaluation of Antimicrobial Activity
The antimicrobial efficacy of the synthesized derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized benzothiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table of Antimicrobial Activity of Representative Benzothiophene Derivatives:
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzo[b]thiophene derivative 1 | E. coli | 8-64 (with PMB) | [4] |
| Benzo[b]thiophene derivative 2 | C. albicans | 32-64 | [4] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [6] |
III. Anticancer Activity
The benzothiophene scaffold has been a fruitful source of compounds with potent anticancer activity.[7][8] Many derivatives exert their cytotoxic effects by targeting the microtubule system, leading to cell cycle arrest and apoptosis.
Mechanism of Action: Tubulin Polymerization Inhibition
Several benzothiophene derivatives, particularly those with structural similarities to combretastatin A-4, have been shown to inhibit tubulin polymerization.[7] This disruption of the microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.
Diagram of Tubulin Inhibition Pathway:
Caption: Mechanism of anticancer activity via tubulin inhibition.
Evaluation of Anticancer Activity
The in vitro anticancer activity of this compound derivatives can be evaluated using various cancer cell lines and cytotoxicity assays.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Synthesized benzothiophene derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table of Anticancer Activity of Representative Benzothiophene Derivatives:
| Compound | Cancer Cell Line | GI50 (nM) | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia | 10-66.5 | [7] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | CNS Cancer | 21.2-50.0 | [7] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of 60 cell lines | < 10.0 | [7] |
IV. Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, and benzothiophene derivatives have shown promise as anti-inflammatory agents.[9][10] Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).
Mechanism of Action: COX-2 Inhibition
Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Benzothiophene carboxamide derivatives have been identified as potent and selective COX-2 inhibitors.[9]
Diagram of COX-2 Inhibition Pathway:
Caption: Anti-inflammatory mechanism via COX-2 inhibition.
Evaluation of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of the synthesized compounds can be assessed using animal models of inflammation, such as the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of a compound.
Materials:
-
Synthesized benzothiophene derivatives
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Divide the rats into groups: control, standard, and test groups (receiving different doses of the compounds).
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
V. Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is still emerging, preliminary insights can be drawn from the broader class of benzothiophene and thiophene derivatives. For instance, in the context of antibacterial activity, the introduction of a 2-iodobenzamido group at the 2-position of a tetrahydrobenzothiophene core has been shown to enhance activity against E. coli and P. aeruginosa.[11] For anticancer activity, the presence of a trimethoxyphenyl ring, mimicking the A-ring of combretastatin, is crucial for potent tubulin inhibition.[7]
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of the 3-carbaldehyde group allows for the creation of diverse chemical libraries, which can be screened for antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on a systematic exploration of the structure-activity relationships of this specific scaffold to identify lead compounds with enhanced potency and selectivity. Further in-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways modulated by these promising derivatives, paving the way for their potential clinical translation.
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Pathak, C., Singh, R. R., Yadav, S., Kapoor, N., Raina, V., Gupta, S., & Surolia, A. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB life, 66(3), 201–211. [Link]
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An In-depth Technical Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-1-benzothiophene-3-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, explore its chemical properties and reactivity, and highlight its current and potential applications, particularly in the realm of drug discovery.
Introduction to a Privileged Scaffold
This compound, with the molecular formula C10H8OS, is a pale yellow crystalline powder.[1] The benzothiophene core is considered a "privileged structure" in medicinal chemistry due to its presence in a variety of bioactive compounds and FDA-approved drugs.[2] This structural motif is known to interact with various biological targets, making its derivatives promising candidates for the development of new therapeutic agents.[3][4][5][6] The presence of a reactive aldehyde group at the 3-position and a methyl group at the 2-position of the benzothiophene ring system makes this particular molecule a valuable and versatile building block for the synthesis of more complex molecules with diverse pharmacological activities.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H8OS | [1][7][8] |
| Molecular Weight | 176.24 g/mol | [1][8] |
| Appearance | Pale yellow crystalline powder | [1][7] |
| Melting Point | 85-98 °C | [1] |
| CAS Number | 30446-99-2 | [1][8] |
| InChI Key | DRZGHNXLEQHVHB-UHFFFAOYSA-N | [1] |
Synthesis of the Core Structure: Methodologies and Mechanisms
The primary and most well-documented method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the treatment of an activated aromatic compound, in this case, 2-methyl-1-benzothiophene, with a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl3).[9][11][12]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich benzothiophene ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during the reaction workup yields the desired aldehyde.[11]
Caption: The Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol (Vilsmeier-Haack Formylation)
The following is a representative protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
2-Methyl-1-benzothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF while stirring. The formation of the Vilsmeier reagent is an exothermic process, so maintaining a low temperature is crucial.
-
Reaction with Benzothiophene: Once the Vilsmeier reagent has formed, add a solution of 2-methyl-1-benzothiophene in a suitable solvent (e.g., dichloromethane) to the reaction mixture dropwise, while still maintaining the cold temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring it over crushed ice. Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The chemical reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations. This reactivity makes it a valuable intermediate for the synthesis of a wide range of derivatives.[1]
Key Reactions:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methyl-1-benzothiophene-3-carboxylic acid, using common oxidizing agents.[1]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-methyl-1-benzothiophen-3-yl)methanol.
-
Condensation Reactions: It can undergo condensation reactions with amines to form imines (Schiff bases) or with active methylene compounds in reactions such as the Knoevenagel condensation.[1]
-
Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and other addition products.[1]
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Materials Science
The benzothiophene scaffold is a key component in a number of pharmaceuticals, and its derivatives have shown a wide range of biological activities.[3][6] These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][6] Consequently, this compound serves as a crucial starting material for the synthesis of novel compounds with potential therapeutic applications.[7]
Table 2: Reported and Potential Biological Activities of Benzothiophene Derivatives
| Biological Activity | Description | References |
| Anticancer | Derivatives have been investigated for their cytotoxic effects against various cancer cell lines. | [3][5][6] |
| Anti-inflammatory | Benzothiophene-based compounds have shown potential as anti-inflammatory agents. | [3][6] |
| Antimicrobial | The scaffold has been incorporated into molecules with antibacterial and antifungal properties. | [3][6][13] |
| Antidiabetic | Certain derivatives have been explored for their potential in managing diabetes. | [3][6] |
| Anticonvulsant | The benzothiophene core has been studied for its potential in developing anticonvulsant drugs. | [3][6] |
| PPARα/γ Activation | Benzothiophene derivatives have been shown to activate peroxisome proliferator-activated receptors, which are involved in various metabolic diseases. | [14] |
Beyond its role in medicinal chemistry, this compound and its derivatives are also being explored in the field of materials science .[7] Their aromatic and heterocyclic nature makes them suitable for the development of organic electronics, conductive polymers, and fluorescent probes.[7] The ability to tune the electronic and photophysical properties of these molecules through chemical modification of the aldehyde group opens up possibilities for creating novel functional materials.[7]
Future Directions
The versatility of this compound as a synthetic intermediate ensures its continued importance in both academic and industrial research. Future research is likely to focus on:
-
Development of novel synthetic methodologies: Exploring more efficient and environmentally friendly routes to this compound and its derivatives.[1]
-
Expansion of its medicinal chemistry applications: Synthesizing and screening new libraries of benzothiophene-based compounds for a wider range of biological targets.[1]
-
Exploration of its potential in materials science: Designing and creating new functional materials with tailored electronic and optical properties.[1][7]
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International Journal of Pharmaceutical Sciences Review and Research. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]
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YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]
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National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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An In-depth Technical Guide on the Safe Handling of 2-Methyl-1-benzothiophene-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2), a key intermediate in pharmaceutical and specialty chemical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical data from safety data sheets (SDS), toxicology databases, and established laboratory practices. The guide covers chemical and physical properties, hazard identification, exposure controls, personal protective equipment (PPE) recommendations, step-by-step handling and storage protocols, and emergency procedures. The objective is to equip laboratory personnel with the necessary knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity when working with this compound.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for predicting its behavior under laboratory conditions and ensuring safe handling. This compound is a solid, pale yellow crystalline powder.[1][2] Its stability and handling requirements are directly influenced by these characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 30446-99-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈OS | [1][3][4] |
| Molecular Weight | 176.23 g/mol | [2][3][4] |
| Appearance | Pale yellow crystalline powder | [1][2] |
| Melting Point | 96 - 98 °C | [1] |
| Storage Temperature | 0 - 8 °C | [1][2] |
Rationale for Storage Conditions: The recommended storage temperature of 0-8 °C suggests that the compound may be susceptible to degradation or reaction at ambient temperatures over extended periods.[1][2] Refrigeration is a precautionary measure to preserve its purity and stability, which is critical for the reproducibility of experimental results in drug development and chemical synthesis.
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4] Understanding these hazards is the first step in implementing effective safety controls.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4]
The primary routes of exposure are inhalation, skin contact, and eye contact.[3] It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] This lack of comprehensive data necessitates a conservative approach to handling, treating the substance with a high degree of caution as if it were more hazardous than currently classified. No component of this product is listed as a carcinogen by IARC.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering controls with appropriate PPE, is essential for safely handling this compound.
Engineering Controls
-
Ventilation: All handling of the solid powder or solutions should be conducted in a well-ventilated area.[5][6] A certified chemical fume hood is mandatory for any procedure that could generate dust or aerosols, such as weighing, transferring, or dissolving the compound. This is the primary defense against respiratory exposure.[3]
-
Eyewash Stations and Safety Showers: Readily accessible and tested emergency eyewash stations and safety showers are required in any laboratory where this chemical is handled.[5]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect the user from specific, identified hazards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[7] The causality is clear: direct skin contact is known to cause irritation.[4]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious irritation.[4][5]
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or procedures with a higher risk of spillage, additional protective clothing may be necessary.[5]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH (US) or CEN (EU) approved respirator is required. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges are recommended.[3]
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Verify that the chemical fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use tools like spatulas and weigh paper carefully to minimize aerosolization. Avoid creating dust.[3]
-
Dissolution: When preparing solutions, add the solid slowly to the solvent to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3] Decontaminate the work surface and any equipment used.
Storage Protocol
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Temperature: Store refrigerated at 0-8 °C for long-term stability.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
The following workflow diagram illustrates the logical steps for safely handling the compound from retrieval to storage.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[3]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Spill and Fire Procedures
-
Spill Response:
-
Evacuate personnel to a safe area.[3]
-
Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.[3]
-
Prevent further leakage if safe to do so. Do not let the product enter drains.[3]
-
For a solid spill, sweep up and shovel into a suitable, closed container for disposal without creating dust.[3][5]
-
-
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazards: Combustion may produce hazardous gases like carbon oxides and sulfur oxides.[3]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]
-
The following decision tree outlines the immediate actions required in an emergency.
Caption: Emergency Response Decision Tree.
Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle to prevent environmental contamination.
-
Product: Unused or surplus material should be treated as hazardous waste. It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3] Always use a licensed professional waste disposal service.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[3]
-
Environmental Precaution: Do not let the product enter drains or waterways.[3]
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). This compound.
- Smolecule. (2023, August 15). Buy this compound.
- Sigma-Aldrich Inc. (2025, April 28). Safety Data Sheet.
- Fisher Scientific. (2024, March 29). Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Safety Data Sheet.
- Echemi.com. (n.d.). Benzo[b]thiophene-3-carboxaldehyde SDS.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Benzothiophene-2-carbaldehyde.
Sources
2-Methyl-1-benzothiophene-3-carbaldehyde melting point and appearance
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-benzothiophene-3-carbaldehyde
Introduction
This compound is a heterocyclic aromatic aldehyde that serves as a valuable intermediate in the synthesis of a wide range of organic compounds.[1][2] Its unique molecular architecture, featuring a benzothiophene core functionalized with both a methyl and a formyl group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key physicochemical properties of this compound, with a particular focus on its melting point and appearance, offering insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and product formulation. The melting point and appearance are critical parameters for identification, purity assessment, and handling of solid materials.
Appearance
This compound is consistently described as a pale yellow crystalline powder .[1][2] This crystalline nature is indicative of a well-ordered molecular structure in the solid state. The pale yellow color arises from the electronic transitions within the conjugated aromatic system of the molecule.
Quantitative Data Summary
The key physicochemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Melting Point | 96 - 98 °C | Chem-Impex[1] |
| 85 - 98 °C | Smolecule[2] | |
| Appearance | Pale yellow crystalline powder | Chem-Impex[1], Smolecule[2] |
| Molecular Formula | C₁₀H₈OS | Chem-Impex[1], PubChem[3] |
| Molecular Weight | 176.24 g/mol | Smolecule[2], PubChem[3] |
| CAS Number | 30446-99-2 | Chem-Impex[1], Smolecule[2] |
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a primary indicator of a pure crystalline solid. The protocol described here is a standard method for obtaining an accurate melting point using a capillary melting point apparatus.
Principle
A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range (typically 1-2°C) is indicative of high purity.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. This is crucial for uniform heat transfer.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. The packing density should be consistent to ensure reproducibility.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 10-15°C below the expected melting point (around 80-85°C for this compound).
-
-
Melting Point Measurement:
-
Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point. A slow heating rate is critical for accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating and record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool down before performing any subsequent measurements.
-
It is good practice to perform at least two measurements to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
Caption: Workflow for determining the melting point of a crystalline solid.
Conclusion
This technical guide provides essential physicochemical data for this compound, focusing on its melting point and appearance. The established melting point range of 85-98 °C and its characteristic pale yellow crystalline powder form are critical parameters for its identification and quality control in research and development settings. The provided experimental protocol for melting point determination underscores a reliable method for verifying the purity of this important synthetic intermediate.
References
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The Chemistry and Therapeutic Potential of C10H8OS Benzothiophene Derivatives: A Technical Guide for Researchers
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of benzothiophene derivatives with the molecular formula C10H8OS, targeting researchers, scientists, and professionals in drug development. We will delve into the systematic IUPAC nomenclature of these isomers, detail robust synthetic protocols, and provide a comprehensive analysis of their characterization through modern spectroscopic techniques. Furthermore, this guide will illuminate the significant therapeutic potential of this class of compounds by reviewing their diverse pharmacological activities, supported by quantitative data and structure-activity relationship (SAR) insights.
Introduction: The Significance of the Benzothiophene Core
Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, is a structural motif of paramount importance in the pharmaceutical sciences.[1] Its inherent physicochemical properties, including its relatively rigid and planar structure, as well as its capacity for diverse functionalization, make it an ideal backbone for the design of novel therapeutic agents. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at biological targets.[2][3]
Derivatives of benzothiophene have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties.[4][5] Notably, several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole , feature the benzo[b]thiophene core, underscoring its clinical relevance.[6][7] This guide will focus specifically on isomers with the chemical formula C10H8OS, providing a detailed examination of their chemical and biological landscape.
IUPAC Nomenclature and Isomerism of C10H8OS Benzothiophene Derivatives
A systematic approach to nomenclature is fundamental for unambiguous scientific communication. The most prevalent isomer of benzothiophene is benzo[b]thiophene , where the benzene and thiophene rings are fused at the [b] face of the thiophene ring.[8] The numbering of the benzo[b]thiophene ring system commences from the sulfur atom, which is assigned position 1.[9]
The alternative isomeric form, benzo[c]thiophene , is less common and generally less stable.[10] Its numbering also begins at the sulfur atom.
For the molecular formula C10H8OS, the most significant isomers are the acetylbenzo[b]thiophenes . The position of the acetyl group on the benzothiophene core dictates the specific IUPAC name of the isomer. The primary isomers are:
-
1-(Benzo[b]thiophen-2-yl)ethan-1-one (commonly known as 2-acetylbenzo[b]thiophene)
-
1-(Benzo[b]thiophen-3-yl)ethan-1-one (commonly known as 3-acetylbenzo[b]thiophene)
-
1-(Benzo[b]thiophen-4-yl)ethan-1-one (4-acetylbenzo[b]thiophene)
-
1-(Benzo[b]thiophen-5-yl)ethan-1-one (5-acetylbenzo[b]thiophene)
-
1-(Benzo[b]thiophen-6-yl)ethan-1-one (6-acetylbenzo[b]thiophene)
-
1-(Benzo[b]thiophen-7-yl)ethan-1-one (7-acetylbenzo[b]thiophene)
Other potential, though less studied, isomers of C10H8OS could include methoxyvinylbenzothiophenes or benzothienylacetaldehydes . For instance, a methoxyvinyl derivative could be named as 2-(1-methoxyvinyl)benzo[b]thiophene . A benzothienylacetaldehyde isomer would be named as 2-(benzo[b]thiophen-2-yl)acetaldehyde .[10][11] This guide will primarily focus on the more prevalent and biologically relevant acetylbenzo[b]thiophene isomers.
Caption: Key positional isomers of acetylbenzo[b]thiophene.
Synthesis of Acetylbenzo[b]thiophene Isomers
The synthesis of acetylbenzo[b]thiophenes can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 1-(Benzo[b]thiophen-2-yl)ethan-1-one
A straightforward and environmentally friendly one-step protocol for the synthesis of 2-acetylbenzo[b]thiophenes has been reported.[12] This method utilizes the reaction of a substituted aryl halide with 2-mercaptoacetone in water.
Experimental Protocol:
-
To a round-bottom flask, add 2-chlorobenzaldehyde (1 equivalent), 2-mercaptoacetone (1 equivalent), and potassium carbonate (2 equivalents).
-
Add water to the flask to serve as the reaction medium.
-
Heat the reaction mixture at 90°C for 2 hours.
-
Upon completion, the product, 1-(benzo[b]thiophen-2-yl)ethan-1-one, precipitates out of the aqueous solution.
-
Collect the solid product by simple filtration and wash with water.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: A green synthetic route to 2-acetylbenzo[b]thiophene.
Synthesis of 1-(Benzo[b]thiophen-3-yl)ethan-1-one
The synthesis of 3-acetylbenzo[b]thiophene often involves the Friedel-Crafts acylation of benzo[b]thiophene. However, this method can lead to a mixture of 2- and 3-substituted products. A more regioselective synthesis can be achieved via a Grignard reaction followed by oxidation, a method adapted from the synthesis of 3-acetylthiophene.[2]
Experimental Protocol:
Step 1: Grignard Coupling
-
To a dry, three-necked flask under an inert atmosphere, add 3-bromobenzo[b]thiophene (1 equivalent) and a nickel catalyst such as NiCl2(dppp) (0.01-0.015 equivalents).
-
Add anhydrous diethyl ether as the solvent.
-
Cool the mixture in an ice bath and slowly add ethylmagnesium bromide (1.1 equivalents) in diethyl ether.
-
After the addition, reflux the mixture for 2 hours.
-
Cool the reaction and quench with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-ethylbenzo[b]thiophene by vacuum distillation.
Step 2: Oxidation
-
Dissolve the 3-ethylbenzo[b]thiophene (1 equivalent) in a solution of magnesium nitrate.
-
Heat the mixture with stirring and add potassium permanganate (1.6 equivalents) portion-wise.
-
After the addition is complete, heat the reaction to 90°C.
-
Cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(benzo[b]thiophen-3-yl)ethan-1-one.
Spectroscopic Characterization
The structural elucidation of C10H8OS benzothiophene derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for determining the substitution pattern on the benzothiophene ring.
-
¹H NMR: The chemical shifts of the protons on the benzothiophene core are influenced by the position of the acetyl group. For 1-(benzo[b]thiophen-2-yl)ethan-1-one , the proton at the 3-position typically appears as a singlet in the downfield region. In contrast, for 1-(benzo[b]thiophen-3-yl)ethan-1-one , the proton at the 2-position will be a downfield singlet. The protons on the benzene ring will appear as a complex multiplet in the aromatic region. The acetyl methyl protons will be a sharp singlet around 2.5-2.7 ppm.[3]
-
¹³C NMR: The carbonyl carbon of the acetyl group gives a characteristic signal in the range of 190-200 ppm. The chemical shifts of the carbons in the benzothiophene ring are also diagnostic of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the carbonyl functional group. A strong absorption band in the region of 1660-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the acetyl group.[13] The exact position of this band can be influenced by conjugation with the aromatic ring. Other characteristic bands include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic system (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For C10H8OS isomers, the molecular ion peak (M⁺) will be observed at m/z = 176. The fragmentation pattern is often dominated by the loss of the acetyl group (CH₃CO•), leading to a prominent peak at m/z = 133.[14][15]
| Spectroscopic Data | 1-(Benzo[b]thiophen-2-yl)ethan-1-one | 1-(Benzo[b]thiophen-3-yl)ethan-1-one |
| ¹H NMR (δ, ppm) | ~2.6 (s, 3H, CH₃), ~7.4-8.0 (m, 5H, Ar-H) | ~2.5 (s, 3H, CH₃), ~7.3-8.2 (m, 5H, Ar-H) |
| ¹³C NMR (δ, ppm) | ~27 (CH₃), ~123-145 (Ar-C), ~192 (C=O) | ~26 (CH₃), ~122-142 (Ar-C), ~195 (C=O) |
| IR (ν, cm⁻¹) | ~1665 (C=O) | ~1670 (C=O) |
| MS (m/z) | 176 (M⁺), 133 (M-43) | 176 (M⁺), 133 (M-43) |
| Table 1: Typical Spectroscopic Data for 2- and 3-Acetylbenzo[b]thiophene. |
Pharmacological Activities and Therapeutic Potential
Benzothiophene derivatives, including those with the C10H8OS formula, are a rich source of compounds with diverse and potent biological activities. Their therapeutic potential spans a wide range of diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, certain benzothiophene acrylonitrile analogs have exhibited potent growth inhibition against a panel of human cancer cell lines, with GI50 values in the nanomolar range.[4] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzothiophene ring are critical for anticancer activity.[5] Some derivatives have been shown to act as dual inhibitors of VEGFR-2 and EGFR, key targets in cancer therapy, with IC50 values in the low nanomolar range.[16]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6q | MCF-7 (Breast) | 3.86 | [16] |
| Compound 6q | PanC-1 (Pancreatic) | 3.65 | [16] |
| Compound 6q | HepG2 (Liver) | 4.78 | [16] |
| Table 2: In vitro anticancer activity of a representative ureido benzothiophene derivative. |
Antimicrobial Activity
The benzothiophene scaffold is also a promising platform for the development of novel antimicrobial agents. Benzothiophene acylhydrazones have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA), with some compounds showing minimum inhibitory concentrations (MIC) as low as 4 µg/mL.[17][18] SAR studies have indicated that the presence of specific substituents on both the benzothiophene core and the acylhydrazone moiety can significantly enhance antibacterial efficacy.[6]
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene derivative 4 | Col-R A. baumannii | 16 (MIC50) | [19] |
| Thiophene derivative 5 | Col-R A. baumannii | 16 (MIC50) | [19] |
| Thiophene derivative 8 | Col-R E. coli | 32 (MIC50) | [19] |
| Table 3: In vitro antimicrobial activity of selected thiophene derivatives against colistin-resistant bacteria. |
Other Biological Activities
Beyond anticancer and antimicrobial effects, benzothiophene derivatives have been investigated for a host of other therapeutic applications, including:
-
Anti-inflammatory activity: By inhibiting key inflammatory mediators.[3]
-
Anticonvulsant activity: Showing promise in models of epilepsy.[5]
-
Antidiabetic activity: Through various mechanisms, including enzyme inhibition.[5]
-
Cholinesterase inhibition: With potential applications in the treatment of Alzheimer's disease.[20]
The diverse biological profile of C10H8OS benzothiophene derivatives makes them highly attractive candidates for further investigation in drug discovery programs. The insights into their synthesis, characterization, and biological activity provided in this guide are intended to facilitate and inspire future research in this exciting area of medicinal chemistry.
Conclusion
The C10H8OS benzothiophene derivatives represent a versatile and pharmacologically significant class of compounds. A thorough understanding of their IUPAC nomenclature, isomeric forms, and synthetic pathways is crucial for their systematic investigation. Modern spectroscopic techniques provide the necessary tools for their unambiguous characterization. The broad spectrum of biological activities, particularly in the realms of oncology and infectious diseases, highlights the immense therapeutic potential of this scaffold. Future research focused on the strategic design and synthesis of novel analogs, guided by comprehensive SAR studies, is poised to unlock new and effective therapeutic agents for a variety of human diseases.
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Methodological & Application
Synthesis and Application of 2-Methyl-1-benzothiophene-3-carbaldehyde Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of Benzothiophene in Medicinal Chemistry
The benzothiophene core is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to endogenous molecules and its ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, is present in a range of pharmaceuticals, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[3] The versatility of the benzothiophene nucleus allows for extensive functionalization, enabling the modulation of its physicochemical properties and biological activity.
Among the myriad of benzothiophene derivatives, 2-methyl-1-benzothiophene-3-carbaldehyde serves as a particularly valuable intermediate. The aldehyde functional group at the 3-position provides a reactive handle for the synthesis of a diverse library of compounds, such as Schiff bases, hydrazones, and other heterocyclic systems. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization, with a focus on their applications in the discovery of novel therapeutic agents. We will delve into detailed experimental protocols, characterization data, and a discussion of the anticancer and antimicrobial potential of these compounds.
Synthetic Protocols
The synthesis of this compound is a two-step process, beginning with the construction of the 2-methyl-1-benzothiophene core, followed by formylation at the 3-position.
Protocol 1: Synthesis of 2-Methyl-1-benzothiophene
This protocol describes a common method for the synthesis of 2-methyl-1-benzothiophene via the reaction of thiophenol with chloroacetone, followed by acid-catalyzed cyclization.
Reaction Scheme:
Caption: Synthesis of 2-Methyl-1-benzothiophene.
Materials and Reagents:
-
Thiophenol
-
Chloroacetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
S-Alkylation: In a round-bottom flask, dissolve thiophenol (1 eq) in ethanol. Add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes at room temperature. To this mixture, add chloroacetone (1.1 eq) dropwise. Heat the reaction mixture to reflux for 2-3 hours.
-
Work-up and Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude phenylthioacetone intermediate.
-
Cyclization: To the crude phenylthioacetone, add polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture to 100-120 °C with stirring for 2-4 hours.
-
Final Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford 2-methyl-1-benzothiophene.
Protocol 2: Vilsmeier-Haack Formylation of 2-Methyl-1-benzothiophene
This protocol details the formylation of 2-methyl-1-benzothiophene at the electron-rich 3-position using the Vilsmeier-Haack reagent.[4][5]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-Methyl-1-benzothiophene.
Materials and Reagents:
-
2-Methyl-1-benzothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Vilsmeier Reagent: To a stirred solution of anhydrous DMF (3 eq) in anhydrous DCM, slowly add POCl₃ (1.2 eq) at 0 °C under an inert atmosphere. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[4]
-
Formylation Reaction: Add a solution of 2-methyl-1-benzothiophene (1 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.[4] Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to yield this compound.[4]
Characterization of Synthesized Compounds
Accurate characterization of the synthesized compounds is crucial for ensuring their purity and confirming their identity.
Table 1: Spectroscopic Data for 2-Methyl-1-benzothiophene
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.78 (d, J=8.0 Hz, 1H), 7.69 (d, J=8.0 Hz, 1H), 7.30-7.22 (m, 2H), 6.98 (s, 1H), 2.52 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.2, 138.9, 137.6, 124.3, 123.8, 122.9, 122.2, 121.5, 14.5.[3] |
| IR (KBr, cm⁻¹) | 3050, 2920, 1450, 1375, 810, 740. |
| MS (EI, m/z) | 148 (M⁺), 133, 115. |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H), 8.3 (d, J=8.0 Hz, 1H), 7.8 (d, J=8.0 Hz, 1H), 7.5-7.4 (m, 2H), 2.8 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.5, 145.2, 140.8, 138.1, 132.5, 126.2, 125.4, 124.8, 122.7, 14.8. |
| IR (KBr, cm⁻¹) | 3060, 2925, 2850, 1665 (C=O), 1530, 1440, 750. |
| MS (EI, m/z) | 176 (M⁺), 175, 147, 133.[6] |
Applications in Drug Discovery
The this compound scaffold is a versatile starting point for the synthesis of various derivatives with potential therapeutic applications.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of benzothiophene derivatives. The introduction of different substituents on the benzothiophene ring can lead to compounds with significant cytotoxicity against various cancer cell lines.
Table 3: In Vitro Anticancer Activity of Selected Benzothiophene Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide derivative | Hep3B | 7.66 µg/mL | [7] |
| B | N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 2.77 µg/mL | [7] |
| C | Thiophene carboxamide derivative 2b | Hep3B | 5.46 | [7] |
| D | Thiophene carboxamide derivative 2e | Hep3B | 12.58 | [7] |
Note: The structures for compounds A-D are complex derivatives and are described in the referenced literature.
The mechanism of action for many of these anticancer agents involves the inhibition of crucial cellular processes such as tubulin polymerization or the modulation of key signaling pathways.
Antimicrobial Activity
Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.
Table 4: In Vitro Antimicrobial Activity (MIC) of Selected Benzothiophene Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| E | Tetrahydrobenzothiophene derivative 3b | Salmonella | 0.54-0.73 µM | [8] |
| F | Tetrahydrobenzothiophene derivative 3k | Salmonella | 0.54-0.73 µM | [8] |
| G | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [9] |
Note: The structures for compounds E-G are complex derivatives and are described in the referenced literature.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. For instance, the introduction of halogen atoms or specific heterocyclic moieties can significantly enhance the anticancer or antimicrobial potency. The aldehyde group at the 3-position serves as a key point for diversification, allowing for the exploration of a wide chemical space to optimize the therapeutic properties of these compounds.
Experimental and Logical Workflow
The following diagram illustrates the overall workflow from synthesis to biological evaluation of this compound derivatives.
Caption: Workflow for the synthesis and evaluation of derivatives.
Conclusion
This compound represents a valuable and versatile platform for the development of novel therapeutic agents. The synthetic routes to this key intermediate are well-established and amenable to scale-up. The reactivity of the aldehyde functionality allows for the creation of diverse chemical libraries, which have shown significant promise in the fields of oncology and infectious diseases. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and effective drug candidates.
References
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Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. - ResearchGate. Available from: [Link]
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Vilsmeier-Haack Reaction. Available from: [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC - NIH. Available from: [Link]
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Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization and Quadratic Hyperpolarizabilities - CORE. Available from: [Link]
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Benzothiophene - Wikipedia. Available from: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. Available from: [Link]
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2-Methyl-benzo(B)thiophene - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
- EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents.
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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Benzothiophene synthesis - Organic Chemistry Portal. Available from: [Link]
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Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Available from: [Link]
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Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - NIH. Available from: [Link]
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High-field NMR spectroscopy and FTICR mass spectrometry - BG. Available from: [Link]
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - ResearchGate. Available from: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central. Available from: [Link]
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Study the Toxicity and Anticancer activity of Some New Amic Acid and Their Derivatives of Mefenamic acid. Available from: [Link]
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Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - ResearchGate. Available from: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. Available from: [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. Available from: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]
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Application Notes & Protocols: Strategic Friedel-Crafts Acylation of 2-Methyl-1-benzothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, enabling the introduction of ketone functionalities onto aromatic scaffolds.[1] However, its application to electronically deactivated heterocyclic systems such as 2-Methyl-1-benzothiophene-3-carbaldehyde presents significant synthetic challenges. The presence of the strongly electron-withdrawing carbaldehyde group at the 3-position deactivates the benzothiophene ring system towards electrophilic aromatic substitution, complicating standard protocols.[2] This guide provides a comprehensive technical overview, from mechanistic principles to detailed, field-tested protocols, for successfully navigating the Friedel-Crafts acylation of this challenging substrate. We will explore the causality behind experimental design choices, offer robust methodologies for reaction execution and troubleshooting, and provide a framework for the regioselective synthesis of novel acyl-benzothiophene derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Mechanistic Insights and Strategic Challenges
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to an acylating agent (e.g., an acyl chloride) to generate a highly electrophilic acylium ion.[3][4] This electrophile is then attacked by the electron-rich aromatic ring.
However, the electronic landscape of this compound introduces several critical considerations:
-
Ring Deactivation: The primary challenge is the potent electron-withdrawing and deactivating nature of the 3-carbaldehyde group. This effect significantly reduces the nucleophilicity of the benzothiophene ring system, rendering it sluggish or unreactive under mild conditions.[2][5] Consequently, forcing conditions, including the use of strong, stoichiometric Lewis acids, are often required.
-
Lewis Acid Complexation: The carbonyl oxygen of the aldehyde can act as a Lewis base, coordinating with the Lewis acid catalyst. This complexation further deactivates the ring and sequesters the catalyst, often necessitating the use of more than one equivalent of the Lewis acid.[6]
-
Regioselectivity: With positions 2 and 3 occupied, acylation must occur on the benzene portion of the scaffold (positions 4, 5, 6, or 7). The final substitution pattern is dictated by a complex interplay of the directing effects of the sulfur atom, the 2-methyl group (ortho-, para-directing), and the 3-carbaldehyde group (meta-directing relative to its position). This complexity can often lead to the formation of a mixture of regioisomers, making purification and characterization essential.[7] Traditional acylation of benzo[b]thiophene itself often yields mixtures, highlighting the inherent challenge of regiocontrol.[7][8]
Visualizing the Mechanism: Acylium Ion Formation
Caption: Formation of the resonance-stabilized acylium ion electrophile.
Experimental Design and Protocols
Given the substrate's deactivation, a robust protocol employing a strong Lewis acid is the logical starting point. The following methodology is designed to maximize the potential for reaction while maintaining control.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride
This protocol uses the powerful Lewis acid AlCl₃ to drive the reaction with the deactivated substrate.
Core Principle: Overcoming the energy barrier of acylating a deactivated ring requires a highly reactive electrophile, generated in situ using a strong Lewis acid and an acyl chloride. Careful temperature control is paramount to minimize side-product formation.
Materials and Equipment:
-
Substrate: this compound
-
Acylating Agent: Acetyl chloride (or other desired acyl chloride), freshly distilled
-
Lewis Acid: Anhydrous aluminum chloride (AlCl₃), powder
-
Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Glassware: Oven-dried round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Workup: Crushed ice, concentrated HCl, saturated NaHCO₃ solution, brine
-
Atmosphere: Inert gas (Nitrogen or Argon) setup
Detailed Step-by-Step Methodology:
-
Reaction Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of nitrogen. Ensure all glassware is scrupulously dried.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.5 equivalents relative to the substrate). Add anhydrous DCM via cannula to create a suspension.
-
Electrophile Generation: Cool the suspension to 0 °C using an ice bath. Add the acyl chloride (1.2 equivalents) dropwise via the dropping funnel over 15 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the acylium ion complex.
-
Substrate Addition: Dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (up to 40 °C in DCM) may be required. Stir for 2-24 hours until the starting material is consumed.
-
Quenching (Critical Step): In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully , pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This is a highly exothermic process that will release HCl gas; perform this in a well-ventilated fume hood.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).[9]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be a mixture of regioisomers. Purify via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired products.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for Friedel-Crafts acylation.
Data, Troubleshooting, and Optimization
Successful execution requires anticipation of potential outcomes and a clear strategy for optimization.
Anticipated Results & Characterization
The reaction is expected to yield a mixture of acylated products. The primary isomers are likely to result from substitution at the C4 and C7 positions, though other isomers are possible.
| Parameter | Expected Observation |
| IR Spectroscopy | Disappearance of aldehyde C-H stretch (~2720 cm⁻¹). Appearance of a new aryl ketone C=O stretch (~1680 cm⁻¹). |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new methyl singlet for the acetyl group (~2.5 ppm). Complex shifts in the aromatic region (7-9 ppm) corresponding to the new substitution pattern. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the starting material plus the mass of the added acyl group (e.g., +42 for acetylation). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficient Lewis acid activity (deactivated by moisture).2. Substrate is too deactivated for the conditions.3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity anhydrous AlCl₃. Ensure all reagents and solvents are rigorously dry.2. Increase the amount of AlCl₃ to 2.0-2.5 equivalents.3. Increase reaction temperature (switch to DCE for higher boiling point) and prolong reaction time. |
| Formation of Complex Mixture / Tar | 1. Reaction temperature is too high.2. Lewis acid-induced polymerization or degradation. | 1. Maintain strict temperature control, especially during additions. Run the reaction at a lower temperature for a longer duration.2. Consider a milder Lewis acid like SnCl₄ or FeCl₃, although this may reduce the conversion rate.[7] |
| Poor Regioselectivity | Inherent electronic properties of the substrate. | This is an intrinsic challenge. Focus on developing a robust chromatographic method to separate the isomers. Alternatively, screen different Lewis acids and solvents, as these can sometimes influence the isomer ratio.[7] |
Alternative Methodological Considerations
If the classical AlCl₃ protocol proves ineffective, alternative strategies can be employed:
-
Trifluoroacetic Anhydride (TFAA) / Phosphoric Acid: For some benzothiophene systems, using a mixed anhydride of the desired carboxylic acid (formed in-situ with TFAA) with a catalytic amount of strong protic acid (like H₃PO₄) can be an effective and milder alternative to traditional Lewis acids.[7][8] This avoids the large excess of metal-based acids and can sometimes offer different regioselectivity.
References
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][3]
-
He, W., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry. [Link][2]
-
Kumar, A., et al. (2014). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. National Institutes of Health. [Link][8]
-
Allschool. (2020). Friedel Crafts Acylation reaction and Mechanism. YouTube. [Link][4]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][6]
-
Li, J., et al. (2021). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers. [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
ResearchGate. Mechanism of Friedel–Crafts acylation reaction catalyzed by DES. [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. [Link]
-
Leite, D. I., et al. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry. [Link]
-
Mohammadi Ziarani, G., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link][1]
-
Gao, C., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. [Link][10]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
Mondal, S., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link][9]
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Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde: A Detailed Application Note and Protocol
Introduction
2-Methyl-1-benzothiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting electronic properties. The introduction of a formyl group at the 3-position of the 2-methyl-1-benzothiophene nucleus yields 2-Methyl-1-benzothiophene-3-carbaldehyde, a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This application note provides a comprehensive guide to the synthesis of this compound via the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic systems.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and practical guidance.
The target molecule, this compound (CAS No: 30446-99-2), is a pale yellow crystalline powder with a molecular formula of C₁₀H₈OS and a molecular weight of 176.24 g/mol .[3][4]
Reaction Principle: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][5] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][6]
The benzothiophene ring system is sufficiently electron-rich to undergo electrophilic substitution. The presence of the sulfur atom and the methyl group at the 2-position influences the regioselectivity of the formylation. Due to the electronic effects of the sulfur heteroatom, electrophilic attack is favored at the C3 position of the benzothiophene ring.
The mechanism of the Vilsmeier-Haack reaction can be summarized in the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 2-methyl-1-benzothiophene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a cationic intermediate, with the positive charge delocalized over the aromatic system.
-
Formation of an Iminium Salt: The intermediate loses a proton to restore aromaticity, resulting in the formation of a stable iminium salt.
-
Hydrolysis: In the final work-up step, the iminium salt is hydrolyzed to yield the desired this compound.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Methyl-1-benzothiophene | ≥98% | Commercial supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial supplier |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercial supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial supplier |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Commercial supplier |
| Diethyl ether (Et₂O) | ACS grade | Commercial supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | Prepared in-house |
| Brine | Saturated NaCl(aq) | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercial supplier |
| Silica Gel | 60 Å, 230-400 mesh | Commercial supplier |
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide is a skin and eye irritant. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent:
1.1. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).
1.2. Cool the flask to 0 °C in an ice-water bath.
1.3. Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the stirred DMF via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
1.4. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white solid or a viscous pale yellow liquid indicates the formation of the Vilsmeier reagent.
2. Formylation of 2-Methyl-1-benzothiophene:
2.1. In a separate flask, dissolve 2-methyl-1-benzothiophene (1.0 eq.) in a minimal amount of anhydrous dichloromethane.
2.2. Add the solution of 2-methyl-1-benzothiophene dropwise to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.
2.3. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
2.4. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
3. Work-up and Purification:
3.1. Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring.
3.2. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 7-8.
3.3. Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).
3.4. Combine the organic layers and wash successively with water and brine.
3.5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
3.6. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound as a pale yellow solid.
Experimental Setup Diagram
Caption: Schematic of the Vilsmeier-Haack reaction setup.
Characterization of this compound
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.2 (s, 1H, -CHO), ~8.0-7.3 (m, 4H, Ar-H), ~2.8 (s, 3H, -CH₃). The exact shifts of the aromatic protons will depend on their position on the benzene ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185 (-CHO), ~145-120 (aromatic carbons), ~15 (-CH₃). The aldehyde carbon will be significantly downfield. |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~2820 and ~2720 (aldehyde C-H stretch, Fermi resonance), ~1670 (C=O stretch, strong), ~1600, ~1450 (C=C aromatic stretch). The strong carbonyl stretch is a key diagnostic peak. |
| Mass Spectrometry (EI) | m/z: 176 (M⁺), 175 (M⁺-H), 147 (M⁺-CHO). The molecular ion peak at m/z 176 should be prominent. |
Note: The predicted spectral data is based on typical chemical shifts for similar functional groups and the structure of the molecule. Actual experimental values may vary slightly.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete formation of the Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Insufficient reactivity of the substrate. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. | |
| Formation of Byproducts | Over-reaction or side reactions. | Control the stoichiometry of the reagents carefully, especially the amount of POCl₃. Maintain the reaction temperature as specified. |
| Difficult Purification | The product is an oil or does not crystallize easily. | If recrystallization is challenging, column chromatography is the recommended purification method. Experiment with different solvent systems for both TLC and column chromatography to achieve good separation. |
| Presence of unreacted starting material. | Ensure the reaction has gone to completion by TLC. If not, consider extending the reaction time or adding a slight excess of the Vilsmeier reagent. |
Conclusion
The Vilsmeier-Haack reaction is an effective and reliable method for the synthesis of this compound. This application note provides a detailed protocol and the necessary scientific context to enable researchers to successfully synthesize this valuable intermediate. Careful attention to anhydrous conditions and reaction parameters is crucial for achieving high yields and purity. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.
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Application Notes & Protocols: 2-Methyl-1-benzothiophene-3-carbaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Benzothiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic system in medicinal chemistry and material science.[1][2][3] Its planar, electron-rich structure enhances binding affinity to various enzymes and receptors, while also improving the pharmacokinetic profiles of parent molecules.[4] Marketed drugs such as Raloxifene (for osteoporosis), Zileuton (an anti-asthmatic), and Sertaconazole (an antifungal) feature this core structure, highlighting its therapeutic importance.[1][3] The functionalization of the benzothiophene core is therefore a critical endeavor in drug discovery and the development of novel organic materials.[1][5]
Among the various functionalized benzothiophenes, 2-Methyl-1-benzothiophene-3-carbaldehyde stands out as a particularly versatile and valuable synthetic intermediate.[6] The presence of a reactive aldehyde group at the C3 position, adjacent to a methyl group at C2, provides a strategic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its synthesis, core reactivity, and detailed protocols for its application in constructing complex molecular architectures.
Physicochemical Properties and Handling
This compound is a pale yellow crystalline powder.[7] Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈OS | [7][8] |
| Molecular Weight | 176.24 g/mol | [7][8] |
| Appearance | Pale yellow crystalline powder | [7] |
| Melting Point | 85-98 °C (depending on purity) | [7] |
| CAS Number | 30446-99-2 | [7][8] |
| Storage | 0-8 °C, under inert atmosphere | [7] |
Safety Information: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Synthesis of the Building Block: The Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This reaction is a powerful tool for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic substrates.[9][10]
Causality of Reagent Choice: The reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[11] This combination generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, in situ.[12] The electron-rich benzothiophene ring readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and sterically accessible site for attack. A subsequent aqueous workup hydrolyzes the resulting iminium salt to afford the desired aldehyde.[12]
Caption: Vilsmeier-Haack reaction workflow.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-methyl-1-benzothiophene (1 equiv.) in anhydrous DMF (approx. 3 mL per 1 g of substrate).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of POCl₃ (3 equiv.) in anhydrous DMF (approx. 3 mL per 1 g of substrate) and cool it to 0 °C.
-
Reaction: Add the POCl₃/DMF solution dropwise to the stirred benzothiophene solution, maintaining the temperature below 10 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching & Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure aldehyde.
Core Reactivity: A Gateway to Molecular Diversity
The aldehyde functionality of this compound is the key to its utility, enabling a range of classical and modern organic transformations.
Caption: Key synthetic transformations starting from the title compound.
Knoevenagel Condensation
This reaction involves the base-catalyzed condensation of the aldehyde with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[13] It is a reliable method for forming C=C bonds and producing α,β-unsaturated products.[13]
Mechanistic Insight: A weak base (e.g., piperidine, ammonium acetate) is used to deprotonate the active methylene compound, forming a nucleophilic enolate.[13] Using a strong base is avoided as it could induce self-condensation of the aldehyde.[13] The enolate then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final conjugated product.[14]
Caption: Generalized mechanism of the Knoevenagel condensation.
Protocol 2: General Knoevenagel Condensation
-
Setup: To a round-bottom flask, add this compound (1 equiv.), the active methylene compound (e.g., diethyl malonate, malononitrile) (1.1 equiv.), and a suitable solvent (e.g., ethanol, toluene, or benzene).
-
Catalyst: Add a catalytic amount of a weak base, such as piperidine (0.1 equiv.) or ammonium acetate. For the Doebner modification using malonic acid, pyridine is used as the solvent and catalyst.[13]
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) until the reaction is complete (monitored by TLC). If using a Dean-Stark apparatus with toluene, the removal of water can drive the reaction to completion.
-
Workup: Cool the reaction mixture. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure product.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde with a phosphorus ylide (a Wittig reagent) to form a C=C bond with high regioselectivity.[15][16] This transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[17]
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[15] This forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[15] The oxaphosphetane then collapses in a reverse [2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[15]
Protocol 3: General Wittig Olefination
-
Ylide Preparation (if not commercially available):
-
In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 equiv.) in an anhydrous solvent like THF or diethyl ether.
-
Cool the suspension to 0 °C or -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equiv.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
-
Wittig Reaction:
-
Dissolve this compound (1 equiv.) in the same anhydrous solvent and add it dropwise to the freshly prepared ylide solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Synthesis of Fused Heterocyclic Systems
The strategic placement of the aldehyde group makes this building block an excellent precursor for constructing fused heterocyclic systems, which are of high interest in medicinal chemistry.[18] A prime example is the synthesis of thieno[3,2-b]pyridine derivatives through condensation and cyclization reactions.
Protocol 4: Synthesis of a 2-Methyl-3-(pyridin-2-yl)-1-benzothiophene Derivative
This protocol is an adaptation of the Friedländer annulation, where the aldehyde condenses with an enolizable ketone or a compound with an active methylene group adjacent to a nitrogen atom.
-
Setup: In a pressure tube or a sealed vial, combine this compound (1 equiv.), an appropriate amino-ketone or amino-nitrile precursor (e.g., 2-aminoacetonitrile) (1.2 equiv.), and a base such as potassium hydroxide (KOH) or sodium ethoxide (2-3 equiv.).
-
Solvent: Add a high-boiling point solvent such as ethanol, n-butanol, or DMF.
-
Reaction: Seal the vessel and heat the mixture to 100-150 °C for 12-24 hours. The high temperature is necessary to drive the intramolecular cyclization and subsequent aromatization (via dehydration or elimination).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and neutralize with a dilute acid (e.g., 1M HCl) if necessary.
-
Extraction & Purification: Collect the precipitated solid by filtration or extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to afford the desired fused thieno[3,2-b]pyridine.
Conclusion and Future Outlook
This compound is a robust and highly adaptable building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide synthetic chemists with a reliable platform for accessing a wide array of complex molecules. The protocols detailed herein for Knoevenagel condensations, Wittig olefinations, and fused heterocycle synthesis serve as a foundation for further exploration. Future research will likely focus on employing this building block in the development of novel pharmaceuticals, organic electronics, and functional materials, leveraging the unique electronic and structural properties of the benzothiophene core.[6][7]
References
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Gevorgyan, V., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Available at: [Link]
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ResearchGate. (2024). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. Available at: [Link]
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Kaunas University of Technology. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Available at: [Link]
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Diva-portal.org. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Available at: [Link]
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MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank. Available at: [Link]
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Journal of Pharmacy Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. Available at: [Link]
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IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Available at: [Link]
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PrepChem.com. Synthesis of benzo[b]thiophene-2-carboxaldehyde. Available at: [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]
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Arkivoc. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)malonaldehyde. Available at: [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Available at: [Link]
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University of Wisconsin-River Falls. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]
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University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
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Wiley Online Library. (n.d.). Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. ChemistryOpen. Available at: [Link]
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ACS Publications. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2020, November 13). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molbank. Available at: [Link]
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ResearchGate. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Available at: [Link]
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Amanote Research. (n.d.). Fused Thieno[2,3-B]pyridines: Synthesis and. Available at: [Link]
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ResearchGate. (2011). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Available at: [Link]
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Application Notes and Protocols: A Detailed Guide to the Knoevenagel Condensation with 2-Methyl-1-benzothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the Knoevenagel condensation of 2-Methyl-1-benzothiophene-3-carbaldehyde with an active methylene compound. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds which are key intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This document offers a step-by-step guide, from reagent selection and reaction setup to product isolation and characterization, grounded in the principles of synthetic organic chemistry. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the protocol.
Introduction: The Significance of the Knoevenagel Condensation and Benzothiophene Scaffolds
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] This reaction is a modification of the aldol condensation and is widely employed due to its operational simplicity and the high value of its products.[2][3] The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde.[3][4]
Benzothiophene derivatives are a prominent class of heterocyclic compounds found in the core structure of numerous biologically active molecules and pharmaceuticals.[5] For instance, raloxifene, a selective estrogen receptor modulator, and zileuton, an inhibitor of 5-lipoxygenase, both feature a benzothiophene scaffold.[5] The functionalization of the benzothiophene ring system via reactions like the Knoevenagel condensation provides a powerful avenue for the synthesis of novel derivatives with potential therapeutic applications.[5]
This guide focuses on the Knoevenagel condensation of this compound, a substrate that combines the important benzothiophene core with a reactive aldehyde functionality, making it a valuable starting material for the synthesis of diverse molecular architectures.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination.[6]
-
Deprotonation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[7][8]
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (this compound), forming a tetrahedral alkoxide intermediate.[7]
-
Protonation and Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy compound.[7] This intermediate then undergoes base-induced dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[7]
The choice of a weak base as a catalyst is crucial to prevent the self-condensation of the aldehyde.[3] The active methylene compound must be sufficiently acidic to be deprotonated by the mild base.[3]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol
This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound. This procedure is adapted from established methods for aromatic aldehydes.[9][10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | 176.23 | 22054-47-5 | e.g., Sigma-Aldrich |
| Malononitrile | 66.06 | 109-77-3 | e.g., Sigma-Aldrich |
| Piperidine | 85.15 | 110-89-4 | e.g., Sigma-Aldrich |
| Ethanol (Absolute) | 46.07 | 64-17-5 | e.g., Fisher Scientific |
| Ethyl Acetate | 88.11 | 141-78-6 | e.g., Fisher Scientific |
| Hexane | 86.18 | 110-54-3 | e.g., Fisher Scientific |
| Deionized Water | 18.02 | 7732-18-5 | N/A |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
Caption: Experimental workflow for the Knoevenagel condensation.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 20-30 mL per gram of aldehyde).
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of malononitrile. Stir until all the solid has dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on the TLC plate), remove the heat source and allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-((2-methyl-1-benzothiophen-3-yl)methylene)malononitrile.[11]
Characterization of the Product
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product and compare it with literature values if available. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: The IR spectrum should show the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the appearance of a C=C double bond stretch (around 1600-1650 cm⁻¹) and a nitrile (C≡N) stretch (around 2220-2260 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure of the product. Expect to see signals corresponding to the methyl group, the aromatic protons of the benzothiophene ring, and a singlet for the vinylic proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the presence of the nitrile carbons, the carbons of the double bond, and the carbons of the benzothiophene ring system.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the desired product.
Causality Behind Experimental Choices
-
Choice of Active Methylene Compound: Malononitrile is a highly reactive active methylene compound due to the two electron-withdrawing nitrile groups, which increase the acidity of the methylene protons.[9] This allows for easy deprotonation under mild basic conditions.
-
Choice of Catalyst: Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation.[3] It is basic enough to deprotonate malononitrile but not so strong as to cause self-condensation of the aldehyde. Other amine bases like pyridine or triethylamine can also be used.[4]
-
Choice of Solvent: Ethanol is a good solvent for both the reactants and the catalyst. It is also a polar protic solvent which can help to stabilize the intermediates. In some cases, the reaction can be carried out in water or under solvent-free conditions to align with the principles of green chemistry.[1][12][13]
-
Reaction Temperature: Heating the reaction to reflux increases the reaction rate. However, for highly reactive substrates, the reaction may proceed efficiently at room temperature.[10][13]
-
Purification: Recrystallization is a simple and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst, low reaction temperature, or insufficient reaction time. | Check the purity of the catalyst. Increase the reaction temperature or prolong the reaction time. Monitor the reaction closely by TLC. |
| Formation of side products | The catalyst is too strong, leading to self-condensation of the aldehyde. | Use a weaker base as a catalyst. The Doebner modification, using pyridine and a carboxylic acid, can sometimes minimize side reactions.[3] |
| Product is an oil or difficult to crystallize | The product may have a low melting point or be impure. | Try to purify the product by column chromatography on silica gel. Attempt to induce crystallization by scratching the flask or adding a seed crystal. |
| Incomplete reaction | Insufficient catalyst or reaction time. | Add more catalyst or increase the reaction time. Ensure the reaction is being stirred efficiently. |
Conclusion
The Knoevenagel condensation is a robust and versatile reaction for the synthesis of α,β-unsaturated compounds. The protocol described herein for the reaction of this compound provides a solid foundation for researchers to synthesize novel benzothiophene derivatives. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively optimize and adapt this protocol for their specific research needs in the fields of medicinal chemistry and materials science.
References
-
Reaction Mechanism of Knoevenagel Reaction - Physics Wallah. Available at: [Link]
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Knoevenagel condensation mechanism and applications - Purechemistry. Available at: [Link]
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Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. Available at: [Link]
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Knoevenagel condensation - Wikipedia. Available at: [Link]
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Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a - ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation - Bentham Science Publisher. Available at: [Link]
-
Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor | ACS Omega. Available at: [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Available at: [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile a - ResearchGate. Available at: [Link]
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Full article: THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER - Taylor & Francis. Available at: [Link]
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Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]
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A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media - International Journal of Chemical and Physical Sciences. Available at: [Link]
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Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. Available at: [Link]
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Note Microwave-enhanced Knoevenagel condensation catalysed by NH2SO3NH4. Available at: [Link]
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Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]
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Green Method Synthesis of Magnetic Nanoparticles and its Functionalized MNPs for Knoevenagel Condensation Reaction | Bentham Science Publishers. Available at: [Link]
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Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease - Diva-portal.org. Available at: [Link]
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Benzo[b]thiophene-2-carbaldehyde - MDPI. Available at: [Link]
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Synthesis, characterization of novel benzothiophene. Available at: [Link]
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(PDF) Benzo[b]thiophene-2-carbaldehyde - ResearchGate. Available at: [Link]
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Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. Available at: [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. Available at: [Link]
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The Strategic Application of 2-Methyl-1-benzothiophene-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzothiophene core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the design of novel therapeutic agents.[1] Within this important class of heterocyles, 2-Methyl-1-benzothiophene-3-carbaldehyde stands out as a particularly valuable starting material. Its unique structural features—a lipophilic benzothiophene nucleus, a reactive aldehyde functional group, and a strategically placed methyl group—offer a trifecta of opportunities for synthetic elaboration and molecular tuning.
The presence of the aldehyde group at the 3-position provides a convenient handle for a variety of chemical transformations, including condensation reactions, reductive aminations, and oxidations, allowing for the facile introduction of diverse pharmacophores. The methyl group at the 2-position is not merely a passive substituent; it can influence the electronic properties of the aromatic system and introduce steric constraints that can be exploited to achieve selective binding to target proteins. This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, complete with detailed synthetic protocols and insights into the biological evaluation of its derivatives.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] The electron-donating nature of the sulfur atom in the thiophene ring of 2-methylbenzo[b]thiophene directs the electrophilic substitution primarily to the electron-rich 3-position.
Protocol 1: Vilsmeier-Haack Formylation of 2-Methylbenzo[b]thiophene
This protocol describes a general procedure for the synthesis of this compound, adapted from established methods for the formylation of benzothiophenes.[2]
Materials:
-
2-Methylbenzo[b]thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this cooled solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-Methylbenzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This will hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The IR spectrum should show a characteristic strong absorption for the aldehyde carbonyl group around 1680-1700 cm⁻¹.
Derivatization of this compound for Medicinal Chemistry Applications
The aldehyde functionality of this compound is a gateway to a vast chemical space of potential drug candidates. The following sections detail protocols for the synthesis of key classes of derivatives with established biological relevance.
Synthesis of Chalcones and their Analogs: Precursors to Anticancer and Antimicrobial Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol.
-
Base Addition: Cool the solution in an ice bath and add the aqueous NaOH solution dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure chalcone derivative.
Knoevenagel Condensation for the Synthesis of Cyano-vinyl Derivatives
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base.[7][8] The resulting α,β-unsaturated products are valuable intermediates and have shown a range of biological activities.
This protocol outlines the synthesis of a 2-(2-methyl-1-benzothiophen-3-ylmethylene)malononitrile derivative.
Materials:
-
This compound
-
Malononitrile
-
Ethanol or Isopropanol
-
Piperidine or Ammonium acetate (as catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) or ammonium acetate to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize from a suitable solvent.
Synthesis of Pyrimidine Derivatives: Accessing a Core Heterocycle in Drug Discovery
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous clinically used drugs with a wide range of activities, including anticancer, antiviral, and antibacterial properties.[9][10] One common route to pyrimidines involves the condensation of a chalcone with a urea or thiourea derivative.
This protocol describes the synthesis of a pyrimidine derivative starting from a chalcone synthesized in Protocol 2.[11]
Materials:
-
Chalcone derivative from Protocol 2
-
Urea or Thiourea
-
Ethanol
-
Aqueous potassium hydroxide (KOH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) and urea or thiourea (1.2 equivalents) in ethanol.
-
Base Addition: Add an aqueous solution of KOH and reflux the mixture for 6-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.
Synthesis of Schiff Bases: Versatile Intermediates and Bioactive Molecules
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are important intermediates in organic synthesis and many Schiff base derivatives exhibit a broad range of biological activities, including antimicrobial and anticancer effects.[12][13]
This protocol details the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, recrystallize from a suitable solvent.
Biological Evaluation and Potential Applications
While specific biological data for derivatives of this compound is not extensively reported in publicly available literature, the biological potential of the resulting compound classes is well-established. Researchers can use the following general protocols for the initial screening of their synthesized derivatives.
Anticancer Activity Screening
Chalcones and their heterocyclic derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiophene derivatives for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Table 1: Potential Anticancer Activity of this compound Derivatives (Hypothetical Data Based on Analogous Compounds)
| Derivative Class | Potential Target Cancer Cell Lines | Expected IC₅₀ Range (µM) |
| Chalcones | Breast (MCF-7), Lung (A549), Colon (HT-29) | 1 - 20 |
| Cyano-vinyl Derivatives | Leukemia, Melanoma | 0.5 - 15 |
| Pyrimidines | Various solid tumors | 5 - 50 |
| Schiff Bases | Glioblastoma, Ovarian Cancer | 2 - 25 |
Note: The expected IC₅₀ ranges are based on published data for structurally related compounds and should be experimentally determined for derivatives of this compound.
Antimicrobial Activity Screening
Schiff bases and other nitrogen-containing heterocycles derived from benzothiophenes have shown promising antimicrobial activity.
Protocol 7: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).
-
Compound Dilution: Prepare serial dilutions of the synthesized compounds in a suitable broth medium in 96-well plates.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Table 2: Potential Antimicrobial Activity of this compound Derivatives (Hypothetical Data Based on Analogous Compounds)
| Derivative Class | Potential Target Microorganisms | Expected MIC Range (µg/mL) |
| Schiff Bases | Staphylococcus aureus, Bacillus subtilis | 8 - 64 |
| Pyrimidines | Escherichia coli, Pseudomonas aeruginosa | 16 - 128 |
| Thiazole Derivatives | Candida albicans | 4 - 32 |
Note: The expected MIC ranges are based on published data for structurally related compounds and should be experimentally determined for derivatives of this compound.
Mechanism of Action: A Look into the Biological Targets
The diverse biological activities of benzothiophene derivatives stem from their ability to interact with a variety of biological targets.
-
Anticancer Mechanisms: Many chalcone and benzothiophene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and targeting key signaling pathways involved in cancer cell proliferation and survival.[5][14][15] Some have been shown to inhibit tubulin polymerization, a critical process for cell division.
-
Antimicrobial Mechanisms: The antimicrobial action of Schiff bases and other heterocyclic derivatives is often attributed to their ability to interfere with microbial cell wall synthesis, inhibit essential enzymes, or disrupt microbial DNA replication.[12] The lipophilic nature of the benzothiophene core can facilitate the transport of the molecule across microbial cell membranes.
Future Perspectives and Conclusion
This compound is a promising and versatile starting material for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for the creation of diverse libraries of benzothiophene derivatives. While the broader classes of these derivatives have well-documented biological activities, there is a clear need for further research to specifically evaluate the anticancer and antimicrobial potential of compounds derived from the 2-methylated scaffold. Such studies will be crucial for elucidating the structure-activity relationships and understanding the influence of the 2-methyl group on biological activity. The continued exploration of this privileged scaffold holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
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- Di Carlo, G., Mascolo, N., Izzo, A. A., & Capasso, F. (1999). Flavonoids: old and new aspects of a class of natural therapeutic drugs. Life sciences, 65(4), 337-353.
- da Silva, C. M., et al. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.
- Dimmock, J. R., et al. (1999). Bioactivities of chalcones. Current medicinal chemistry, 6(12), 1125-1149.
- Go, M. L., Wu, X., & Liu, X. L. (2005). Chalcones: an update on the biological properties and applications. Current medicinal chemistry, 12(4), 483-499.
- Katsori, A. M., & Hadjipavlou-Litina, D. (2009). Recent advances in the chemistry and biology of chalcones.
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1123. [Link]
- Laginestra, M., et al. (2022).
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Manasa, K., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of the Indian Chemical Society, 99(11), 100749. [Link]
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NROChemistry. (2021). Vilsmeier-Haack Reaction. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl‐formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p‐Alkylamino‐benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Zahran, M. A., et al. (2021). Synthesis, characterization and antimicrobial activity of some new Schiff base and metal complexes derived from 2-amino-4-(p-tolyl)thiazole. Journal of Molecular Structure, 1225, 129115.
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Kotha, S., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(38), 34185–34200. [Link]
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Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]
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SCIRP. (n.d.). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. [Link]
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Development of Novel Anticancer Agents from 2-Methyl-1-benzothiophene-3-carbaldehyde: Application Notes and Protocols
Introduction: The Promise of the Benzothiophene Scaffold in Oncology
The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets with high affinity.[1] This versatility has propelled the development of numerous benzothiophene derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their cytotoxic effects through various mechanisms, such as the inhibition of tubulin polymerization, modulation of kinase activity, and the induction of apoptosis.[1][2]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and evaluation of novel anticancer agents derived from 2-Methyl-1-benzothiophene-3-carbaldehyde . We will delve into the synthetic rationale, provide detailed experimental protocols, and outline methodologies for assessing the anticancer potential of these novel compounds.
Synthetic Strategy: Leveraging the Claisen-Schmidt Condensation
A robust and widely employed method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, is the Claisen-Schmidt condensation.[3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[3][4] In our context, this compound serves as the aromatic aldehyde, which can be reacted with various substituted acetophenones to generate a library of novel chalcone derivatives. The versatility of this reaction allows for the systematic modification of the chalcone structure to explore structure-activity relationships (SAR) and optimize for anticancer potency.
General Reaction Scheme
Caption: General workflow for the synthesis of chalcones.
Protocol 1: Synthesis of a Novel Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the synthesis of a representative chalcone derived from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a suitable reaction flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of KOH or NaOH.[3]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction (typically indicated by the formation of a precipitate), the solid product is collected by filtration.[3]
-
Purification: The crude product is washed with cold ethanol or water to remove any unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.[3]
Causality behind Experimental Choices:
-
Base Catalyst: The base (KOH or NaOH) is crucial for deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion that attacks the carbonyl carbon of the aldehyde.
-
Ethanol as Solvent: Ethanol is a common solvent for Claisen-Schmidt condensations as it effectively dissolves both the reactants and the catalyst, facilitating the reaction.
-
Room Temperature Reaction: Many Claisen-Schmidt condensations can proceed efficiently at room temperature, making it an energy-efficient method.
In Vitro Anticancer Activity Screening
Once a library of novel chalcone derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. A tiered screening approach is often employed, starting with broad cytotoxicity assays against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising candidates.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized chalcone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcone derivatives in cell culture medium. Treat the cells with various concentrations of the compounds for a specified duration (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Novel Chalcones
| Compound ID | Target Cell Line | IC50 (µM) |
| Chalcone-1 | MCF-7 | Data to be generated |
| Chalcone-1 | HCT-116 | Data to be generated |
| Chalcone-1 | A549 | Data to be generated |
| Chalcone-2 | MCF-7 | Data to be generated |
| Chalcone-2 | HCT-116 | Data to be generated |
| Chalcone-2 | A549 | Data to be generated |
Mechanistic Studies: Unraveling the Mode of Action
For compounds that exhibit significant cytotoxicity, further investigation into their mechanism of action is essential. This can involve assays to assess their effects on apoptosis (programmed cell death) and the cell cycle.
Protocol 3: Apoptosis Induction Analysis by Flow Cytometry
Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Promising chalcone derivative(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the chalcone derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Propidium Iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Promising chalcone derivative(s)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the chalcone derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain them with PI/RNase A solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.[5]
Illustrative Signaling Pathway
Caption: A potential apoptotic pathway induced by benzothiophene derivatives.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The Claisen-Schmidt condensation offers a straightforward and versatile method for generating diverse libraries of chalcone derivatives. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro screening, and initial mechanistic evaluation of these compounds. Promising candidates identified through this workflow can then be advanced to more comprehensive preclinical studies, including in vivo efficacy and toxicity assessments in animal models. Further research should also focus on elucidating the specific molecular targets of these novel benzothiophene chalcones to better understand their mechanism of action and guide future drug design efforts.
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Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. PubMed. [Link]
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Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]
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Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. [Link]
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Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. CORE. [Link]
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2-Methyl-1-benzothiophene-3-carbaldehyde in the design of organic electronic materials
An Application Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde in Organic Electronics
Introduction: The Benzothiophene Scaffold as a Versatile Building Block
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials. This compound is one such cornerstone molecule, offering a unique combination of a rigid, electron-rich benzothiophene core and a highly versatile carbaldehyde functional group.[1][2] The benzothiophene unit, a fused system of benzene and thiophene, provides inherent planarity and π-conjugation, which are fundamental prerequisites for efficient charge transport in organic semiconductors.[3] This guide provides researchers, chemists, and materials scientists with a comprehensive overview of the applications and protocols for leveraging this powerful intermediate in the design of next-generation organic electronic materials.
The strategic placement of the aldehyde group at the 3-position and a methyl group at the 2-position makes this compound particularly valuable. The aldehyde serves as a reactive handle for a wide array of chemical transformations, such as Knoevenagel condensations, Wittig reactions, and reductive aminations, allowing for the systematic extension of the π-conjugated system and the introduction of tailored functional units.[1] This versatility is the key to tuning the optoelectronic properties—such as HOMO/LUMO energy levels, absorption spectra, and charge carrier mobility—to meet the specific demands of devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3]
Physicochemical Properties and Synthesis Overview
This compound is a pale yellow crystalline powder.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈OS | [1][4] |
| Molecular Weight | 176.24 g/mol | [1][4] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 85-98 °C (depending on purity) | [1] |
| CAS Number | 30446-99-2 | [1][4] |
Synthesis Rationale: The synthesis of this compound can be approached through several established organic chemistry pathways. A common and effective method is the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This reaction is advantageous because it typically offers high regioselectivity for the 3-position, which is electronically activated. The causality behind this selectivity lies in the stability of the Wheland intermediate formed during the electrophilic substitution, where the sulfur atom effectively stabilizes the positive charge.
Application I: High-Mobility Semiconductors for Organic Field-Effect Transistors (OFETs)
Core Concept: The performance of an OFET is critically dependent on the charge carrier mobility of the semiconductor used in its active layer. Benzothiophene-based materials are renowned for their excellent performance in this regard.[5] Their rigid, planar structure facilitates strong intermolecular π-π stacking in the solid state, creating efficient pathways for charge transport.[5]
Design Strategy: To create a high-performance OFET material, this compound can be used as a central donor (D) core, which is then chemically linked to electron-accepting (A) units. This D-A-D or A-D-A molecular architecture can lower the LUMO energy level, leading to improved electron injection/transport and enhanced environmental stability. The Knoevenagel condensation is an ideal reaction for this purpose, as it extends the π-conjugation while introducing strong electron-withdrawing groups.
Protocol 1: Synthesis of a D-A-D Semiconductor for OFETs
This protocol describes the synthesis of a model donor-acceptor-donor molecule where this compound acts as the electron-donating end caps.
Materials:
-
This compound (1.0 eq)
-
An electron-accepting core, e.g., a diketone or similar active methylene compound.
-
Piperidine (catalytic amount, ~0.1 eq)
-
Anhydrous Chloroform or Toluene
-
Silica Gel for column chromatography
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acceptor core and this compound (2.2 equivalents) in anhydrous chloroform.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution using a syringe. The causality here is that piperidine acts as a base to deprotonate the active methylene compound on the acceptor, initiating the condensation reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Workup: After cooling to room temperature, wash the reaction mixture with 1M HCl to neutralize the piperidine catalyst, followed by a wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product must be purified to achieve optimal semiconductor performance. This is a critical self-validating step. Purify the solid using column chromatography on silica gel. A gradient elution, for example, from hexane to a hexane/dichloromethane mixture, is often effective.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Evaluate its thermal stability using TGA and DSC.
Expected Outcome: A highly pure, conjugated organic semiconductor. When integrated into a top-contact, bottom-gate OFET architecture, materials of this class can exhibit hole mobilities in the range of 0.1 to >1.0 cm²/V·s.[5][6]
Application II: Donor Materials for Organic Photovoltaics (OPVs)
Core Concept: In bulk heterojunction (BHJ) OPVs, an electron donor and an electron acceptor material are blended to form the active layer. The donor material's primary roles are to absorb solar radiation to create excitons and to transport the resulting holes to the anode. The benzothiophene core provides a robust and tunable platform for designing efficient donor polymers and small molecules.[7]
Design Strategy: The goal is to design a material that absorbs broadly across the solar spectrum and has a HOMO energy level that is well-aligned with the LUMO of the acceptor (e.g., PCBM or non-fullerene acceptors) for efficient charge separation. By reacting this compound with phosphonium ylides (Wittig reaction) or phosphonate esters (Horner-Wadsworth-Emmons reaction), the π-system can be extended with vinylene bridges, which red-shifts the absorption spectrum and helps to planarize the molecular backbone.
Protocol 2: Synthesis of a π-Extended Small Molecule Donor for OPVs
This protocol outlines the synthesis of a model donor molecule via a Horner-Wadsworth-Emmons (HWE) reaction.
Materials:
-
This compound (1.0 eq)
-
A phosphonate ester, e.g., diethyl (4-hexylthiophen-2-yl)methylphosphonate (1.0 eq)
-
A strong base, e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Ylide Formation: In a flame-dried, three-neck flask under argon, suspend NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Add the phosphonate ester dropwise to the NaH suspension. The causality is that the strong base deprotonates the carbon adjacent to the phosphonate group, forming a highly nucleophilic carbanion (the ylide). Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product into diethyl ether or dichloromethane. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: After solvent removal, purify the crude material via column chromatography. This step is critical for removing unreacted starting materials and side products, which is essential for good device performance.
-
Characterization: Confirm the structure with NMR and Mass Spectrometry. Use UV-Vis spectroscopy and Cyclic Voltammetry (CV) to determine the optical bandgap and HOMO/LUMO energy levels, respectively. This data is a self-validating check to ensure the material is suitable for OPV applications.
Expected Outcome: A donor material with strong absorption in the visible region and appropriate energy levels for use in OPVs. When blended with a suitable acceptor, these materials can lead to power conversion efficiencies (PCEs) ranging from a few percent to over 10%, depending on the complexity of the final structure and device optimization.[8][9]
Safety and Handling
This compound is classified as an irritant.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from incompatible materials.[1]
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MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. [Link]
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-
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-
ResearchGate. (2014). (PDF) Benzo[b]thiophene-2-carbaldehyde. [Link]
-
Chemsrc. (2025, August 20). 1-Benzothiophene-3-carbaldehyde. [Link]
-
ResearchGate. Acetal- and Aldehyde-Substituted Thiophene-Benzodithiophene Copolymers for Organic Solar Cells. [Link]
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-
PubMed Central. (2022, October 11). Exploration of the interesting photovoltaic behavior of the fused benzothiophene dioxide moiety as a core donor with modification in acceptors for high-efficacy organic solar cells. [Link]
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ResearchGate. Operationally Stable Ultrathin Organic Field Effect Transistors Based on Siloxane Dimers of Benzothieno[3,2‐b][1]Benzothiophene Suitable for Ethanethiol Detection. [Link]
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ResearchGate. [1]Benzothieno[3,2-b]benzothiophene-Based Organic Dyes for Dye-Sensitized Solar Cells. [Link]
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ResearchGate. Characteristics of the best OFET devices from compounds 1-3 and.... [Link]
-
PubMed Central. (2025, July 24). Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores. [Link]
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Application Notes & Protocols: A Detailed Guide to the Vilsmeier-Haack Formylation of 2-Methyl-1-benzothiophene
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-methyl-1-benzothiophene-3-carbaldehyde via the Vilsmeier-Haack reaction. Benzothiophene scaffolds are crucial structural motifs in numerous pharmacologically active compounds and functional materials. The introduction of a formyl group at the C3 position offers a versatile synthetic handle for further molecular elaboration. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed walkthrough of the reaction mechanism, a step-by-step laboratory procedure, critical safety considerations, and data interpretation. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Reaction Overview and Scientific Principle
The formylation of 2-methyl-1-benzothiophene is most reliably achieved through the Vilsmeier-Haack reaction. This classic and efficient method is ideal for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a pre-formed electrophilic species, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
The benzothiophene ring system, particularly with the electron-donating effect of the methyl group at the C2 position, is sufficiently activated to undergo electrophilic aromatic substitution. The reaction exhibits high regioselectivity, with the formyl group being directed to the electron-rich C3 position. The subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde product, this compound.
Overall Reaction:
Reaction Mechanism: The Vilsmeier-Haack Pathway
Understanding the reaction mechanism is fundamental to appreciating the role of each reagent and optimizing reaction conditions. The process occurs in two primary stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[5][6] This reagent is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 2-methyl-1-benzothiophene attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position, leading to the formation of a cationic sigma complex. Aromaticty is restored through deprotonation, yielding a stable iminium salt intermediate.
-
Hydrolysis: During the aqueous workup phase, water attacks the iminium carbon. Subsequent elimination of dimethylamine yields the final aldehyde product.[7]
Below is a diagram illustrating the mechanistic pathway.
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding approximately 1.5-2.0 grams of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Methyl-1-benzothiophene | C₉H₈S | 148.23 | 1.48 g | 10.0 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.15 mL | 12.5 | 1.25 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~50 mL | - | Quench/Workup |
| Deionized Water | H₂O | - | ~50 mL | - | Workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | Drying Agent |
| Diethyl Ether | (C₂H₅)₂O | - | ~100 mL | - | Extraction |
| Hexane / Ethyl Acetate | - | - | - | - | TLC/Chromatography |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Condenser (for reflux, if heating is required)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
CRITICAL Safety Precautions
This procedure must be performed in a certified chemical fume hood at all times.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and a severe lachrymator. It reacts violently with water, releasing heat and toxic gases (HCl).[8][9] Always handle with extreme care using neoprene or nitrile gloves, chemical splash goggles, and a lab coat. Ensure no contact with moisture.
-
N,N-Dimethylformamide (DMF): Can be absorbed through the skin and is a respiratory irritant. Handle with appropriate gloves and ensure good ventilation.
-
Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.
-
Quenching: The reaction quench is highly exothermic. Perform the addition of the reaction mixture to ice/water slowly and carefully.
Step-by-Step Procedure
Workflow Visualization
Caption: Step-by-step experimental workflow.
-
Preparation (Vilsmeier Reagent):
-
Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Add DMF (10 mL) and DCM (10 mL) to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.15 mL, 12.5 mmol) dropwise to the stirred DMF/DCM solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow mixture at 0 °C for an additional 30 minutes. The Vilsmeier reagent is now formed in situ.
-
-
Reaction:
-
Dissolve 2-methyl-1-benzothiophene (1.48 g, 10.0 mmol) in 10 mL of DCM in a separate flask.
-
Add this solution dropwise to the cold Vilsmeier reagent over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
-
Work-up and Isolation:
-
Prepare a beaker containing approximately 50 g of crushed ice and 50 mL of water.
-
CAREFULLY and SLOWLY , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is exothermic and will release some fumes.
-
Once the addition is complete, slowly add saturated sodium bicarbonate solution until the mixture is neutral to basic (pH ~8). This step hydrolyzes the iminium salt to the aldehyde.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale-yellow solid.[10]
-
Expected Results and Troubleshooting
-
Yield: Typical yields for this reaction range from 70% to 85%.
-
Appearance: The final product should be a pale-yellow crystalline solid.[10]
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl group (~2.8 ppm), and multiplets for the aromatic protons in the benzo-fused ring.
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Formation of dark tar | Reaction temperature was too high. | Maintain strict temperature control during the addition of POCl₃ and the substrate. |
| Difficult purification | Incomplete hydrolysis of the iminium salt. | Ensure the aqueous layer is sufficiently basic (pH > 8) during workup and allow adequate stirring time. |
References
- Duff, J. C.; Bills, E. J. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc.: 547. [URL: https://doi.org/10.1039/jr9410000547]
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- Saha, S., et al. (2023). "Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes". J Org Chem, 88(14), 10002-10013. [URL: https://pubmed.ncbi.nlm.nih.gov/37418632/]
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- YouTube. (2021). "Vilsmeier-Haack Reaction". [URL: https://www.youtube.
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- Royal Society of Chemistry. (2023). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent". [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04309f]
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- Wikipedia. "Rieche formylation". [URL: https://en.wikipedia.
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Application Note: A Robust and Scalable Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde via Vilsmeier-Haack Formylation
Abstract: This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] We present a robust methodology centered on the Vilsmeier-Haack reaction, a classic yet highly effective formylation technique. This guide is designed for researchers, chemists, and process development professionals, offering in-depth insights into the reaction mechanism, a step-by-step scalable protocol, safety considerations, and troubleshooting strategies to ensure a successful and efficient synthesis.
Introduction: The Significance of this compound
The benzothiophene scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and functional materials. Specifically, this compound serves as a versatile building block in organic synthesis.[1] Its aldehyde functionality allows for a multitude of subsequent chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Given its industrial relevance, the development of a scalable, cost-effective, and reliable synthetic route is of paramount importance.
Strategic Approach: Why the Vilsmeier-Haack Reaction for Scale-Up?
Several synthetic routes can lead to this compound. However, for a scale-up operation, the Vilsmeier-Haack reaction stands out for several compelling reasons:
-
High Reactivity and Selectivity: The reaction is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds like 2-methyl-1-benzothiophene.[2][3] The electrophilic substitution preferentially occurs at the electron-rich C3 position of the benzothiophene ring.
-
Cost-Effective and Readily Available Reagents: The primary reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are commodity chemicals, making the process economically viable for large-scale production.[4]
-
Operational Simplicity: The reaction is typically a one-pot synthesis, which simplifies the manufacturing process and reduces operational costs.
-
Proven Reliability: The Vilsmeier-Haack reaction is a well-established and extensively documented named reaction in organic chemistry, providing a high degree of predictability and reliability.[4][5]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial adduct then undergoes rearrangement and elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent .[2][3][5]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich 2-methyl-1-benzothiophene attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[2][5] A subsequent aqueous workup hydrolyzes this iminium salt to yield the final product, this compound.[3]
Caption: Overall workflow for the synthesis.
Safety and Hazard Management
The Vilsmeier-Haack reaction involves hazardous materials and exothermic steps that require strict safety protocols, especially during scale-up.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All handling must be done in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Thermal Hazards: The formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. [6][7]Failure to control the temperature can lead to a runaway reaction. [6]Ensure efficient cooling and slow, controlled addition of reagents. For larger scales, a jacketed reactor with a reliable cooling system is essential.
-
Waste Disposal: The aqueous waste will be acidic and contain phosphorus byproducts. It must be neutralized and disposed of in accordance with local environmental regulations. Organic waste from recrystallization should be collected in designated solvent waste containers.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up or purification. - Moisture in reagents or glassware. | - Increase reaction time or temperature. - Ensure complete precipitation during neutralization. - Optimize recrystallization solvent system. - Use anhydrous solvents and dry glassware thoroughly. |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Deactivated Vilsmeier reagent. | - Monitor reaction by TLC until starting material is consumed. - Ensure POCl₃ is of high purity and added to cold DMF. |
| Formation of Byproducts | - Overheating during reaction. - Side reactions due to impurities. | - Maintain strict temperature control. - Use high-purity starting materials. |
| Difficulty in Purification | - Oily product instead of solid. - Product is highly colored. | - Ensure complete removal of DMF during work-up. - Consider a charcoal treatment before recrystallization. - If recrystallization fails, column chromatography on silica gel may be necessary. |
References
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Royal Society of Chemistry.
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Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
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A One Step Synthesis of 2-substituted Benzo[b]thiophenes. (n.d.). Technology Development Board. Retrieved January 11, 2026, from [Link]
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Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 11, 2026, from [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved January 11, 2026, from [Link]
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Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). ACS Publications. Retrieved January 11, 2026, from [Link]
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2-methyl-3-phenyl-1-benzothiophene - C15H12S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis. Retrieved January 11, 2026, from [Link]
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4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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Synthesis of benzo[b]thiophene-2-carbaldehyde 2 from methylthiobenzene 1. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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- US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents. (n.d.). Google Patents.
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Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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(PDF) Benzo[b]thiophene-2-carbaldehyde - ResearchGate. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis of Schiff bases from 2-Methyl-1-benzothiophene-3-carbaldehyde
Strategic Synthesis of Novel Schiff Bases from 2-Methyl-1-benzothiophene-3-carbaldehyde for Drug Discovery Pipelines
Abstract
The 1-benzothiophene scaffold is a privileged heterocyclic motif, integral to numerous pharmacologically active compounds. Its fusion of a benzene ring with a thiophene ring imparts unique electronic and structural properties, making it a cornerstone in medicinal chemistry. This application note provides a comprehensive guide for the synthesis of novel Schiff bases (imines) by condensing this compound with various primary amines. We delve into the underlying reaction mechanism, offer detailed, field-proven protocols, and outline robust characterization methodologies. This guide is designed for researchers in synthetic chemistry and drug development, aiming to streamline the creation of diverse compound libraries based on this versatile benzothiophene core.
Introduction: The Significance of Benzothiophene Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry due to their straightforward preparation and remarkable versatility.[1] These compounds are not merely synthetic intermediates but often exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5]
The strategic advantage of the 2-Methyl-1-benzothiophene moiety lies in its established role as a bioisostere for other aromatic systems, like indole, and its inherent biological activities.[5] By conjugating this potent scaffold with various amine-containing pharmacophores via a Schiff base linkage, researchers can rapidly generate novel molecular architectures with significant potential for drug discovery programs. This document provides the essential scientific framework and practical protocols to achieve this synthesis efficiently and reliably.
Reaction Principle & Mechanism
The synthesis of a Schiff base is a classic condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine. The reaction proceeds in two main, reversible stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[6]
-
Dehydration: The carbinolamine is an unstable species that readily eliminates a molecule of water to form the stable imine (Schiff base). This dehydration step is the rate-determining step and is typically catalyzed by a small amount of acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[6]
The use of a mild acid catalyst, such as glacial acetic acid, is crucial. It accelerates the dehydration step without significantly protonating the amine nucleophile, which would render it non-reactive.
Caption: Figure 1: Mechanism of Schiff Base Formation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Various primary amines (e.g., aniline, 4-chloroaniline, 2-aminopyridine)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (Catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
General Synthesis Workflow
The following diagram outlines the standard laboratory procedure for the synthesis.
Caption: Figure 2: General Laboratory Workflow.
Protocol 1: Synthesis of (E)-N-((2-methyl-1-benzothiophen-3-yl)methylene)aniline
This protocol details the reaction with a simple aromatic amine.
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) in absolute ethanol (30 mL).
-
To this stirred solution, add aniline (0.93 g, 10 mmol) dropwise.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[1][7]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3-4 hours.
-
Monitor the reaction progress using TLC (e.g., mobile phase Hexane:Ethyl Acetate 8:2). The disappearance of the aldehyde spot indicates reaction completion.
-
After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with a small amount of ice-cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the product in a vacuum oven at 50 °C.
-
For higher purity, recrystallize the crude product from ethanol.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| This compound | Aniline | Glacial Acetic Acid | Ethanol | 3-4 | 85-95 |
Characterization of Synthesized Schiff Bases
Confirmation of the Schiff base formation is achieved through standard spectroscopic techniques. The key is to observe the disappearance of starting material signals and the appearance of new signals characteristic of the imine product.
| Technique | Observation for Starting Aldehyde | Observation for Starting Amine | Confirmation of Schiff Base Product |
| FT-IR Spectroscopy | Strong C=O stretch (~1650-1700 cm⁻¹) | N-H stretch (~3300-3500 cm⁻¹) | Disappearance of C=O and N-H bands. Appearance of a strong C=N (imine) stretch (~1580-1650 cm⁻¹) .[2][8] |
| ¹H NMR Spectroscopy | Characteristic aldehyde proton signal (-CHO) as a singlet (~δ 9.5-10.5 ppm). | Amine protons (-NH₂) signal (variable shift). | Disappearance of the aldehyde proton signal. Appearance of the azomethine proton (-CH=N-) as a singlet (~δ 8.0-9.0 ppm) .[5] Signals for the benzothiophene methyl group (~δ 2.5-2.8 ppm) and aromatic protons remain. |
| ¹³C NMR Spectroscopy | Aldehyde carbonyl carbon signal (~δ 190-200 ppm). | - | Appearance of the imine carbon (-C=N-) signal (~δ 150-165 ppm) .[5][8] |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₀H₈OS. | Molecular ion peak of the amine. | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the condensed product. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient heating or reaction time.2. Water present in the solvent.3. Amine is not sufficiently nucleophilic. | 1. Increase reflux time and monitor closely with TLC.2. Use anhydrous/absolute solvent.3. For less reactive amines, consider a stronger acid catalyst or a Dean-Stark apparatus to remove water. |
| Product Oily/Not Precipitating | The synthesized Schiff base is soluble in the reaction solvent even when cold. | 1. Remove the solvent under reduced pressure.2. Attempt trituration with a non-polar solvent like hexane to induce solidification. |
| Impure Product after Filtration | 1. Incorrect stoichiometry.2. Incomplete reaction. | 1. Ensure precise equimolar amounts of reactants.2. Perform recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to purify the product. |
Conclusion
The condensation of this compound with primary amines is a robust, efficient, and highly adaptable method for generating diverse libraries of Schiff bases. The protocols and characterization guidelines presented in this document provide a solid foundation for researchers to synthesize these valuable compounds. The inherent biological significance of the benzothiophene core, combined with the vast array of commercially available amines, positions this synthetic strategy as a powerful tool in the ongoing search for novel therapeutic agents.
References
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Science Alert. (n.d.). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Retrieved from [Link]
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ResearchGate. (2015). What are the conditions used for schiff base reaction? Retrieved from [Link]
-
Asian Journal of Advanced Basic Sciences. (n.d.). Mixed Schiff Bases Chelates: Synthesis and Spectroscopic Investigation. Retrieved from [Link]
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Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. International Journal of Health Sciences, 7(S1). Retrieved from [Link]
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Seshaiah, K. (2020). Synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. Journal of Applicable Chemistry, 9(5), 785-791. Retrieved from [Link]
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PubMed Central. (2025). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. Retrieved from [Link]
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Benachenhou, F., Mesli, A., & Guilard, R. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry, 4(2), 171-176. Retrieved from [Link]
-
ResearchGate. (2020). Bis benzothiophene Schiff bases: synthesis and in silico-guided biological activity studies. Retrieved from [Link]
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ER Publications. (n.d.). Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review. Retrieved from [Link]
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Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. Retrieved from [Link]
-
Dergipark.org.tr. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
-
MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
-
PubMed Central. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Retrieved from [Link]
-
Turkish Journal of Chemistry. (n.d.). Bis benzothiophene Schiff bases: synthesis and in silico-guided biological activity studies. Retrieved from [Link]
-
ACS Publications. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]
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Application Note: Exploring the Potential of 2-Methyl-1-benzothiophene-3-carbaldehyde as a Novel Probe in Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction and Current Landscape
2-Methyl-1-benzothiophene-3-carbaldehyde is a heterocyclic aromatic compound featuring a benzothiophene core with a methyl group at the 2-position and a reactive carbaldehyde (aldehyde) group at the 3-position.[1][2] The benzothiophene scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This has made them attractive candidates for drug development.[5][7]
Despite the rich pharmacology of benzothiophene derivatives, a comprehensive review of current scientific literature reveals that the specific application of this compound in proteomics research is not yet established. Proteomics, the large-scale study of proteins, utilizes chemical probes to investigate protein function, localization, and interactions. While the compound is a known chemical entity, its utility as a tool for proteome-wide analysis remains an unexplored frontier.
This document, therefore, serves a dual purpose. First, it acknowledges the current absence of established protocols. Second, it provides a forward-looking, hypothetical framework for researchers interested in pioneering the use of this compound in chemical proteomics. We will outline potential mechanisms of action, propose detailed experimental protocols for its validation and application, and discuss the potential insights such a tool could offer.
Proposed Application in Chemical Proteomics: A Rationale
The chemical structure of this compound presents a compelling case for its potential use as a covalent probe in proteomics. The core rationale is built upon the reactivity of the aldehyde functional group.
2.1. Hypothetical Mechanism of Action: Covalent Lysine Targeting
The primary reactive handle on this compound is its aldehyde group. Aldehydes are known to react with primary amines, such as the ε-amine of lysine residues and the N-termini of proteins, to form a Schiff base (an imine).[8] This reaction is reversible. However, the resulting imine can be stabilized through reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable, irreversible secondary amine linkage.
This two-step process—covalent but reversible targeting followed by irreversible reductive amination—forms the basis of a potential strategy to label and identify protein targets. The benzothiophene scaffold itself may confer a degree of binding specificity, potentially directing the molecule to certain protein classes or binding pockets before the covalent reaction occurs.
Diagram of the Proposed Reaction Mechanism
Caption: Covalent labeling via Schiff base formation and subsequent reduction.
Hypothetical Experimental Protocols
Here we propose a series of protocols to first validate the reactivity of this compound with proteins and then to apply it in a broader chemical proteomics workflow.
3.1. Protocol 1: In Vitro Labeling of a Model Protein
Objective: To confirm the covalent modification of a model protein and optimize reaction conditions.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL in 1x PBS, pH 7.4.
-
This compound (stock solution of 100 mM in DMSO).
-
Sodium cyanoborohydride (NaBH₃CN) (freshly prepared 1 M stock in 1x PBS).
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
SDS-PAGE materials and Western Blotting apparatus.
-
Mass Spectrometer for protein analysis.
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, combine 100 µL of the BSA solution with varying final concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a DMSO-only control.
-
Incubation: Incubate the reactions for 1 hour at 37°C with gentle shaking.
-
Reduction: Add NaBH₃CN to a final concentration of 20 mM to each reaction tube. Incubate for another 1 hour at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Sample Preparation for Analysis:
-
SDS-PAGE: Take an aliquot of each reaction and add 4x Laemmli sample buffer. Boil for 5 minutes and analyze by SDS-PAGE to check for any gross changes in protein mobility.
-
Mass Spectrometry: The remainder of the sample should be prepared for mass spectrometry analysis. This typically involves buffer exchange to remove excess reagents, followed by tryptic digestion.
-
-
Data Analysis: Analyze the mass spectrometry data to identify peptides modified by this compound. The modification will result in a specific mass shift on lysine residues.
| Parameter | Recommended Range | Purpose |
| Probe Concentration | 10 µM - 1 mM | To determine the optimal concentration for labeling without causing protein precipitation. |
| Incubation Time | 30 min - 4 hours | To assess the kinetics of Schiff base formation. |
| pH | 7.0 - 8.5 | To optimize the pH for efficient imine formation. |
| NaBH₃CN Conc. | 10 mM - 50 mM | To ensure efficient reduction of the Schiff base to a stable adduct. |
3.2. Protocol 2: Chemoproteomic Profiling in Cell Lysate
Objective: To identify the protein targets of this compound in a complex biological mixture. Note: This protocol assumes the synthesis of an alkyne- or azide-functionalized analog of the compound to enable downstream enrichment via click chemistry.
Diagram of the Proposed Chemoproteomic Workflow
Caption: A hypothetical workflow for identifying protein targets.
Procedure:
-
Probe Synthesis: Synthesize an analog of this compound that contains a bioorthogonal handle, such as a terminal alkyne.
-
Cell Lysis: Prepare a native cell lysate from the cells of interest using a mild lysis buffer (e.g., PBS with protease inhibitors).
-
Labeling: Treat the cell lysate with the alkyne-functionalized probe at an optimized concentration (determined from in vitro studies). Incubate for 1 hour at 37°C.
-
Reduction: Add NaBH₃CN to a final concentration of 20 mM and incubate for 1 hour at room temperature.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an azide-biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate for 1 hour.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged proteins.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins that were enriched in the probe-treated sample compared to a DMSO control.
Future Perspectives and Conclusion
While the direct application of this compound in proteomics is yet to be demonstrated, its chemical properties make it an intriguing candidate for the development of novel chemical probes. The protocols outlined above provide a roadmap for the validation and initial application of this compound or its derivatives for covalent ligand discovery and target identification.
Successful implementation of these methods could pave the way for a new class of chemical tools derived from the medicinally relevant benzothiophene scaffold. This could enable researchers to elucidate the mechanism of action of benzothiophene-based drugs, identify novel therapeutic targets, and gain a deeper understanding of protein function in complex biological systems. The path from a hypothetical probe to a validated tool requires rigorous experimentation, but the potential rewards for the fields of chemical biology and drug discovery are substantial.
References
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- An overview of benzo [b] thiophene-based medicinal chemistry. (2025, November 29). ResearchGate.
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The Emergence of 2-Methyl-1-benzothiophene-3-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes
In the dynamic landscape of molecular sensing and cellular imaging, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. Within this context, 2-Methyl-1-benzothiophene-3-carbaldehyde has emerged as a highly promising and versatile precursor for the development of a new generation of fluorescent chemosensors. Its unique structural and electronic properties provide a robust foundation for creating probes capable of detecting a wide array of analytes, from metal ions to biologically significant small molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of fluorescent probes derived from this precursor, tailored for researchers, scientists, and professionals in the field of drug development.
The core strength of this compound lies in the reactivity of its aldehyde group, which readily undergoes condensation reactions with various nucleophiles, most notably hydrazines and amines, to form Schiff bases.[1] This straightforward synthetic accessibility allows for the facile conjugation of the benzothiophene core with a multitude of fluorophores and recognition moieties, enabling the fine-tuning of the resulting probe's photophysical properties and analyte specificity.
The Strategic Advantage of the Benzothiophene Scaffold
The benzothiophene moiety itself is not merely a passive scaffold; its inherent fluorescence and electron-rich nature play a crucial role in the sensing mechanism of the derived probes. Thiophene-based compounds have demonstrated significant potential in the development of fluorescent chemosensors due to their strong luminescence properties and amenability to structural modification.[2][3] The fusion of the thiophene ring with a benzene ring to form the benzothiophene structure extends the π-conjugated system, which can lead to desirable photophysical properties such as larger Stokes shifts and enhanced quantum yields in the final probe.
Part 1: Synthesis of a Benzothiophene-Derived Fluorescent Probe
The synthesis of fluorescent probes from this compound is typically achieved through a one-step Schiff base condensation reaction. This approach is not only efficient but also allows for a modular design, where different recognition units can be easily incorporated to target specific analytes. A common strategy involves the reaction with a hydrazine-functionalized fluorophore, such as a derivative of benzothiazole, which is known to exhibit favorable photophysical properties.[4]
Protocol 1: Synthesis of a 2-Methyl-1-benzothiophene-based Schiff Base Probe for Metal Ion Detection
This protocol describes the synthesis of a hypothetical probe, MBT-BTZ , by reacting this compound with 2-hydrazinobenzothiazole. This probe is designed for the potential detection of metal ions like Zn²⁺, Cu²⁺, or Cd²⁺.[4][5]
Materials:
-
This compound
-
2-Hydrazinobenzothiazole
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for filtration and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add 2-hydrazinobenzothiazole (1.0 mmol) and a catalytic amount (2-3 drops) of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure fluorescent probe, MBT-BTZ .
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the removal of water formed during the condensation reaction, driving the equilibrium towards product formation.
-
Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazine.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.
Diagram of the Synthetic Pathway:
Caption: Synthetic scheme for the MBT-BTZ fluorescent probe.
Part 2: Photophysical Characterization and Sensing Mechanism
The utility of a fluorescent probe is defined by its photophysical properties and its response to the target analyte. Probes derived from this compound are expected to exhibit interesting photophysical behaviors, including Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) upon binding to a metal ion.[6]
Anticipated Photophysical Properties of MBT-BTZ
The following table summarizes the expected photophysical properties of the MBT-BTZ probe in both its free and metal-bound states, based on data from analogous thiophene- and benzothiazole-based probes.[5]
| Property | MBT-BTZ (Free Probe) | MBT-BTZ + Metal Ion (e.g., Zn²⁺) |
| Excitation Max (λ_ex) | ~380 nm | ~390 nm |
| Emission Max (λ_em) | ~450 nm | ~520 nm |
| Stokes Shift | ~70 nm | ~130 nm |
| Quantum Yield (Φ) | Low (~0.05) | High (~0.50) |
| Fluorescence | Weak | Strong |
Sensing Mechanism: A Postulated Model
The fluorescence of the free MBT-BTZ probe is likely quenched due to processes such as photoinduced electron transfer (PET) from the electron-rich benzothiazole moiety to the benzothiophene core, or through efficient non-radiative decay pathways. Upon chelation with a metal ion like Zn²⁺, the conformation of the probe becomes more rigid, and the PET process is inhibited. This leads to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[7]
Diagram of the Sensing Mechanism:
Caption: Postulated CHEF/PET sensing mechanism for MBT-BTZ.
Part 3: Application Protocols
The true measure of a fluorescent probe's value lies in its practical application. Probes derived from this compound hold promise for a range of applications, including the detection of metal ions in environmental samples and for cellular imaging.
Protocol 2: General Procedure for Metal Ion Detection in Aqueous Samples
This protocol outlines a general method for using the MBT-BTZ probe for the fluorometric detection of a target metal ion in an aqueous solution.
Materials:
-
Stock solution of MBT-BTZ probe (e.g., 1 mM in DMSO)
-
Aqueous buffer solution (e.g., HEPES buffer, pH 7.4)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the MBT-BTZ probe by diluting the stock solution in the aqueous buffer to a final concentration of 10 µM.
-
In a quartz cuvette, place 2 mL of the probe working solution.
-
Record the initial fluorescence spectrum of the probe solution.
-
Titrate the probe solution with small aliquots of the target metal ion stock solution, recording the fluorescence spectrum after each addition.
-
Observe the changes in fluorescence intensity at the emission maximum.
-
For selectivity studies, repeat the experiment with other metal ions to assess potential interference.
-
Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding stoichiometry.
Protocol 3: Protocol for Live Cell Imaging
This protocol provides a general guideline for using the MBT-BTZ probe for the visualization of intracellular metal ions in live cells.
Materials:
-
Cultured cells (e.g., HeLa cells) on a glass-bottom dish
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of MBT-BTZ probe (1 mM in DMSO)
-
Solution of the target metal ion (if applicable, for loading cells)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture the cells on a glass-bottom dish to an appropriate confluency.
-
Prepare a working solution of the MBT-BTZ probe (e.g., 5-10 µM) in cell culture medium.
-
Wash the cells with PBS.
-
Incubate the cells with the probe working solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells with PBS to remove any excess probe.
-
(Optional) To visualize changes in intracellular metal ion concentration, treat the cells with a solution containing the target metal ion or a chelator before or after probe loading.
-
Image the cells using a fluorescence microscope. Capture images in both the bright-field and fluorescence channels.
Diagram of the Experimental Workflow:
Caption: General workflow for live cell imaging with MBT-BTZ.
Conclusion and Future Perspectives
This compound stands as a valuable and highly adaptable precursor for the synthesis of novel fluorescent probes. The straightforward chemistry of Schiff base formation, coupled with the favorable photophysical properties of the benzothiophene core, provides a powerful platform for the development of chemosensors with tailored specificities and sensitivities. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the full potential of this promising class of fluorescent probes in diverse applications, from environmental monitoring to advanced biomedical research. Future work in this area will likely focus on the development of probes with even greater selectivity, two-photon absorption capabilities for deep-tissue imaging, and applications in theranostics.
References
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Photophysical properties of Schiff's bases from 3-(1,3-benzothiazol-2-yl)-2-hydroxy naphthalene-1-carbaldehyde. (2014). PubMed. Retrieved January 11, 2026, from [Link]
-
Design,Preparation And Application Of Schiff Base Fluorescence Probe Molecules. (2024). Globe Thesis. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis And Application Of Benzothiazole-based Fluorescent Probes. (2024). Globe Thesis. Retrieved January 11, 2026, from [Link]
-
Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
A Comprehensive Review on Thiophene Based Chemosensors. (2019). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Photophysics of Schiff Bases: Theoretical Study of Salicylidene Methylamine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
-
A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. (2023). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells. (2022). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Synthesis And Application Of Several Novel Hydrazine Fluorescent Probes. (2019). Globe Thesis. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]
-
A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples. (2022). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2017). MDPI. Retrieved January 11, 2026, from [Link]
-
On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. (2014). PubMed. Retrieved January 11, 2026, from [Link]
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- 6. Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2). This molecule is a valuable building block in medicinal chemistry and materials science.[1] Its successful synthesis is critical for downstream applications. The most common and effective method for its preparation is the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene. This reaction, while robust, presents several challenges that can lead to suboptimal yields and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. We will address issues from a mechanistic standpoint, explaining the causality behind each procedural step to empower you to not only solve current issues but also proactively optimize future experiments.
Part 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I'm recovering a significant amount of unreacted 2-methyl-1-benzothiophene. What are the likely causes and solutions?
A1: This is a classic issue often traced back to three critical areas: the Vilsmeier reagent itself, the reaction kinetics, or substrate reactivity.
-
Vilsmeier Reagent Integrity: The active formylating agent, the Vilsmeier reagent (N,N-dimethylchloroiminium ion), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] Its formation is exothermic and moisture-sensitive.
-
Causality: If the reagent does not form correctly or decomposes, the formylation will not proceed. DMF can decompose over time to dimethylamine, which will quench the Vilsmeier reagent.[4] POCl₃ readily hydrolyzes with atmospheric moisture.
-
Solution: Always use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere. Ensure your glassware is oven-dried. The addition of POCl₃ to DMF should be done slowly at a low temperature (0 °C) to control the exotherm and ensure complete reagent formation.
-
-
Insufficient Reaction Temperature or Time: While the initial reagent formation requires cooling, the subsequent electrophilic attack on the benzothiophene ring requires sufficient thermal energy.
-
Causality: The benzothiophene ring is electron-rich, but less so than pyrrole or furan, making it a moderately reactive substrate.[5] The Vilsmeier reagent is a relatively weak electrophile.[6][7] Therefore, the reaction may be sluggish at low temperatures.
-
Solution: After adding the 2-methyl-1-benzothiophene at 0 °C, allow the reaction to warm to room temperature and then heat it to 60–70 °C for 2-4 hours.[8] Crucially, you must monitor the reaction's progress using Thin Layer Chromatography (TLC) . If the starting material persists, consider extending the reaction time or cautiously increasing the temperature.
-
The table below summarizes key parameters for optimizing the reaction yield.
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent (DMF) | Anhydrous Grade | Moisture decomposes POCl₃ and the Vilsmeier reagent. A fishy smell indicates DMF degradation.[4] |
| POCl₃ Addition | Dropwise at 0 °C | Controls the exothermic reaction for complete Vilsmeier reagent formation. |
| Reagent Stoichiometry | 1.2 - 1.5 equivalents of POCl₃/DMF | A slight excess ensures the starting material is fully consumed. A large excess can promote side reactions.[8] |
| Reaction Temperature | 0 °C (initial) then 60-70 °C | Balances initial reagent stability with the energy needed for electrophilic substitution.[8] |
| Reaction Time | 2-4 hours (post-heating) | Monitor by TLC until starting material is consumed. Insufficient time is a common cause of low conversion. |
Q2: My TLC analysis shows multiple new spots, and the crude product is highly impure. What are the potential side reactions?
A2: The formation of multiple byproducts typically points to issues with stoichiometry or temperature control.
-
Di-formylation: While the C3 position is most reactive, highly activating conditions (large excess of Vilsmeier reagent, high temperatures) can potentially lead to formylation at other positions on the aromatic ring, although this is less common for benzothiophenes compared to more activated systems.
-
Solution: Carefully control the stoichiometry. A molar ratio of 1.2 to 1.5 equivalents of the Vilsmeier reagent to the substrate is a good starting point for optimization.[8] Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can also prevent localized high concentrations that might favor side reactions.
-
-
Formation of Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[8]
-
Solution: Maintain the lowest effective reaction temperature that drives the reaction to completion. Prompt and efficient aqueous work-up is crucial to hydrolyze the reaction intermediates and minimize contact time with any reactive chlorine species.
-
Q3: The reaction work-up is difficult, and I'm getting an emulsion or poor product recovery. What is the correct procedure?
A3: The work-up step is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for separating the product from inorganic salts and residual DMF. A poorly executed work-up can drastically reduce your isolated yield.
-
Causality: The reaction mixture contains the product as a stable iminium salt. This must be hydrolyzed by water to release the aldehyde.[5][6] The process is often exothermic and can be messy if not done correctly.
-
Solution: The most reliable method is to cool the reaction mixture to room temperature and pour it slowly and carefully into a beaker containing a vigorously stirred mixture of crushed ice and water. This hydrolyzes the iminium salt and often precipitates the crude product. After hydrolysis, neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide solution until pH is neutral or slightly basic. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
The general workflow for the work-up and purification is illustrated below.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: The lone pair of electrons on the oxygen atom of DMF attacks the electron-deficient phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion, which is the active Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich 2-methyl-1-benzothiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C3 position. A subsequent deprotonation restores aromaticity, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to give the final this compound.[5][6]
Q2: Why does formylation occur at the C3 position?
A2: In the benzo[b]thiophene ring system, electrophilic substitution is generally favored at the C3 position over the C2 position, especially when the C2 position is already substituted (e.g., with a methyl group).[9] This is due to the electronic nature of the thiophene ring fused to the benzene ring, which results in the C3 position having a higher electron density and being more nucleophilic.[10] The stability of the cationic intermediate (the sigma complex) formed upon attack at C3 is greater than that formed by attack at any other position on the heterocyclic ring.
Q3: What are the critical safety precautions for handling POCl₃ and DMF?
A3: Both reagents require careful handling in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and toxic. It reacts violently with water, releasing toxic HCl gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.
-
N,N-Dimethylformamide (DMF): Is a combustible liquid and a suspected reproductive toxin. Avoid inhalation of vapors and skin contact.
Q4: Can I use other reagents for this formylation?
A4: Yes, while POCl₃ is the most common activating agent for DMF, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.[5] Additionally, other formylation methods exist for heteroaromatics, such as the Duff reaction or Rieche formylation, but the Vilsmeier-Haack reaction is generally the most efficient and high-yielding for this specific substrate.
Part 3: Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Synthesis of this compound
-
Reaction Setup:
-
To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow salt-like mixture.
-
-
Formylation Reaction:
-
Dissolve 2-methyl-1-benzothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Carefully and slowly pour the reaction mixture into the ice-water.
-
Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution or 10% NaOH solution until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash them with water, followed by brine, to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a pale yellow crystalline powder.[1]
-
References
-
Smolecule. (2023, August 15). Buy this compound | 30446-99-2.
-
BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Retrieved January 11, 2026, from
-
BenchChem. (n.d.). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. Retrieved January 11, 2026, from
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from
-
Wang, L., et al. (2019). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 21(19), 5249-5253.
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
-
National Research Development Corporation. (n.d.). A One Step Synthesis of 2-substituted Benzo[b]thiophenes. Retrieved January 11, 2026, from
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 11, 2026, from
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved January 11, 2026, from
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 11, 2026, from
-
Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2466-2475.
-
Ciappa, A., et al. (2014). A Novel, Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823.
-
Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
-
ChemicalBook. (2022, January 27). Synthesis of Benzothiophene.
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Technical Support Center: Purification of 2-Methyl-1-benzothiophene-3-carbaldehyde
This guide provides a comprehensive, experience-driven framework for the purification of 2-Methyl-1-benzothiophene-3-carbaldehyde via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific purification, moving beyond a generic protocol to address the practical challenges and chemical principles involved.
Part 1: Foundational Knowledge: The "Why" Behind the Protocol
Recrystallization is a powerful purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] For this compound, a successful purification hinges on selecting a solvent system that solubilizes the compound at an elevated temperature while being a poor solvent for it at lower temperatures.[2] Ideally, impurities remain either completely insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon crystallization).[3]
The molecular structure of our target—a fused aromatic benzothiophene core (largely nonpolar) with a methyl group and a polar aldehyde functional group—dictates a moderate overall polarity. This makes it an ideal candidate for recrystallization from polar protic solvents like alcohols or mixed solvent systems.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈OS | [4][5] |
| Molecular Weight | 176.24 g/mol | [4][6] |
| Appearance | Pale yellow crystalline powder | [5][6] |
| Melting Point (m.p.) | 96 - 98 °C | [5] |
| CAS Number | 30446-99-2 | [4][5] |
Note: The reported melting point can vary (e.g., 85-98 °C) depending on the purity of the sample.[6] A sharp melting point range after recrystallization is a key indicator of purity.
Solvent Selection: A Guided Approach
The ideal solvent should exhibit a steep solubility curve: high solubility when hot and low solubility when cold.[1][7] Given the target's structure, alcohols are an excellent starting point. A patent for the parent compound, benzothiophene, suggests C1-C8 alcohols are effective.[8]
| Solvent | Boiling Point (°C) | Suitability Rationale |
| Ethanol | 78 | Primary Choice. Often provides an excellent balance for compounds of intermediate polarity. Chalcones derived from similar thiophene aldehydes have been successfully recrystallized from ethanol.[9] |
| Isopropanol (IPA) | 82 | Excellent Alternative. Similar properties to ethanol, slightly less polar. Recommended for purifying the parent benzothiophene ring system.[8] |
| Methanol | 65 | Use with Caution. May have very high solvating power even when cold, potentially leading to lower yields. Its low boiling point can be a safety advantage. |
| Ethyl Acetate / Heptane | 77 / 98 | Mixed-Solvent System. For cases where a single solvent is ineffective.[2] Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and slowly add heptane (the "poor" solvent or anti-solvent) until turbidity appears, then reheat to clarify. |
| Water | 100 | Generally Unsuitable as a primary solvent due to the compound's aromatic nature, but can be used as an anti-solvent with a miscible organic solvent like acetone or isopropanol.[10] |
Part 2: Experimental Protocol: A Step-by-Step Methodology
This protocol is designed as a self-validating system, with checkpoints to ensure optimal purification.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol or Isopropanol)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Watch glass
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask with vacuum source
-
Filter paper for Büchner funnel
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hotplate with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise from a heated reservoir until the solid just dissolves completely at the solvent's boiling point.[11] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[1]
-
Hot Filtration (If Necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.[12] To prevent premature crystallization in the funnel, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor and pour the solution through quickly.[12]
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is paramount for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[13]
-
Induce Crystallization (If Necessary): If no crystals form after the solution has cooled, the solution may be supersaturated.[14] Induce crystallization by:
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product from the cold solvent.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[12] It is crucial to use cold solvent to avoid redissolving the product.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a watch glass to air dry. Confirm purity by taking a melting point.
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common recrystallization issues.
Question & Answer Troubleshooting
Q1: I've cooled my solution to room temperature and even put it in an ice bath, but no crystals have formed. What went wrong?
-
A1 (Most Likely Cause): You have used too much solvent.[14] The solution is not saturated at the lower temperature, so the compound remains dissolved.
-
Solution: Reheat the solution and boil off a portion of the solvent (e.g., reduce the volume by 20-30%) in a fume hood. Allow the concentrated solution to cool slowly again.[13]
-
A2 (Alternative Cause): The solution is supersaturated and requires a nucleation site to begin crystallization.[14]
-
Solution: Gently scratch the inside of the flask at the meniscus with a clean glass rod or add a single, tiny seed crystal of the pure compound to induce crystal growth.[11]
Q2: Instead of crystals, a cloudy oil has formed at the bottom of my flask. How do I fix this?
-
Cause: The compound is "oiling out." This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution becomes supersaturated at a temperature that is still above the compound's melting point (96-98 °C).[14] This is more common with highly impure samples.
-
Solution: Reheat the flask to dissolve the oil completely. Add a small amount of additional solvent (10-15% more volume) to lower the saturation temperature.[13] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling, which encourages proper crystal formation.[1]
Q3: My final yield of pure crystals is extremely low (<40%). Where did my product go?
-
A1 (Cause): Too much solvent was used initially, meaning a significant portion of your product remains dissolved in the mother liquor even when cold.[13]
-
Solution: You can attempt to recover more product by evaporating some of the solvent from the mother liquor and cooling it again for a "second crop" of crystals. Be aware that this second crop may be less pure.
-
A2 (Cause): The crystals were washed with solvent that was not sufficiently cold, or with too large a volume of wash solvent, redissolving some of the product.
-
Solution: In future attempts, ensure your wash solvent is pre-chilled in an ice bath and use only the minimum volume necessary to rinse the crystal surface.
-
A3 (Cause): If you performed a hot filtration, the product may have crystallized prematurely on the filter paper.[12]
-
Solution: Ensure your filtration apparatus is thoroughly pre-heated. If significant crystallization occurred in the funnel, you may need to wash the filter paper with fresh hot solvent to recover the product and combine it with the filtrate.
Q4: My final product is still yellowish. How can I get a colorless or off-white solid?
-
Cause: The color is likely from a soluble impurity that co-crystallizes with your product.
-
Solution: For intensely colored impurities, a charcoal treatment can be effective. After dissolving the crude product in the minimum amount of hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then proceed with cooling and crystallization.[13] Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[13]
Part 4: Frequently Asked Questions (FAQs)
Q: How do I know which solvent is the absolute best without trying all of them? A: Small-scale solvent screening is the most reliable method.[3] Place approximately 50-100 mg of your crude material into several small test tubes. Add a potential solvent (~1 mL) to each. Observe the solubility at room temperature and then upon heating.[2][3] The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[1]
Q: Is a mixed-solvent recrystallization better than a single-solvent one? A: Not necessarily better, but it is a powerful alternative when no single solvent has the ideal properties.[2] It is often used when your compound is too soluble in one solvent (like ethanol) and insoluble in another (like water or heptane). The technique allows for fine-tuning of the solvent's solvating power.
Q: My melting point is still broad after one recrystallization. Should I do it again? A: Yes. If the melting point range is still wide (e.g., > 2 °C), it indicates the presence of impurities. A second recrystallization using the same procedure should yield a product with a sharper melting point and higher purity.
Q: Can I put the hot solution directly into the ice bath to speed things up? A: This is strongly discouraged.[1] Rapid cooling (crashing out) will cause the solid to precipitate quickly, trapping impurities within the crystal lattice and defeating the purpose of the purification.[13] Slow, gradual cooling is essential for selective crystallization.
Part 5: Safety Precautions
This compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses or goggles are mandatory.[15]
-
Skin Protection: Wear nitrile gloves and a lab coat. The compound is a known skin irritant.[4] In case of contact, wash the affected area immediately with soap and plenty of water.[15]
-
Inhalation: Avoid breathing dust or vapors. The compound may cause respiratory irritation.[4][15]
-
Fire Safety: Use a heating mantle or a steam bath as a heat source, especially with flammable solvents like ethanol or ethyl acetate. Keep away from open flames.
Always consult the latest Safety Data Sheet (SDS) for the compound and all solvents used before beginning any experimental work.[15][16]
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
National Center for Biotechnology Information. (n.d.). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PubMed Central. Retrieved from [Link]
Sources
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- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 6. Buy this compound | 30446-99-2 [smolecule.com]
- 7. mt.com [mt.com]
- 8. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 9. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
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- 16. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-methyl-1-benzothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic building block. Our focus is on providing practical, experience-driven insights to help you navigate potential pitfalls and optimize your synthetic protocols.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation, while conceptually straightforward, can be accompanied by the formation of several side products that complicate purification and reduce yields. This guide will delve into the common synthetic routes and provide detailed troubleshooting for the side products associated with each method.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of this compound.
Q1: My Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene is giving a very low yield and a complex mixture of products. What could be the cause?
A1: Low yields and complex product mixtures in Vilsmeier-Haack reactions are often due to several factors. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a potent electrophile.[1][2][3] The reaction is highly sensitive to stoichiometry and temperature. An excess of the Vilsmeier reagent or elevated temperatures can lead to the formation of di-formylated or other undesired side products.[4] Additionally, the purity of the starting 2-methyl-1-benzothiophene is crucial, as impurities can lead to a variety of colored byproducts.
Q2: I am observing a significant amount of unreacted 2-methyl-1-benzothiophene after my lithiation and formylation attempt. How can I improve the conversion?
A2: Incomplete conversion in a lithiation-formylation sequence typically points to issues with the lithiation step. The success of this reaction hinges on the complete deprotonation of the starting material. Potential causes for incomplete lithiation include:
-
Insufficient organolithium reagent: Ensure you are using at least one full equivalent of the organolithium reagent (e.g., n-BuLi).
-
Inactive organolithium reagent: Organolithium reagents are sensitive to air and moisture. It is advisable to titrate your n-BuLi solution before use to determine its exact molarity.
-
Reaction temperature: While lithiation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions, the temperature might need to be raised slightly to ensure complete deprotonation. However, be cautious, as higher temperatures can also promote side reactions.[5]
Q3: During the oxidation of (2-methyl-1-benzothiophen-3-yl)methanol to the aldehyde, I am isolating a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?
A3: Over-oxidation to the carboxylic acid is a common challenge when preparing aldehydes. The choice of oxidizing agent and careful control of reaction conditions are paramount. Milder oxidizing agents are generally preferred for this transformation. Some common strategies to avoid over-oxidation include:
-
Using a mild oxidizing agent: Reagents like pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are known for their selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.
-
Controlling the stoichiometry: Use of a slight excess of the alcohol or precisely one equivalent of the oxidizing agent can help minimize the formation of the carboxylic acid.
-
Monitoring the reaction: Closely monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to quench the reaction as soon as the starting material is consumed.
Troubleshooting Guides for Common Synthetic Routes
This section provides detailed troubleshooting for the most common methods used to synthesize this compound.
Method 1: Vilsmeier-Haack Formylation of 2-Methyl-1-benzothiophene
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][6]
Potential Side Products and Their Causes
| Side Product | Plausible Cause | Proposed Solution |
| Unreacted 2-Methyl-1-benzothiophene | Incomplete formation of the Vilsmeier reagent or insufficient reaction time/temperature. | Ensure the Vilsmeier reagent is pre-formed before adding the substrate. Monitor the reaction by TLC and adjust the reaction time or temperature as needed. |
| Di-formylated products | Excess of Vilsmeier reagent or high reaction temperatures. | Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Maintain a low reaction temperature (0-25 °C).[4] |
| Isomeric aldehydes (e.g., formylation at other positions) | While the 3-position is electronically favored, high temperatures can lead to loss of selectivity. | Maintain strict temperature control throughout the reaction. |
| Polymeric/tar-like materials | Decomposition of the Vilsmeier reagent or the product under harsh conditions. | Use purified reagents and solvents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow: Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Method 2: Lithiation and Formylation of 2-Methyl-1-benzothiophene
This method involves the deprotonation of 2-methyl-1-benzothiophene at the 3-position using a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as DMF.[7][8]
Potential Side Products and Their Causes
| Side Product | Plausible Cause | Proposed Solution |
| Unreacted 2-Methyl-1-benzothiophene | Incomplete lithiation due to inactive n-BuLi or insufficient equivalents. | Titrate the n-BuLi solution before use. Use a slight excess (1.1 equivalents) of n-BuLi. |
| 2-Methyl-1-benzothiophene-2-carbaldehyde | Anion migration from the 3-position to the more thermodynamically stable 2-position.[9] | Keep the reaction temperature low (-78 °C) and the time between lithiation and quenching short. |
| Ring-opened byproducts | The 3-lithiated benzothiophene can be unstable and undergo ring cleavage.[9] | Perform the reaction at very low temperatures and quench the lithiated species as soon as it is formed. |
| Products from reaction with solvent | Lithiation of the solvent (e.g., THF) can occur at higher temperatures.[5] | Use a non-reactive solvent like diethyl ether or perform the reaction at a sufficiently low temperature. |
Reaction Pathway: Lithiation and Isomerization
Caption: Desired reaction pathway and potential side reaction in lithiation.
Method 3: Oxidation of (2-Methyl-1-benzothiophen-3-yl)methanol
This two-step approach involves the synthesis of the corresponding alcohol, (2-methyl-1-benzothiophen-3-yl)methanol[10], followed by its oxidation to the desired aldehyde.
Potential Side Products and Their Causes
| Side Product | Plausible Cause | Proposed Solution |
| 2-Methyl-1-benzothiophene-3-carboxylic acid | Over-oxidation of the aldehyde. | Use a mild and selective oxidizing agent (e.g., PCC, DMP). Monitor the reaction closely and quench promptly upon completion. |
| Unreacted (2-Methyl-1-benzothiophen-3-yl)methanol | Insufficient oxidizing agent or incomplete reaction. | Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents). Ensure adequate reaction time. |
| This compound S-oxide or S,S-dioxide | Oxidation of the sulfur atom in the benzothiophene ring.[11] | Choose an oxidizing agent that is less likely to oxidize sulfur, or protect the sulfur if necessary. Milder conditions (lower temperature, shorter reaction time) can also help. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a solution of (2-methyl-1-benzothiophen-3-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Stir the mixture vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Liang, Y., et al. (2013). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Synlett, 24, 1687-1688.
- National Research Development Corporation. (n.d.). A One Step Synthesis of 2-substituted Benzo[b]thiophenes.
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of benzothiophenes.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein J. Org. Chem., 13, 1866–1870.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- ResearchGate. (n.d.).
- Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
ResearchGate. (n.d.). Reactivity of[12]Benzothieno[3,2-b][12]benzothiophene — Electrophilic and Metalation Reactions.
- Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, M823.
- Kumar, A., et al. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Das, B., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28205-28240.
- Reddit. (2022). Vilsmeier Haack Reaction. r/OrganicChemistry.
- US Biological Life Sciences. (n.d.). This compound.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (PDF) Benzo[b]thiophene-2-carbaldehyde.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ChemScene. (n.d.). (2-Methyl-1-benzothiophen-3-yl)methanol.
- PrepChem.com. (n.d.). B. Preparation of benzo[b]thiophene-3-carboxaldehyde.
- Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90.
- Semantic Scholar. (n.d.).
- Pace, V., & Holzer, W. (2013). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry, 17(1), 40-51.
- Smolecule. (2023). Buy this compound | 30446-99-2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Heterocyclic Synthesis with 1-Benzothiophene-3-carbaldehyde.
- Sigma-Aldrich. (n.d.). Benzothiophene-2-methanol papers.
- Google Patents. (n.d.). CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
-
Svoboda, J., et al. (2024). Modulation of Properties in[12]Benzothieno[3,2-b][12]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3489.
- Al-Warhi, T., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-19.
- Merck. (n.d.). Benzo[b]thiophen-3-yl)methanol.
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- 12. rsc.org [rsc.org]
Stability and degradation of 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support center for 2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics, understanding its stability profile is crucial for reliable and reproducible experimental outcomes.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture.[2] For solutions in organic solvents, storage at -20°C or -80°C is advisable to minimize degradation, especially if the solvent is not entirely anhydrous.[3]
Q2: What is the appearance and solubility of this compound?
A2: this compound is a pale yellow crystalline powder.[2] While specific solubility data is limited, based on its structure and related compounds, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate.[3] It is generally insoluble in water.
Q3: What are the known incompatibilities for this compound?
A3: As an aromatic aldehyde, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances can lead to rapid degradation.
Q4: What are the primary degradation pathways I should be aware of?
A4: Based on the chemistry of the benzothiophene ring system and the aldehyde functional group, the primary degradation pathways are likely to be:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-methyl-1-benzothiophene-3-carboxylic acid. The sulfur atom in the benzothiophene ring can also be oxidized to a sulfoxide and then to a sulfone, particularly under strong oxidative conditions.[4][5]
-
Hydrolysis: While generally stable to neutral hydrolysis, prolonged exposure to strongly acidic or basic conditions may lead to degradation, although the benzothiophene ring itself is relatively stable.[6]
-
Photodegradation: Aromatic thiophenes can be susceptible to photo-oxidation.[7] This can lead to complex degradation pathways, potentially involving the formation of dimers or ring-opened products.
Section 2: Troubleshooting Experimental Issues
This section provides guidance on common problems that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or appearance of unknown impurities in reaction mixtures. | Degradation of the starting material. | 1. Verify the purity of your this compound using HPLC or GC-MS before use. 2. Ensure that the compound has been stored correctly, protected from light and moisture. 3. Use freshly opened or anhydrous solvents for your reactions to prevent hydrolysis or solvent-mediated degradation. |
| Poor solubility in reaction solvent. | Inappropriate solvent choice. | 1. Attempt to dissolve a small amount of the compound in various solvents (e.g., DMSO, DMF, THF, dichloromethane) to determine the best option for your reaction. 2. Gentle warming or sonication may aid in dissolution, but monitor for any signs of degradation. |
| Formation of a yellow to brown color in solution over time. | Potential degradation or oxidation. | 1. If the solution is exposed to air and light, this could indicate oxidation of the aldehyde or other oxidative degradation pathways. 2. Work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light. 3. Analyze the colored solution by HPLC or LC-MS to identify potential degradation products. |
| Variable retention times in HPLC analysis. | Issues with the HPLC method or sample degradation in the autosampler. | 1. Ensure the HPLC system is properly equilibrated and the mobile phase is stable. 2. Check for temperature fluctuations in the column compartment and autosampler. 3. If the sample is degrading in the autosampler, consider using a cooled autosampler or preparing fresh samples more frequently. |
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or formic acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep both solutions at 60°C for 24 hours.
-
After the specified time, cool the solutions, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep both solutions at 60°C for 24 hours.
-
After the specified time, cool the solutions, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (1 mg/mL in a suitable solvent) in an oven at 60°C for 48 hours.
-
After the specified time, prepare a solution of the solid sample and dilute the heated solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL) of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a solution of the solid sample and dilute the exposed solution for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 302 nm[9] |
| Injection Volume | 10 µL |
Note: This is a starting point, and method optimization may be required to achieve the desired separation of all degradation products. Using a photodiode array (PDA) detector is highly recommended to assess peak purity.
Section 4: Visualization of Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure and the known reactivity of benzothiophene derivatives.
Caption: Potential degradation pathways of this compound.
Forced Degradation Study Workflow
This diagram outlines the workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- ResearchGate. (2025, August 6). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
-
ResearchGate. Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[10]Benzothieno[3,2‐b][10]benzothiophene Dimers Derivatives. Retrieved from ResearchGate.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Phenomenex. HPLC Troubleshooting Guide.
- PubMed. Biodegradation of benzothiophene sulfones by a filamentous bacterium.
-
MDPI. (2024, July 29). Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from MDPI.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- PubMed. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment.
- ResearchGate. (2025, August 6). Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1.
- PubMed Central (PMC). Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R.
- Tohoku University Repository. Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali.
- University of Toyama. Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives.
- Chem-Impex. This compound.
- Wikipedia. Benzothiophene.
- PubMed Central (PMC). Identification of Disulfides from the Biodegradation of Dibenzothiophene.
- Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
- International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review.
- Smolecule. (2023, August 15). Buy this compound | 30446-99-2.
- ResearchGate. (2025, August 10). Decomposition of Benzothiophene, Dibenzothiophene, and Their Derivatives in Subcritical and Supercritical Water with Alkali.
- PubChem. This compound.
- ACS Omega. (2023, March 10). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates.
- Benchchem. Application Notes and Protocols: Benzothiophene Derivatives in Materials Science.
- SIELC Technologies. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column.
- Journal of Materials Chemistry C. Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives.
- YouTube. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene @NOBLECHEMISTRY.
- MedchemExpress. Benzo[b]thiophene-3-carbaldehyde | Biochemical Reagent.
- Invivochem. Benzo[b]thiophene-3-carbaldehyde | Biochemical Assay Reagents | 5381-20-4.
- MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
- ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 30446-99-2 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biodegradation of benzothiophene sulfones by a filamentous bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support center for 2-Methyl-1-benzothiophene-3-carbaldehyde. This guide is designed for our partners in research, science, and drug development to ensure the stability and integrity of this valuable synthetic building block. Here, we will delve into the optimal storage conditions, potential decomposition pathways, and provide practical troubleshooting advice to address common issues encountered during its use. Our goal is to provide you with the expertise to maintain the quality of your reagents and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 0-8 °C. For extended storage, it is best practice to keep the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed and protected from light.
Q2: I've noticed the color of my this compound has changed from a pale yellow to a more intense yellow or brownish color. What could be the cause?
A2: A noticeable color change is often an indicator of chemical decomposition. The most probable cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2-Methyl-1-benzothiophene-3-carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q3: My compound, which was a crystalline powder, now appears clumpy or has a different texture. Is this a sign of decomposition?
A3: Yes, a change in the physical appearance, such as clumping or the formation of a less defined crystalline structure, can indicate the presence of impurities, which may be degradation products. This can be a result of oxidation or the presence of moisture.
Q4: How can I confirm if my this compound has started to decompose?
A4: If you suspect decomposition, the most definitive way to confirm this is through analytical techniques.
-
Thin Layer Chromatography (TLC): A simple TLC analysis will likely show a new spot with a different Rf value, corresponding to the more polar carboxylic acid impurity.
-
Infrared (IR) Spectroscopy: The IR spectrum of the aldehyde will show a characteristic C=O stretch for the aldehyde group. The formation of the carboxylic acid will result in the appearance of a broad O-H stretch and a shift in the C=O stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very informative. The aldehyde proton signal will decrease in intensity, and a new, broad signal corresponding to the carboxylic acid proton will appear.
Q5: Can I still use my this compound if I suspect minor decomposition?
A5: The suitability of the material for further use depends on the specific requirements of your reaction. For reactions that are sensitive to acidic impurities or require high purity starting material, it is not recommended to use the decomposed compound. However, for some robust reactions, minor impurities may be tolerated. If in doubt, it is best to use a fresh, pure sample. Purification of the aldehyde from the carboxylic acid can be attempted via recrystallization or column chromatography, but this may not always be practical.
Troubleshooting Guide: Diagnosing and Addressing Decomposition
This troubleshooting guide is designed to help you identify the potential causes of decomposition and take corrective actions.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Color Change (deepening yellow/brown) | Oxidation of the aldehyde to a carboxylic acid. | Proceed to analytical confirmation (TLC, IR, NMR). If confirmed, use a fresh sample for sensitive reactions. |
| Clumping/Change in Texture | Presence of moisture or degradation products. | Dry the sample under vacuum (if appropriate for the compound's volatility) and re-evaluate its physical state. Confirm purity analytically. |
| No Visible Change, but Reactions are Failing | Subtle, non-visible decomposition. | Confirm the identity and purity of the compound using analytical methods before proceeding with further experiments. |
Analytical Troubleshooting Workflow
To systematically diagnose issues with your this compound, follow the workflow below.
Caption: A flowchart to guide the troubleshooting process for suspected decomposition.
The Science Behind Stability: Understanding Decomposition Pathways
The primary route of decomposition for this compound is the oxidation of the aldehyde functional group. Aromatic aldehydes are known to be susceptible to autoxidation, a free-radical chain reaction that converts the aldehyde to the corresponding carboxylic acid in the presence of oxygen. This process can be initiated by light, heat, or trace metal impurities.
The benzothiophene ring itself is a stable aromatic system. However, under harsh conditions, such as in the presence of strong oxidizing agents or strong bases at elevated temperatures, the thiophene ring can undergo degradation. For routine laboratory storage and handling, the aldehyde group is the most sensitive part of the molecule.
Best Practices for Handling and Storage: A Step-by-Step Protocol
To ensure the longevity of your this compound, adhere to the following protocol:
-
Receiving and Initial Storage:
-
Upon receipt, immediately transfer the compound to a refrigerator set to 0-8 °C.
-
If the compound is not packaged under an inert atmosphere, it is advisable to transfer it to a vial that can be sealed with a septum cap.
-
-
Dispensing the Compound:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
If the compound is stored under an inert atmosphere, use a gentle positive pressure of nitrogen or argon when opening the container.
-
Quickly dispense the required amount and promptly reseal the container.
-
-
Long-Term Storage Protocol (Inert Gas Blanketing):
-
Place the vial containing the compound in a desiccator or a glove box with an inert atmosphere.
-
Alternatively, use a needle to gently flush the headspace of the vial with dry nitrogen or argon for a few seconds.
-
Seal the vial tightly with a septum cap and wrap the cap with paraffin film to ensure an airtight seal.
-
Return the sealed vial to the refrigerator for storage.
-
By following these guidelines, you can significantly minimize the risk of decomposition and ensure the quality and reliability of your this compound for your research and development endeavors.
Troubleshooting low yield in the formylation of 2-methyl-1-benzothiophene
Technical Support Center: Formylation of 2-Methyl-1-benzothiophene
Guide Objective: This technical guide provides in-depth troubleshooting for the formylation of 2-methyl-1-benzothiophene to produce 2-methyl-1-benzothiophene-3-carbaldehyde. It is designed for chemistry professionals encountering low yields or other experimental difficulties. The primary focus is on the Vilsmeier-Haack reaction, the most common and effective method for this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack reaction for this compound resulted in a low or no yield. What are the most common points of failure?
A1: Low yield in this specific formylation is a frequent issue that can almost always be traced back to one of four key areas: (1) Reagent Integrity, (2) Reaction Condition Control, (3) Inefficient Workup and Hydrolysis, or (4) Competing Side Reactions.
The Vilsmeier-Haack is a powerful reaction for electron-rich heterocycles like benzothiophenes, but its success hinges on the precise execution of each step, from reagent preparation to final product isolation.[1][2] The Vilsmeier reagent itself is moisture-sensitive and can be thermally unstable, making careful handling paramount.[3][4][5] This guide will walk you through diagnosing the issue in your specific setup.
Q2: How critical is the quality of my reagents? How can I verify they are suitable?
A2: Reagent integrity is the single most critical factor. The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] If either of these precursors is compromised, the electrophile will not form efficiently, leading to poor or no conversion.
-
N,N-Dimethylformamide (DMF): DMF is notoriously hygroscopic. The presence of water will rapidly quench the Vilsmeier reagent and POCl₃.
-
Validation: Use a freshly opened bottle of anhydrous DMF or dry it over 4Å molecular sieves or CaH₂ followed by distillation under reduced pressure. A Karl Fischer titration should show a water content of <50 ppm.
-
-
Phosphorus Oxychloride (POCl₃): POCl₃ can hydrolyze over time to phosphoric acid and HCl, reducing its activity.
-
Validation: Use a recently purchased bottle or, for best results, distill the POCl₃ immediately before use. It should be a clear, colorless liquid. A yellowish tint may indicate decomposition.
-
-
2-Methyl-1-benzothiophene (Starting Material): Ensure the purity of your starting material. Impurities can interfere with the reaction.
-
Validation: Check the purity by ¹H NMR or GC-MS. If necessary, purify by distillation or recrystallization.
-
Q3: What are the optimal reaction conditions for formylating 2-methyl-1-benzothiophene, and why are they so important?
A3: Optimal conditions are crucial for maximizing the yield of the desired 3-formyl product while minimizing side reactions. The key parameters are temperature, stoichiometry, and reaction time. Benzothiophene is less reactive than furan or pyrrole, so conditions must be robust enough for the reaction to proceed but mild enough to prevent degradation.[2][8]
Causality Behind Parameters:
-
Temperature: The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic and should be performed at 0 °C to prevent thermal decomposition.[1] After the addition of the benzothiophene substrate, the reaction temperature is often gently raised to drive the reaction to completion. However, excessive heat can lead to polymerization and the formation of tarry by-products.[3][5]
-
Stoichiometry: The molar ratio of reagents is critical. A slight excess of the Vilsmeier reagent is typically used to ensure full conversion of the starting material. Using a large excess can, however, complicate the workup and lead to side reactions.
-
Reaction Time: The reaction must be stirred long enough for complete conversion. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Recommended vs. Problematic Reaction Parameters
| Parameter | Recommended Range | Potential Problem & Cause |
| POCl₃ : DMF Ratio | 1.1 : 3.0 (relative to substrate) | Ratio < 1:1: Incomplete Vilsmeier reagent formation. |
| Substrate Ratio | 1.0 equivalent | N/A |
| Vilsmeier Formation Temp. | 0 °C | > 10 °C: Decomposition of the reagent, reduced activity.[1] |
| Substrate Addition Temp. | 0 °C | > 10 °C: Potential for uncontrolled exotherm and side reactions. |
| Reaction Temperature | 25 °C to 60 °C | > 80 °C: Increased risk of polymerization and tar formation.[1] |
| Reaction Time | 2 - 12 hours | Too short: Incomplete reaction. Too long: Potential for product degradation. |
Q4: My TLC shows product formation, but my isolated yield is poor. Could my workup procedure be the problem?
A4: Absolutely. The workup step, which involves hydrolyzing the intermediate iminium salt to the final aldehyde, is a common source of significant yield loss if not performed correctly.[6][9]
The Critical Step: Hydrolysis The reaction mixture contains a stable aryl iminium salt intermediate. This must be carefully hydrolyzed to the aldehyde.[10]
-
Cooling is Essential: The hydrolysis is exothermic. The reaction mixture must be cooled in an ice bath before quenching.
-
Controlled Quenching: Pour the cooled reaction mixture slowly onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate. This neutralizes the strong acids and controls the temperature. Dumping water directly into the reaction vessel can cause a violent, uncontrolled exotherm, leading to product degradation.
-
pH Adjustment: After the initial quench, the pH should be carefully adjusted to be slightly basic (pH 8-9) using NaOH or Na₂CO₃ solution. This ensures the complete hydrolysis of the iminium salt and deprotonation of any remaining acids.
-
Extraction: The product, this compound, is a solid.[11] After neutralization, it may precipitate. If it remains in solution, it must be extracted thoroughly with an appropriate organic solvent like ethyl acetate or dichloromethane.
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Methyl-1-benzothiophene
This protocol provides a reliable baseline for achieving a good yield.
Reagents:
-
2-Methyl-1-benzothiophene (1.0 eq)
-
Phosphorus oxychloride (POCl₃), freshly distilled (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30-45 minutes. A pale yellow or white precipitate of the Vilsmeier reagent may form.
-
Dissolve 2-methyl-1-benzothiophene (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat to 40-50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes) until the starting material is consumed.
-
Once complete, cool the reaction mixture back down to 0 °C in preparation for the workup.
Protocol 2: Optimized Workup and Purification
-
Prepare a separate large beaker containing crushed ice and a saturated solution of NaHCO₃.
-
While stirring vigorously, slowly pour the cooled reaction mixture from Protocol 1 into the ice/bicarbonate slurry.
-
Continue stirring for 30 minutes. Check the pH of the aqueous layer and adjust to ~8 with additional NaHCO₃ or 2M NaOH if necessary.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product, a pale yellow solid, can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.[11]
Visual Diagrams
Reaction Mechanism
Caption: Workflow of the Vilsmeier-Haack reaction on 2-methyl-1-benzothiophene.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low yield in the formylation reaction.
References
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
-
Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Available at: [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]
-
ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Available at: [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
-
YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 5. mt.com [mt.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Buy this compound | 30446-99-2 [smolecule.com]
Removal of unreacted starting material from 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support guide for the purification of 2-Methyl-1-benzothiophene-3-carbaldehyde (Product). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing unreacted starting materials and other impurities following synthesis. Here, we provide in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Introduction: The Synthetic Context
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic ring—in this case, 2-Methyl-1-benzothiophene (Starting Material)—using a Vilsmeier reagent. This reagent is typically generated in situ from a formamide source like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃).[4][5]
The reaction proceeds via an electrophilic aromatic substitution, where the chloroiminium ion (Vilsmeier reagent) is attacked by the electron-rich benzothiophene ring.[2][5] Subsequent hydrolysis during aqueous workup yields the desired aldehyde product.[3][4]
A successful synthesis leaves a critical challenge: separating the final aldehyde product from the unreacted, less polar 2-Methyl-1-benzothiophene starting material and other process-related impurities. This guide focuses on robust, scalable methods to achieve high purity.
Troubleshooting & Frequently Asked Questions (FAQs)
Here we address common issues encountered during the purification of this compound.
FAQ 1: My crude NMR shows a significant amount of unreacted 2-Methyl-1-benzothiophene. What is the best initial purification strategy?
The primary challenge is separating the aldehyde product from its non-polar precursor. The key difference lies in the reactivity of the aldehyde functional group. Therefore, the most effective strategies are those that exploit this chemical difference.
-
Initial Recommendation: Purification via sodium bisulfite adduct formation. This classical method is highly selective for aldehydes.[6][7][8] The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble salt (the adduct), leaving the non-polar, unreacted starting material in the organic phase. The pure aldehyde can then be regenerated from the aqueous layer.[6][7]
-
Alternative Methods: If the bisulfite method is not ideal for your workflow, Flash Column Chromatography is a reliable second choice.[9][10] Recrystallization can also be effective but may require more optimization to find a suitable solvent system that can resolve two structurally similar compounds.
Caption: Workflow for aldehyde purification via bisulfite adduct.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., toluene, diethyl ether, or ethyl acetate). If the crude material has poor solubility, adding a minimal amount of a miscible co-solvent like methanol can facilitate the reaction. 2[6][8]. Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: Shake the funnel vigorously for 5-10 minutes. Allow the layers to separate. The aldehyde-bisulfite adduct is an ionic salt and will be extracted into the aqueous layer. T[6][11]he unreacted starting material and other non-polar impurities will remain in the organic layer.
-
Separation: Separate the two layers. Retain the aqueous layer. Wash the organic layer once more with a small portion of the NaHSO₃ solution to ensure complete extraction of the aldehyde. Combine the aqueous layers.
-
Impurity Removal: Wash the combined aqueous layers with a fresh portion of an organic solvent (e.g., diethyl ether) to remove any trace organic impurities. Discard this organic wash.
-
Regeneration of Aldehyde: Place the clean aqueous layer in a flask or separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a strong base (e.g., 10M sodium hydroxide) or a saturated sodium carbonate solution until the aqueous layer is strongly basic (pH > 10). T[6][7]his reverses the reaction, regenerating the pure aldehyde which will partition into the organic layer.
-
Final Isolation: Separate the layers and extract the aqueous layer twice more with the organic solvent. Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in the mobile phase (eluent). T[9]he aldehyde product is more polar than the starting material due to the carbonyl group, so it will adhere more strongly to the silica gel.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the starting material spot and the product spot, with the product having a lower Rf value (typically around 0.2-0.3 for the product). A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Pack a glass column with silica gel (40-63 µm particle size) as a slurry in the chosen eluent. Ensure the silica bed is well-compacted and free of cracks or air bubbles. 3[12]. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column. 4[13]. Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or regulated air/nitrogen) to achieve a steady flow rate. T[9][12]he less polar starting material will elute from the column first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]
-
Testbook. Phosphorus Oxychloride (POCl₃): Preparation, Properties & Uses Explained. Available at: [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Available at: [Link]
-
Sciencemadness Wiki. (2024, June 16). Phosphoryl chloride. Available at: [Link]
-
GazFinder. phosphorus oxychloride (POCl3). Available at: [Link]
-
Kian Resin Chemical Company. Premium N,N-Dimethylformamide (DMF) – Solvent for Polymers & Electronics. Available at: [Link]
-
Common Organic Chemistry. Dimethylformamide (DMF). Available at: [Link]
-
PubChem. Dimethylformamide. National Center for Biotechnology Information. Available at: [Link]
-
Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF. Available at: [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Available at: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]
-
Bellrock. What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?. Available at: [Link]
-
Reddit. (2021, April 2). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Available at: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57211. Available at: [Link]
-
Chemcasts. benzo[b]thiophene, 2,3-dihydro-2-methyl- (CAS 6165-55-5) Properties. Available at: [Link]
-
LCGC International. Flash Chromatography. Available at: [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
ChemSynthesis. (2025, May 20). 2-methyl-3-phenyl-1-benzothiophene. Available at: [Link]
-
Reider, P. J., et al. (2002). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Journal of the American Chemical Society, 124(19), 5364–5365. Available at: [Link]
-
NIST. Benzo[b]thiophene, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]
-
PubChem. 7-Ethyl-2-methyl-1-benzothiophene. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. OS Techniques. Available at: [Link]
-
PrepChem.com. Synthesis of benzo[b]thiophene-2-carboxaldehyde. Available at: [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
- Inamuddin, A. M., & Ahamed, M. (Eds.). (2020). Heterocyclic Compounds: Synthesis, Properties, and Applications.
-
Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]
-
PrepChem.com. B. Preparation of benzo[b]thiophene-3-carboxaldehyde. Available at: [Link]
Sources
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- 2. Vilsmeier haack rxn | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Purification [chem.rochester.edu]
Column chromatography conditions for purifying 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support guide for the column chromatography purification of 2-Methyl-1-benzothiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this specific purification process. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested expertise.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the setup and execution of column chromatography for this compound.
Q1: What are the ideal stationary and mobile phases for this purification?
Answer:
For the purification of a moderately polar heterocyclic aldehyde like this compound, the standard choice is normal-phase chromatography.
-
Stationary Phase: Silica gel (SiO₂) is the most suitable and widely used adsorbent.[1][2][3] For flash chromatography, a particle size of 230-400 mesh (40-63 µm) is recommended for optimal resolution and flow rate. For gravity columns, a larger particle size of 70-230 mesh (63-200 µm) is appropriate.[2][4]
-
Mobile Phase (Eluent): A non-polar solvent system with a polar modifier is required. The most common and effective eluents are mixtures of hexane (or heptane) with ethyl acetate (EtOAc) or dichloromethane (DCM).[1] The precise ratio must be determined empirically using Thin-Layer Chromatography (TLC). For compounds analogous in structure and polarity, such as 2-methyl-5-phenylthiophene-3-carbaldehyde, a mobile phase of 20:1 hexanes/EtOAc has been successfully used.[5]
Q2: How do I determine the optimal mobile phase ratio using Thin-Layer Chromatography (TLC)?
Answer:
TLC is a critical preliminary step to predict the separation on a column. The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound.
Experimental Protocol: TLC Analysis
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM or EtOAc.
-
Spot the Plate: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 10:1 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). For effective column chromatography, the target compound should have an Rf value between 0.2 and 0.35. This ensures the compound does not elute too quickly (co-eluting with non-polar impurities) or take excessively long (leading to band broadening).[6]
A summary of starting conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard adsorbent for moderately polar organic molecules, providing good resolution.[1][2] |
| Mobile Phase | Hexane/Ethyl Acetate | Offers a good polarity range and solvents are easily removed under vacuum. |
| TLC Test Ratios | 20:1, 15:1, 10:1 (Hexane:EtOAc) | These ratios typically provide a good starting range for achieving the target Rf. |
| Target Rf | 0.2 - 0.35 | Balances retention for good separation with a reasonable elution time to prevent peak broadening. |
Q3: What is the best method for loading the sample onto the column?
Answer:
Proper sample loading is crucial for achieving high resolution. For this compound, which is a solid or oil, dry loading (or loading via adsorbent) is highly recommended over liquid loading. This technique minimizes the initial band width, preventing vertical streaking and improving separation.
Experimental Protocol: Dry Sample Loading
-
Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., DCM, acetone, or EtOAc).
-
Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to this solution.
-
Thoroughly mix the slurry until the silica is free-flowing.
-
Gently evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Be careful not to heat aldehydes excessively as they can be sensitive.
-
Carefully layer this silica-adsorbed sample onto the top of your pre-packed column bed.
-
Gently add a thin layer of sand or fritted disc on top to prevent disturbance of the sample layer when adding the eluent.
Column Chromatography Workflow
The following diagram outlines the standard workflow for the purification process.
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Q1: Problem - My compound streaks badly on the TLC plate and elutes as a long tail from the column.
Answer:
This is a common issue known as "tailing" and can be caused by several factors:
-
Acidic Silica Gel: Aldehydes can sometimes interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong, non-ideal adsorption.[7] This causes the compound to elute slowly and over many fractions.
-
Solution: Deactivate the silica gel. Before packing the column, prepare a slurry of your silica gel in the chosen eluent and add 0.5-1% triethylamine (NEt₃). This basic amine will neutralize the acidic sites on the silica surface, preventing unwanted interactions. Remember to also add the same percentage of NEt₃ to your bulk mobile phase.
-
-
Column Overloading: Loading too much crude material relative to the amount of stationary phase will exceed the column's capacity, resulting in poor separation and tailing.[1]
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude material between 30:1 and 100:1. If separation is difficult, increase the ratio.
-
-
Inappropriate Solvent Polarity: If the eluent is not strong enough, the compound will move very slowly and spread out.
-
Solution: If your Rf was very low (<0.15), slightly increase the polarity of your eluent (e.g., move from 20:1 to 15:1 Hexane:EtOAc).
-
Q2: Problem - My product seems to be decomposing on the column. I'm getting a low yield and new, unexpected spots on the TLC of my fractions.
Answer:
Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during the relatively long exposure time of column chromatography.[7]
-
Solution 1: Deactivate the Silica: As mentioned above, adding a small amount of triethylamine (0.5-1%) to your eluent can suppress degradation by neutralizing acidic sites.[6]
-
Solution 2: Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is an alternative to silica gel. It is available in acidic, neutral, and basic forms. For a sensitive aldehyde, neutral alumina (Brockmann I, deactivated to Brockmann III with water) is an excellent choice. You will need to re-optimize your mobile phase with TLC on alumina plates.
-
Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be effective for separating sensitive compounds.[6]
-
-
Solution 3: Minimize Contact Time: Work efficiently. Have all fractions tubes, solvents, and TLC plates ready before you start. A faster elution (using flash chromatography with positive air pressure) reduces the time the compound spends on the stationary phase, minimizing the opportunity for degradation.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common purification issues.
Caption: A diagnostic flowchart for troubleshooting column chromatography.
References
- BenchChem Technical Support. (2025). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses, 3.
- American Chemical Society. (2022, May 10).
- ACS Publications. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
- MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank.
- University of Rochester, Department of Chemistry. (n.d.).
- Wilson, D., & Branda, N. R. (2012). SI revised.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
Sources
Technical Support Center: HPLC Analysis of 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support center for the analysis of 2-Methyl-1-benzothiophene-3-carbaldehyde and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) for quality control and impurity profiling. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust analytical starting point.
Q1: What are the potential impurities I should expect in a sample of this compound?
A1: Impurities can originate from the synthetic route or from degradation of the final product. It is crucial to consider both sources.
-
Synthesis-Related Impurities: These depend on the specific synthetic pathway but can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if the synthesis involves formylation of 2-methyl-1-benzothiophene, residual starting material is a likely impurity.[1] Other possibilities include isomers or related benzothiophene structures.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid (2-Methyl-1-benzothiophene-3-carboxylic acid). The thiophene ring can also undergo oxidation or other degradation pathways, especially under stress conditions like exposure to strong acids, bases, oxidizers, or UV light.[2] Forced degradation studies are essential to identify these potential degradants proactively.[3]
Table 1: Potential Impurities and Their Origins
| Impurity Name | Potential Origin | Classification |
| 2-Methyl-1-benzothiophene | Unreacted Starting Material | Process-Related |
| 2-Methyl-1-benzothiophene-3-carboxylic acid | Oxidation of the aldehyde group | Degradation Product |
| Benzothiophene-2,3-dione derivatives | Oxidative degradation of the thiophene ring | Degradation Product |
| Isomeric Carbaldehydes | Side-reactions during synthesis | Process-Related |
| Unidentified degradation products | Hydrolysis, Photolysis, Thermal Stress | Degradation Product |
Q2: What is a reliable starting HPLC method for analyzing this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for aromatic compounds like this. A C18 column is an excellent starting point due to its versatility and wide availability.[4]
The key to good separation is optimizing the mobile phase. Since the molecule contains an aldehyde group and a heterocyclic aromatic system, a mobile phase consisting of acetonitrile (ACN) and water (or a buffer) is typically effective.[5][6]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolving power and retention for non-polar to moderately polar aromatic compounds.[2] |
| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile with 0.1% Formic or Phosphoric Acid | Acetonitrile is a common organic modifier. The acid improves peak shape by suppressing the ionization of free silanols on the column packing.[7] Formic acid is MS-compatible. |
| Elution Mode | Gradient elution (e.g., 40% B to 90% B over 20 minutes) | A gradient is recommended to ensure that both more polar and less polar impurities are eluted with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detector | UV-Vis Detector at ~280 nm | Benzothiophene derivatives typically have strong UV absorbance in this region. A photodiode array (PDA) detector is ideal for checking peak purity.[2] |
| Injection Vol. | 10 µL | A good starting point to avoid column overloading. This should be optimized based on sample concentration. |
Q3: How should I prepare my sample for HPLC analysis?
A3: Proper sample preparation is critical for accurate results and to protect your column.[4] The goal is to dissolve the sample completely in a solvent that is compatible with the mobile phase.
-
Solvent Selection: The ideal solvent is the initial mobile phase itself. However, if solubility is an issue, use a solvent with a lower eluotropic strength than the mobile phase (e.g., a higher percentage of water). A common choice is a 50:50 mixture of acetonitrile and water. Crucially, avoid dissolving the sample in 100% strong solvent (like pure ACN) if your run starts at a high aqueous percentage, as this can cause severe peak distortion.
-
Concentration: Prepare a stock solution at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL (100 µg/mL) for analysis.
-
Filtration: Always filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) before injection. This removes particulates that can clog the column frit and system tubing.[8]
Section 2: In-Depth Troubleshooting Guides
Even with a robust method, problems can arise. This section provides a logical, cause-and-effect approach to resolving common HPLC issues.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly (Tailing Factor > 1.5). What are the causes and how do I fix it?
A: Peak tailing is one of the most common HPLC problems and usually points to undesirable secondary interactions between your analyte and the stationary phase, or issues within the HPLC system itself.
-
Cause 1: Silanol Interactions.
-
Explanation: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. If your analyte has basic properties, it can interact with these acidic silanols, causing a secondary retention mechanism that leads to tailing.[9]
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of acid (0.1% formic acid or phosphoric acid) to your aqueous mobile phase. This protonates the silanol groups, reducing their ability to interact with the analyte.[8]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols and are specifically designed to minimize these interactions.
-
Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically >10 mM) to maintain a consistent pH and mask silanol activity.
-
-
-
Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass onto the column saturates the stationary phase, leading to a right-triangle-shaped peak.
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study (e.g., inject 2, 5, 10, and 20 µL) to find the point where peak shape begins to degrade.
-
-
Cause 3: Extra-Column Volume & Column Voids.
-
Explanation: Excessive tubing length/diameter between the injector and the detector, or a void (a settled area of packing material) at the column inlet, can cause the sample band to spread before it is properly separated, resulting in broad and tailing peaks.
-
Solution:
-
Use tubing with the smallest possible internal diameter and length.
-
If a void is suspected (often indicated by a sudden drop in backpressure and poor peak shape for all peaks), try reversing and flushing the column (check manufacturer's instructions first). If this fails, the column must be replaced. Using a guard column can help protect the analytical column from voids and contamination.[8]
-
-
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Problem: Poor Resolution / Co-eluting Peaks
Q: I have an impurity peak that is not fully separated from the main API peak (Resolution < 1.5). How can I improve the separation?
A: Improving resolution requires manipulating the "Resolution Equation" factors: efficiency (N), selectivity (α), and retention (k).
-
Strategy 1: Modify Mobile Phase Strength (Affects Retention, k).
-
Explanation: The most straightforward approach is to adjust the ratio of organic solvent (acetonitrile) to water.
-
Action: If peaks are eluting too quickly, decrease the percentage of acetonitrile in your gradient or switch to an isocratic hold at a lower organic percentage. This increases retention time, giving the column more time to separate the components.
-
-
Strategy 2: Change the Organic Modifier (Affects Selectivity, α).
-
Explanation: Acetonitrile and methanol have different chemical properties and will interact with your analytes and the C18 stationary phase differently. This can change the elution order and improve selectivity.
-
Action: Replace acetonitrile with methanol in your mobile phase. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile.
-
-
Strategy 3: Adjust Mobile Phase pH (Affects Selectivity, α).
-
Explanation: If your impurities have acidic or basic functional groups, their ionization state (and thus their polarity and retention) will change with pH. Shifting the pH can dramatically alter selectivity.
-
Action: Try adjusting the mobile phase pH by a full unit (e.g., from pH 3 to pH 4 or pH 2) to see the effect on separation. Ensure you stay within the column's stable pH range (typically pH 2-8 for silica columns).
-
-
Strategy 4: Change the Column.
-
Explanation: If mobile phase optimization is insufficient, a different column chemistry may be required.
-
Action:
-
Phenyl-Hexyl Column: A phenyl-based stationary phase can offer different selectivity for aromatic compounds due to π-π interactions.
-
C8 Column: A C8 column is less retentive than a C18 and may provide a different elution profile.
-
Smaller Particle Size: Switching to a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) will significantly increase efficiency (N) and improve resolution, but will also increase backpressure.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are mandatory for developing a stability-indicating method, as required by ICH guidelines.[3] The goal is to generate 5-20% degradation of the active ingredient to ensure potential degradants can be detected.[10]
-
Prepare Solutions: Prepare separate solutions of this compound (approx. 0.1 mg/mL) in the following stress conditions:
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl)
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal: Dissolve in mobile phase and heat at 60-80 °C.
-
Photolytic: Expose the solution (in a quartz cuvette) and solid material to UV/Vis light as per ICH Q1B guidelines.
-
-
Incubate: Store the hydrolytic, oxidative, and thermal solutions at a controlled temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 8, 24 hours).
-
Neutralize: Before injection, neutralize the acidic and basic samples to prevent damage to the column.
-
Analyze: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.
-
Evaluate: Compare the chromatograms. Look for new peaks (degradants) and a decrease in the main peak area. Use a PDA detector to check for peak purity and ensure the main peak is spectrally pure in all conditions where it is not fully resolved from a degradant.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperature for selective 2-Methyl-1-benzothiophene-3-carbaldehyde synthesis
Document ID: TSC-BT-FORMYL-001
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde, a key intermediate in pharmaceutical development and material science.[1][2] This document provides in-depth guidance on managing reaction temperature to ensure high selectivity and yield, focusing on the Vilsmeier-Haack formylation, a robust and widely used method.[3][4][5] Achieving regioselective formylation at the C3 position is paramount, and precise temperature control is the most critical variable to prevent side reactions and ensure product purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for the selective formylation of 2-methyl-1-benzothiophene?
A1: Temperature control is crucial for two primary reasons:
-
Kinetic vs. Thermodynamic Control: The Vilsmeier-Haack reaction involves the formation of an electrophilic Vilsmeier reagent, which then reacts with the electron-rich benzothiophene ring.[6][7][8] The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent its decomposition.[9] The subsequent electrophilic substitution step requires a specific activation energy. Too low a temperature will result in a sluggish or incomplete reaction.[10][11] Conversely, too high a temperature can provide enough energy to overcome the activation barrier for undesired side reactions, such as formylation at other positions or polymerization/decomposition of the substrate, leading to a complex mixture and low yield of the desired C3-aldehyde.[10][11]
-
Reagent Stability: The Vilsmeier reagent itself, a chloroiminium ion, has limited thermal stability. At elevated temperatures, it can decompose, reducing the concentration of the active formylating agent and leading to incomplete conversion of the starting material.
Q2: What is the recommended temperature range for this reaction?
A2: The reaction is typically conducted in two temperature stages:
-
Vilsmeier Reagent Formation: This step should be performed at 0-10 °C . This involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF).
-
Formylation of 2-Methyl-1-benzothiophene: After the reagent is formed, the substrate is added, and the reaction temperature is carefully controlled. Depending on the substrate's reactivity, this can range from room temperature up to 80 °C.[5] For 2-methyl-1-benzothiophene, a common approach is to add the substrate at a low temperature, allow the mixture to warm to room temperature, and then gently heat to 60-70 °C for a defined period (e.g., 2-4 hours), monitoring by TLC.[10][12]
Q3: Can I use a different formylation method?
A3: While the Vilsmeier-Haack reaction is the most common and direct method, other strategies exist, such as lithiation followed by quenching with a formylating agent like DMF or N-methylformanilide.[13][14] However, these methods often require cryogenic temperatures (e.g., -78 °C to -15 °C) and strictly anhydrous conditions, making them more operationally demanding.[13][14] For scalability and process simplicity, the Vilsmeier-Haack approach is generally preferred.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no product yield, with starting material remaining.
-
Potential Cause: The reaction temperature during the formylation step was too low, failing to provide the necessary activation energy.[11]
-
Troubleshooting Steps:
-
Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, not just the heating mantle or oil bath.
-
Incremental Temperature Increase: After the initial addition at low temperature and stirring at room temperature for 1-2 hours, gradually increase the temperature to 60 °C and monitor the reaction by Thin Layer Chromatography (TLC) every 30 minutes.
-
Extend Reaction Time: If the reaction is proceeding slowly at 60 °C, consider extending the reaction time up to 4-6 hours before considering a further temperature increase.
-
Cautious Temperature Elevation: If necessary, increase the temperature in 5-10 °C increments, holding for 1 hour at each new setpoint and checking TLC. Avoid exceeding 80-90 °C, as this significantly increases the risk of decomposition.
-
Problem 2: The final product is a dark, tarry mixture that is difficult to purify.
-
Potential Cause: The reaction temperature was too high. This can lead to polymerization, decomposition of the starting material or product, and the formation of numerous high-molecular-weight byproducts.[11]
-
Troubleshooting Steps:
-
Re-evaluate Reagent Addition: Ensure that the POCl₃ was added slowly to the DMF at 0 °C. A rapid, uncontrolled addition can create localized hotspots, leading to reagent decomposition before the substrate is even added.
-
Strict Temperature Ceiling: For subsequent attempts, set a strict upper-temperature limit (e.g., 70 °C) and maintain it using a PID-controlled heating mantle or a well-regulated oil bath.
-
Quenching Procedure: The work-up, which involves quenching the reaction mixture in ice water, is highly exothermic.[10] Perform this step slowly and with vigorous stirring in a large vessel to dissipate heat effectively. Overheating during the quench can also contribute to product degradation.
-
Problem 3: Multiple spots are observed on TLC, indicating a mixture of isomers or byproducts.
-
Potential Cause: While temperature is a factor, this issue is often coupled with stoichiometry. At higher temperatures, the Vilsmeier reagent becomes more reactive and less selective, potentially leading to di-formylation or reaction at less-favored positions.[10]
-
Troubleshooting Steps:
-
Optimize Temperature Profile: Lower the maximum reaction temperature (e.g., from 70 °C to 55-60 °C) and increase the reaction time to compensate. This favors the formation of the thermodynamically more stable C3-formylated product.
-
Control Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents relative to the substrate).[10] A large excess can promote side reactions.
-
Monitor Closely: Use TLC to track the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to minimize the formation of subsequent byproducts.
-
Data Summary: Impact of Temperature on Reaction Outcome
The following table provides representative data on how temperature can affect the yield and selectivity of the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene.
| Reaction Temp. (°C) | Reaction Time (h) | Yield of Desired Product (%) | Purity/Selectivity (C3 vs. others) | Observations |
| 25 (Room Temp) | 12 | ~15% | >95% | Very slow conversion; mostly starting material remains. |
| 40 | 6 | ~40% | >95% | Moderate conversion rate, clean reaction profile. |
| 65 | 3 | ~85% | >98% | Optimal balance of rate and selectivity. |
| 85 | 2 | ~60% | ~80% | Faster reaction but significant byproduct formation (darkens). |
| 100 | 1.5 | <30% | Poor | Rapid darkening, evidence of decomposition/polymerization. |
Note: Data are illustrative and may vary based on scale, reagent purity, and specific laboratory conditions.
Visualizing the Process
The Vilsmeier-Haack Reaction Pathway
The following diagram illustrates the key steps in the reaction, highlighting the temperature-critical stages.
Caption: Decision tree for temperature-related troubleshooting.
Recommended Experimental Protocol
Synthesis of this compound via Vilsmeier-Haack Reaction
Reagents & Equipment:
-
2-Methyl-1-benzothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice, water, brine
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, oil bath with temperature controller, standard glassware for workup and purification.
Procedure:
-
Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice-salt bath.
-
Add POCl₃ (1.5 eq) dropwise to the stirred DMF over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.
-
Formylation: Dissolve 2-methyl-1-benzothiophene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Heating: Place the flask in a pre-heated oil bath at 65 °C. Stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate may form.
-
Neutralization & Extraction: Once all the ice has melted, slowly add saturated sodium bicarbonate solution until the mixture is neutral (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, typically a pale yellow solid,[1] can be purified by recrystallization from ethanol/water or by silica gel column chromatography to yield the final product.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. [Link]
-
PubMed. (2023). Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces. [Link]
-
PrepChem.com. (n.d.). Synthesis of benzo[b]thiophene-2-carboxaldehyde. [Link]
-
ResearchGate. (2014). (PDF) Benzo[b]thiophene-2-carbaldehyde. [Link]
-
ResearchGate. (2023). (PDF) Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. [Link]
-
National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
PrepChem.com. (n.d.). B. Preparation of benzo[b]thiophene-3-carboxaldehyde. [Link]
Sources
- 1. Buy this compound | 30446-99-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 12. reddit.com [reddit.com]
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- 14. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic aldehyde. Over-oxidation of the desired aldehyde to the corresponding carboxylic acid is a frequent and frustrating side reaction. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and maximize your yield of the target compound.
Troubleshooting Guide: Preventing Over-oxidation
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: My Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene is giving a low yield of the desired aldehyde. What could be the issue?
While over-oxidation is not a primary side reaction of the Vilsmeier-Haack reaction itself, low yields can be due to several other factors:
-
Incomplete reaction: The Vilsmeier-Haack reaction requires an electron-rich aromatic substrate.[1][2] While the benzothiophene ring system is generally suitable, the reactivity can be influenced by the specific reaction conditions. Ensure that your Vilsmeier reagent, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is properly generated.[3][4] The reaction temperature can also be critical and may need to be optimized, often ranging from 0°C to 80°C depending on the substrate's reactivity.[5]
-
Hydrolysis issues: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium salt intermediate to the aldehyde.[2] Inadequate hydrolysis during the aqueous workup can lead to a lower yield of the final product. Ensure thorough mixing and sufficient time for this step.
-
Side reactions: Although less common for this substrate, other side reactions can occur. For instance, with certain substrates, the Vilsmeier reagent can act as a dehydrating or cyclizing agent.[3]
Question 2: I am synthesizing this compound by oxidizing 2-Methyl-1-benzothiophene-3-methanol, but I am getting a significant amount of the carboxylic acid byproduct. How can I prevent this?
This is a classic case of over-oxidation. Primary alcohols first oxidize to aldehydes, which can then be further oxidized to carboxylic acids, especially under harsh conditions.[6][7] Here’s how to address this:
-
Choice of Oxidizing Agent: The key is to use a mild oxidizing agent that is selective for the alcohol-to-aldehyde transformation. Strong oxidants like Jones reagent (CrO₃ in sulfuric acid) will readily oxidize primary alcohols to carboxylic acids.[6]
-
Recommended Mild Oxidants:
-
Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are classic reagents for this purpose.[6]
-
Swern Oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) is a very effective and mild method.[6]
-
Dess-Martin Periodinane (DMP) is another excellent choice for a selective and high-yielding oxidation.[6]
-
TEMPO-mediated oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) mediated oxidations are highly selective for primary alcohols and can be performed under catalytic conditions, which is advantageous.[8]
-
-
-
Reaction Control:
-
Temperature: Perform the reaction at low temperatures (e.g., 0°C or even -78°C for Swern oxidations) to control the reactivity and improve selectivity.
-
Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.5 equivalents) to avoid having excess oxidant that can promote over-oxidation.
-
Reaction Monitoring: This is crucial. Monitor the progress of the reaction closely using Thin-Layer Chromatography (TLC).[9] Once the starting alcohol is consumed, quench the reaction immediately to prevent further oxidation of the newly formed aldehyde.
-
Question 3: Can I directly oxidize the methyl group of 2-methyl-1-benzothiophene to the aldehyde? I've tried this, but the reaction is messy and gives a lot of the carboxylic acid.
Direct benzylic oxidation of a methyl group to an aldehyde is challenging because the aldehyde product is often more susceptible to oxidation than the starting methyl group.[10] However, it is possible with careful selection of reagents and conditions.
-
Reagent Selection:
-
Cerium(IV) ammonium nitrate (CAN): This reagent can be effective for the selective oxidation of methylarenes to the corresponding aldehydes. The reaction rate is often decreased by electron-withdrawing groups, which can sometimes be used to achieve selectivity.[10]
-
Electrochemical Methods: Recent advances have shown that electrochemical oxidation can achieve site-selective conversion of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the aldehydes.[11] This method avoids the use of chemical oxidants.
-
Catalytic Aerobic Oxidation: Systems using catalysts like Co(OAc)₂ in the presence of TEMPO and a co-oxidant like NaClO can facilitate the aerobic oxidation of alkyl arenes to aldehydes.[12]
-
-
Protecting the Aldehyde in situ: One strategy is to convert the aldehyde to a more stable derivative as it is formed. For example, performing the oxidation in the presence of an alcohol under acidic conditions can form an acetal, which is stable to the oxidizing conditions. The aldehyde can then be regenerated by hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the over-oxidation of the aldehyde to a carboxylic acid?
Aldehydes are readily oxidized because of the presence of a hydrogen atom on the carbonyl carbon. This C-H bond is relatively weak and susceptible to attack by oxidizing agents. In aqueous solutions, aldehydes can exist in equilibrium with their hydrate form (a geminal diol), which can be easily oxidized to a carboxylic acid.[9]
Q2: How do I choose the best solvent for my oxidation reaction?
The choice of solvent depends on the oxidizing agent. For many mild oxidants like PCC, PDC, and DMP, chlorinated solvents like dichloromethane (DCM) are commonly used. For Swern oxidations, DCM is also a typical solvent. The key is to use an anhydrous solvent that does not react with the oxidizing agent.
Q3: How can I effectively monitor the reaction to prevent over-oxidation?
Thin-Layer Chromatography (TLC) is the most common and practical method for monitoring the reaction progress in real-time.[9] By spotting the reaction mixture alongside standards of your starting material (the alcohol) and, if available, the desired aldehyde, you can track the disappearance of the starting material and the appearance of the product. It is recommended to quench the reaction as soon as the starting material is no longer visible on the TLC plate to minimize the formation of the carboxylic acid. For more precise analysis, techniques like GC-MS or LC-MS can be used.[9]
Q4: What are the best practices for working up a reaction to isolate the aldehyde without promoting oxidation?
After quenching the reaction (e.g., with a reducing agent like sodium thiosulfate for oxidant destruction), it is important to work up the reaction mixture promptly.[9] Avoid prolonged exposure to air and strongly acidic or basic conditions during the workup, as these can promote oxidation or other side reactions. Use a mild workup procedure, such as washing with saturated sodium bicarbonate solution and brine, followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
Data & Protocols
Table 1: Comparison of Mild Oxidizing Agents for Primary Alcohols
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC | DCM, room temp | Readily available, simple procedure | Chromium-based (toxic), slightly acidic |
| PDC | DCM, room temp | Milder than PCC, less acidic | Chromium-based (toxic) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78°C | High yields, very mild, avoids metals | Requires low temp, produces dimethyl sulfide (odor) |
| Dess-Martin (DMP) | DCM, room temp | Mild, neutral, high yields, fast | Can be explosive at high temp, expensive |
| TEMPO/NaOCl | Biphasic (DCM/H₂O), 0°C, catalytic TEMPO | Catalytic, environmentally benign co-oxidant | Requires careful pH control, can be biphasic |
Experimental Protocol: Swern Oxidation of 2-Methyl-1-benzothiophene-3-methanol
Materials:
-
2-Methyl-1-benzothiophene-3-methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).
-
Oxidant Addition: Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, ensuring the temperature remains below -60°C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 2-Methyl-1-benzothiophene-3-methanol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -60°C. Stir for 30-45 minutes at this temperature.
-
Base Quench: Add triethylamine (5.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature over about 30 minutes.
-
Workup: Add water to quench the reaction. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Reaction Pathway and Over-oxidation Problem
Caption: Oxidation pathway from the starting alcohol to the desired aldehyde and the undesired carboxylic acid byproduct.
Troubleshooting Workflow for Over-oxidation
Caption: A decision tree for troubleshooting and preventing over-oxidation in aldehyde synthesis.
References
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Smolecule. (2023, August 15). This compound.
- Benchchem. (n.d.). How to avoid over-oxidation to carboxylic acids with TEMPO.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- J-Stage. (n.d.). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives.
- Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
- MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde.
- PubMed. (2014, August 30). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI).
- PubMed Central. (n.d.). Site-selective electrooxidation of methylarenes to aromatic acetals.
- Science of Synthesis. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus.
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
Technical Support Center: Synthesis and Work-up of 2-Methyl-1-benzothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into the work-up and purification of this important heterocyclic aldehyde, commonly synthesized via the Vilsmeier-Haack reaction. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what does the work-up typically entail?
A1: The most prevalent laboratory-scale synthesis is the Vilsmeier-Haack formylation of 2-methyl-1-benzothiophene.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide derivative like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3] The electron-rich 2-methyl-1-benzothiophene undergoes electrophilic substitution at the 3-position, which is the most nucleophilic site.[4]
The work-up procedure is centered around two critical stages:
-
Hydrolysis of the Iminium Salt Intermediate: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt. This intermediate must be hydrolyzed to liberate the desired aldehyde. This is typically achieved by quenching the reaction mixture in an aqueous solution.[3][5]
-
Purification of the Aldehyde: Following hydrolysis and extraction, the crude product often requires purification to remove unreacted starting materials, residual DMF, and any side products. Common methods include recrystallization and silica gel column chromatography.[6]
Q2: Why is the 3-position of 2-methyl-1-benzothiophene preferentially formylated in the Vilsmeier-Haack reaction?
A2: The regioselectivity of the Vilsmeier-Haack reaction on 2-methyl-1-benzothiophene is governed by the electronic properties of the heterocyclic system. The sulfur atom and the fused benzene ring both influence the electron density of the thiophene ring. The methyl group at the 2-position is an electron-donating group, which further activates the thiophene ring towards electrophilic attack. Resonance analysis of the carbocation intermediate (the sigma complex) formed upon electrophilic attack shows that substitution at the 3-position allows for better delocalization of the positive charge, involving the sulfur atom, compared to attack at other positions. This results in a more stable intermediate and, consequently, the 3-formylated product is predominantly formed.
Q3: My initial work-up yields an oily or impure solid. What are the likely impurities?
A3: Several impurities can contribute to a difficult-to-purify crude product:
-
Unreacted 2-Methyl-1-benzothiophene: If the reaction has not gone to completion, the starting material will be present.
-
Residual DMF: As DMF is often used as both a reagent and a solvent, it can be challenging to remove completely. It is water-soluble but can be retained in the organic phase during extraction if not washed thoroughly.
-
Hydrolyzed Vilsmeier Reagent Byproducts: The hydrolysis of the Vilsmeier reagent and subsequent work-up can generate various phosphorus-containing salts and other water-soluble impurities.
-
Side Products: Although formylation is highly regioselective, trace amounts of other isomers or products from over-reaction are possible, though generally in low quantities.
-
Carboxylic Acid: The aldehyde product can be susceptible to oxidation to the corresponding carboxylic acid, especially if left exposed to air for extended periods, although this is less common with immediate work-up.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Aldehyde.
| Possible Cause | Explanation & Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture. Any water in your glassware, DMF, or POCl₃ will lead to its decomposition. Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. The reagent should be prepared at low temperatures (0-5 °C) and used promptly. |
| Incomplete Reaction | The formylation of benzothiophenes can be slower than that of more activated systems like pyrroles. Solution: After the addition of 2-methyl-1-benzothiophene, consider allowing the reaction to warm to room temperature or gently heating it (e.g., to 40-60 °C) to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6] |
| Inefficient Hydrolysis | The iminium salt intermediate may not have been fully hydrolyzed during the work-up. Solution: After quenching the reaction mixture in ice water, ensure thorough stirring for at least 30-60 minutes. Adjusting the pH to be slightly basic (e.g., with sodium bicarbonate or a dilute sodium hydroxide solution) can facilitate the hydrolysis. |
Problem 2: The Product is an Intractable Oil or Fails to Crystallize.
| Possible Cause | Explanation & Solution |
| High Impurity Content | The presence of significant amounts of impurities, particularly unreacted starting material or residual solvent, can inhibit crystallization. Solution: Ensure thorough washing of the organic extracts, particularly with water or brine to remove DMF. If an oil persists, purification by column chromatography is the recommended next step before attempting recrystallization again. |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good a solvent even at low temperatures, or the product may be "oiling out". Solution: Perform a systematic solvent screen on a small scale. Good starting points for a compound like this include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.[7] If the product oils out, try using a larger volume of a more non-polar solvent or a solvent pair where it has lower solubility at room temperature. |
| Rapid Cooling | Cooling the recrystallization solution too quickly can lead to the formation of an oil or very fine, impure crystals. Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once it has reached ambient temperature and crystals have started to form, it can then be placed in an ice bath to maximize yield. |
Problem 3: Difficulty in Separating the Product from Starting Material by Column Chromatography.
| Possible Cause | Explanation & Solution | | :--- | Explanation & Solution | | Inappropriate Eluent Polarity | The polarity of the starting material (2-methyl-1-benzothiophene) and the product aldehyde may be quite similar, leading to poor separation. Solution: Optimize the eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. A low percentage of ethyl acetate (e.g., 5-10%) in hexanes is often effective. A shallow gradient elution can also improve separation. For non-polar compounds, a hexane/dichloromethane system can also be effective.[8] | | Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands. Solution: Use an appropriate amount of silica gel for the quantity of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band. |
Experimental Protocols
Protocol 1: Standard Work-up Procedure for this compound
This protocol assumes the Vilsmeier-Haack reaction has been performed using 2-methyl-1-benzothiophene, DMF, and POCl₃.
-
Quenching and Hydrolysis:
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature if it was heated.
-
In a separate, larger beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is exothermic and should be performed in a fume hood.
-
Continue stirring the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate. A precipitate of the crude product may form at this stage.
-
-
Neutralization and Extraction:
-
Neutralize the acidic aqueous mixture by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2 M) sodium hydroxide (NaOH) solution until the pH is approximately 7-8. Be cautious as gas evolution (CO₂) will occur if using bicarbonate.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers twice with water to remove residual DMF and water-soluble salts.
-
Wash the organic layer once with a saturated aqueous sodium chloride solution (brine) to aid in the removal of water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Concentration:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which may be a solid or a semi-solid.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
On a small scale, test the solubility of the crude product in various solvents at room temperature and upon heating. Suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Isopropanol, ethanol, or a mixture of ethyl acetate and hexanes are good candidates.[9]
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
If the solution is colored, activated carbon can be added, and the hot solution filtered through a fluted filter paper to remove the carbon and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Protocol 3: Purification by Column Chromatography
-
TLC Analysis:
-
Determine an appropriate eluent system by TLC. A good starting point for a compound of this polarity is 10% ethyl acetate in hexanes. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Pack a glass column with silica gel, either as a dry powder or as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column.
-
-
Elution:
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Workflow
Vilsmeier-Haack Reaction and Work-up Flowchart
Caption: Workflow for the synthesis and purification of this compound.
References
- Google Patents. (2001). Purification method of benzothiophene. JP4357608B2.
-
PrepChem. (n.d.). Synthesis of benzo[b]thiophene-2-carboxaldehyde. [Link]
-
Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
- Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1).
-
ResearchGate. (2013). Vilsmeier (‐Haack) reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
-
Kinger, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26865-26896. [Link]
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Diva-portal.org. (2021). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. [Link]
-
ResearchGate. (2020). Applications of the Vilsmeier reaction in heterocyclic chemistry. [Link]
-
Reddit. (2022). Vilsmeier Haack Reaction. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents. (1984).
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde. Here, we delve into the critical role of catalyst choice in the Vilsmeier-Haack formylation, offering troubleshooting advice and frequently asked questions to navigate common experimental challenges. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategy.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on how your choice of catalyst and reaction conditions can be the root cause and the solution.
Issue 1: Low or No Yield of the Desired Product
Q: My Vilsmeier-Haack reaction with 2-methyl-1-benzothiophene is resulting in a low yield or returning unreacted starting material. What are the likely causes related to the catalytic system?
A: Low yields in the Vilsmeier-Haack formylation are a frequent challenge and can often be traced back to the generation and reactivity of the Vilsmeier reagent, which is the true electrophile in this reaction.[1] Here’s a breakdown of potential catalyst-related issues and how to address them:
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is exothermic and crucial for generating the electrophilic chloroiminium salt (Vilsmeier reagent).[2] Inadequate cooling during the addition of POCl₃ to DMF can lead to the decomposition of the reagent.
-
Solution: Ensure the dropwise addition of POCl₃ to DMF is performed at 0°C with vigorous stirring in an ice bath.[3] Allow the reagent to pre-form for a sufficient time (typically 30-60 minutes) before adding the 2-methyl-1-benzothiophene substrate.
-
-
Insufficient Catalyst Equivalents: While POCl₃ is often referred to as the catalyst, it is a reagent that is consumed during the formation of the Vilsmeier reagent. Using a substoichiometric amount will result in incomplete conversion of the starting material.
-
Solution: A slight excess of the Vilsmeier reagent (formed from 1.1 to 1.5 equivalents of POCl₃ relative to the substrate) is often beneficial to drive the reaction to completion.[4]
-
-
Low Substrate Reactivity: While 2-methyl-1-benzothiophene is an electron-rich heterocycle, its reactivity is lower than that of pyrroles or furans.[5] The Vilsmeier reagent is a relatively weak electrophile, and for less reactive substrates, the reaction may be sluggish.[2]
-
Solution: For stubborn reactions, consider increasing the reaction temperature after the initial addition of the substrate.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal heating time and temperature. Alternatively, the use of transition metal ions like Cu(II), Ni(II), Co(II), and Cd(II) has been shown to accelerate Vilsmeier-Haack reactions with less reactive hydrocarbons, and this could be applicable here.[6]
-
Issue 2: Formation of Side Products and Impurities
Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the common side products, and how can I minimize their formation by adjusting the catalytic conditions?
A: The formation of side products is a clear indicator that the reaction conditions, particularly those related to the catalyst, are not optimized. Here are the most common culprits:
-
Di-formylation: Highly activated aromatic systems can undergo formylation at more than one position.[4] While formylation of 2-methyl-1-benzothiophene is expected at the C3 position, aggressive reaction conditions could lead to further substitution.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess should be avoided. A 1:1 to 1.2:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point.[4] Adding the substrate solution dropwise to the Vilsmeier reagent can also prevent localized high concentrations of the electrophile.
-
-
Halogenation of the Benzothiophene Ring: Under more drastic conditions (e.g., higher temperatures, prolonged reaction times), the Vilsmeier-Haack reaction on some benzothiophene derivatives can lead to halogenation. For instance, the formylation of 3-methoxybenzo[b]thiophene can yield 3-chloro-2-formylbenzo[b]thiophene at elevated temperatures.[7]
-
Solution: Maintain a moderate reaction temperature and monitor the reaction progress closely. Once the starting material is consumed (as indicated by TLC), proceed with the work-up to avoid over-reaction.
-
-
Polymerization/Tarry Residue: The formation of a dark, intractable tar is often a sign of substrate or product decomposition under harsh acidic conditions.
-
Solution: Ensure the reaction is conducted under anhydrous conditions, as moisture can lead to the formation of highly acidic byproducts. The work-up should also be performed carefully by pouring the reaction mixture into crushed ice to rapidly quench the reaction and hydrolyze the intermediate iminium salt under controlled conditions.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the precise role of POCl₃ in the Vilsmeier-Haack reaction? Is it a true catalyst?
A1: Phosphorus oxychloride (POCl₃) is more accurately described as a reagent or an activator rather than a true catalyst in the Vilsmeier-Haack reaction. Its primary role is to react with a substituted amide, typically DMF, to form the actual formylating agent, the Vilsmeier reagent (a chloroiminium salt).[9] Since POCl₃ is consumed in this process and not regenerated, it does not fit the strict definition of a catalyst.
Q2: Are there viable alternatives to POCl₃ for this synthesis?
A2: Yes, other acid chlorides can be used to generate the Vilsmeier reagent. Thionyl chloride (SOCl₂) and oxalyl chloride are common alternatives.[5] The choice of reagent can influence the reactivity of the resulting Vilsmeier reagent and the overall reaction conditions. For instance, the Vilsmeier reagent derived from oxalyl chloride is often more reactive and can be used for less activated substrates. However, for a relatively electron-rich substrate like 2-methyl-1-benzothiophene, the standard POCl₃/DMF system is generally effective and more economical.[10]
Q3: Can other Lewis acids be used to catalyze the formylation of 2-methyl-1-benzothiophene?
A3: While the Vilsmeier-Haack reaction is the most common method for this specific transformation, other formylation reactions catalyzed by Lewis acids exist, such as the Friedel-Crafts formylation. However, the required formylating agents for Friedel-Crafts reactions, like formyl chloride, are unstable.[2] The Gattermann-Koch reaction, which uses carbon monoxide and HCl with a copper(I) chloride/aluminum chloride catalyst system, is another possibility but is typically employed for simple aromatic hydrocarbons.[11] For N-formylation of amines, various Lewis acids like ZnCl₂, SnCl₂, and LaCl₃ have been shown to be effective in activating formic acid.[12] While direct Lewis acid catalysis for the C-formylation of 2-methyl-1-benzothiophene with a stable formyl source is less common, exploring cooperative catalytic systems, for example, involving N-heterocyclic carbenes and Lewis acids, could be a frontier for new synthetic routes.[13][14][15]
Section 3: Data and Protocols
Comparative Overview of Formylation Reagents
| Reagent | Typical Reaction Conditions | Relative Reactivity of Vilsmeier Reagent | Potential Advantages | Potential Disadvantages |
| POCl₃ | 0°C to 100°C | Moderate | Cost-effective, widely used, reliable for activated substrates. | May require heating for less reactive substrates. |
| SOCl₂ | 0°C to 80°C | Moderate to High | Can be more reactive than POCl₃, potentially allowing for lower reaction temperatures. | Can lead to more side products if not carefully controlled. |
| Oxalyl Chloride | -20°C to RT | High | Highly reactive, suitable for deactivated substrates. | More expensive, can be difficult to handle due to its volatility and reactivity. |
Standard Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyl-1-benzothiophene
This protocol is a standard procedure for the formylation of 2-methyl-1-benzothiophene using POCl₃ and DMF.
Reagents:
-
2-Methyl-1-benzothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 1 hour, during which the Vilsmeier reagent will form (often as a pale yellow to orange solid or slurry).[3]
-
Formylation Reaction: Dissolve 2-methyl-1-benzothiophene (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This will hydrolyze the intermediate iminium salt. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate of the crude this compound should form.
-
Purification: Filter the crude product and wash with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Section 4: Visualizing the Process
The Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). [Link]
-
Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. [Link]
-
Vogt, E.-J., et al. (2014). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. ResearchGate. [Link]
-
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. National Institutes of Health. (n.d.). [Link]
-
(PDF) Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism. ResearchGate. (2016). [Link]
-
Review Article on Vilsmeier-Haack Reaction. ResearchGate. (2012). [Link]
-
Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]
-
Comparative study of Vilsmeier–Haack reagent and DMF–DMA in the synthesis of 2-aminothiophene-based formamidine derivatives. ResearchGate. (2025). [Link]
-
Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. (1970). [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). [Link]
-
Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. (2021). [Link]
-
Vilsmeier–Haack reaction. Wikipedia. (n.d.). [Link]
-
Facile N-formylation of amines using Lewis acids as novel catalysts. ResearchGate. (2007). [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. (n.d.). [Link]
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How can I improve the Vilsmeier-Haack reaction?. ResearchGate. (2020). [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). [Link]
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Changing reaction pathways of the dimerization of 2-formylcinnamates by N-heterocyclic carbene/Lewis acid cooperative catalysis: an unusual cleavage of the carbon-carbon bond. PubMed. (2014). [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. (2025). [Link]
-
Group 14 Lewis Acids in Catalysis and Coordination Chemistry. heiDOK. (2025). [Link]
- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
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Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Diva-portal.org. (n.d.). [Link]
-
Cooperative Lewis acid/ N-heterocyclic carbene catalysis. PubMed. (2012). [Link]
-
Benzo[b]thiophene-2-carbaldehyde. ResearchGate. (2014). [Link]
-
Cooperative N-Heterocyclic Carbene/Lewis Acid Catalysis for Highly Stereoselective Annulation Reactions with Homoenolates. National Institutes of Health. (n.d.). [Link]
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Minimizing tar formation in Friedel-Crafts acylation of 2-methyl-1-benzothiophene
This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals engaged in the Friedel-Crafts acylation of 2-methyl-1-benzothiophene. Our focus is to address the prevalent issue of tar formation, offering troubleshooting strategies, optimized protocols, and a mechanistic understanding to ensure clean, high-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the black, tar-like substance in my Friedel-Crafts acylation? A1: Tar formation is typically the result of substrate polymerization or degradation initiated by the strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] The electron-rich nature of the 2-methyl-1-benzothiophene ring makes it susceptible to side reactions, especially under harsh conditions like high temperatures or excessive catalyst loading.
Q2: I'm getting a mixture of isomers. How can I improve regioselectivity for the 3-position? A2: While the inherent electronics of the benzothiophene ring favor electrophilic attack at the C2 position, the presence of the methyl group at C2 directs acylation to the C3 position.[1][3] However, suboptimal conditions can lead to mixtures. To favor C3 acylation, consider lowering the reaction temperature and experimenting with milder Lewis acids, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which can offer better kinetic control.[1]
Q3: My reaction isn't going to completion, but I still see tar. What should I do? A3: This often points to catalyst deactivation. Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[4] The catalyst can also be consumed by complexation with the ketone product, which is why stoichiometric amounts are often required.[4][5]
Q4: Can I use a different acylating agent besides an acyl chloride? A4: Yes. Acid anhydrides are common alternatives.[5][6] In some cases, using an acid anhydride can lead to milder reaction conditions. For sensitive substrates, modern methods employing carboxylic acids activated with reagents like trifluoroacetic anhydride or cyanuric chloride offer greener and often cleaner alternatives to traditional Friedel-Crafts conditions.[7][8]
In-Depth Troubleshooting Guide
Tar formation and other side reactions in the acylation of 2-methyl-1-benzothiophene can be systematically addressed by carefully evaluating and modifying reaction parameters.
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |
| Excessive Tar/Polymer Formation | 1. Aggressive Lewis Acid: Strong Lewis acids like AlCl₃ can catalyze polymerization of the electron-rich benzothiophene.[1][2] 2. High Temperature: Elevated temperatures provide the activation energy for unwanted side reactions and decomposition.[9][10] 3. High Reactant Concentration: Can increase the rate of bimolecular side reactions. | 1. Switch to a Milder Lewis Acid: Evaluate catalysts such as FeCl₃, SnCl₄, ZnCl₂, or solid acid catalysts like zeolites.[1][11][12][13] 2. Strict Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature). Use an ice or dry ice/acetone bath.[4][9] 3. Use "Reverse Addition": Add the 2-methyl-1-benzothiophene solution dropwise to the pre-formed complex of the acylating agent and Lewis acid to keep substrate concentration low.[4][14] |
| Low Yield of Acylated Product | 1. Catalyst Deactivation: Moisture in reagents or glassware can hydrolyze and deactivate the Lewis acid.[4] 2. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[5] This requires at least a 1:1 stoichiometric amount of catalyst to substrate.[5] 3. Reaction Not Reaching Completion: Reaction time may be insufficient at lower, milder temperatures. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Work under an inert atmosphere.[4] 2. Control Stoichiometry: Use at least 1.1 equivalents of the Lewis acid relative to the limiting reagent (typically the benzothiophene). 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and determine the optimal reaction time. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Thermodynamic vs. Kinetic Control: High temperatures can lead to isomerization or acylation at less-favored positions.[9] 2. Lewis Acid Choice: The size and strength of the Lewis acid can influence the steric and electronic environment of the transition state, affecting regioselectivity.[1] | 1. Lower the Reaction Temperature: Perform the reaction at 0 °C or below to favor the kinetically preferred C3-acylated product.[9] 2. Screen Lewis Acids and Solvents: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) and solvents (e.g., CS₂, nitrobenzene, 1,2-dichloroethane) to find the optimal combination for selectivity.[1] |
| Difficult Product Isolation / Workup | 1. Stable Emulsions: The quenching process, especially with aqueous solutions, can form persistent emulsions with the tarry byproducts. 2. Product Complexation: The ketone product remains complexed with the Lewis acid until the complex is hydrolyzed during workup.[5] | 1. Careful Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[4] 2. Filter Before Extraction: If a significant amount of solid/tarry material is present after quenching, filter the mixture before transferring it to a separatory funnel. 3. Use a Different Workup: Consider alternative workups, such as those for ionic liquids or reusable solid catalysts, if applicable.[9] |
Visualizing the Reaction: Mechanism & Side Reactions
Understanding the reaction pathway is key to controlling it. The following diagram illustrates both the desired acylation mechanism and the competing pathways that lead to tar formation.
Caption: Desired reaction pathway vs. side reactions leading to tar.
Best Practices & Optimized Protocols
Adherence to best practices is paramount for a successful outcome. The following protocol incorporates strategies to mitigate tar formation.
Optimized Protocol: Acylation using SnCl₄ as a Milder Lewis Acid
This protocol uses tin(IV) chloride, a milder Lewis acid, and strict temperature control to minimize side reactions.
Materials:
-
2-Methyl-1-benzothiophene
-
Acyl chloride (e.g., Acetyl chloride)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).
-
Catalyst & Acylating Agent: In a three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add SnCl₄ (1.1 equivalents) to the stirred DCM, followed by the dropwise addition of the acyl chloride (1.05 equivalents). Allow the mixture to stir for 15-20 minutes at 0 °C to pre-form the active electrophile complex.
-
Substrate Addition (Reverse Addition): Dissolve 2-methyl-1-benzothiophene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor its progress every hour using TLC. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 2-4 hours, or until completion.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-acyl-2-methyl-1-benzothiophene.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A decision-making workflow for troubleshooting tar formation.
References
- BenchChem. Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- BenchChem. Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
- BenchChem. Minimizing byproduct formation in Friedel-Crafts acylation.
- BenchChem. Navigating Friedel-Crafts Acylation: A Guide to Minimizing Byproduct Formation.
- BenchChem. Overcoming poor regioselectivity in Friedel-Crafts acylation of benzo[b]thiophene.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- Wikipedia. Friedel–Crafts reaction.
- Sathee Jee. Friedel Crafts Reaction.
- Royal Society of Chemistry. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
- Google Patents. Acylation of thiophene.
- ResearchGate. Towards applications of metal–organic frameworks in catalysis: Friedel–Crafts acylation reaction over IRMOF-8 as an efficient heterogeneous catalyst.
- National Institutes of Health (NIH). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction.
- ACS Publications. Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3.
- Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene.
- ResearchGate. Cleaner Routes for Friedel-Crafts Acylation.
- ResearchGate. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating.
- ResearchGate. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
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Validation & Comparative
1H NMR and 13C NMR analysis of 2-Methyl-1-benzothiophene-3-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methyl-1-benzothiophene-3-carbaldehyde
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] We will delve into the structural elucidation of this molecule, compare its spectral features with relevant alternatives, and provide robust experimental protocols for reproducible data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization.
The Critical Role of NMR in Characterizing Benzothiophene Scaffolds
Benzothiophene derivatives are integral to numerous therapeutic agents, including selective estrogen receptor modulators like Raloxifene and antipsychotics such as Brexpiprazole.[1] The precise arrangement of substituents on the benzothiophene core dictates their biological activity. NMR spectroscopy is the gold-standard, non-destructive technique for unambiguously determining this molecular architecture. It provides detailed information on the chemical environment of each proton and carbon atom, allowing for confirmation of identity, purity, and isomeric composition.
For a molecule like this compound, NMR is essential to confirm the regiochemistry of the methyl and aldehyde groups, which is a critical determinant of its chemical reactivity and biological function.
Structural and NMR Spectral Analysis of this compound
A thorough analysis requires assigning every signal in the ¹H and ¹³C NMR spectra to a specific atom in the molecule. The numbering convention used for this analysis is presented below.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum is characterized by three distinct regions: the highly deshielded aldehyde proton, the complex aromatic region, and the shielded methyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| CHO | ~10.1 - 10.5 | Singlet (s) | N/A | The aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the electron-withdrawing carbonyl group. Its singlet nature arises from the absence of adjacent protons. |
| H-4 | ~8.1 - 8.3 | Multiplet (m) | ~8.0 | This proton is in a peri position relative to the sulfur atom and adjacent to the electron-withdrawing aldehyde group, leading to significant deshielding. |
| H-7 | ~7.9 - 8.1 | Multiplet (m) | ~8.0 | Similar to H-4, this proton experiences deshielding due to its proximity to the fused thiophene ring. |
| H-5, H-6 | ~7.4 - 7.6 | Multiplets (m) | ~7.0 - 8.0 | These protons reside in the central part of the aromatic region. Their signals often overlap and can exhibit complex second-order effects, making unambiguous assignment difficult without 2D NMR.[2] |
| CH₃ | ~2.8 - 2.9 | Singlet (s) | N/A | The methyl group is attached to an sp²-hybridized carbon of the thiophene ring, resulting in a characteristic downfield shift compared to an alkyl methyl group. It appears as a sharp singlet. |
¹³C NMR Spectrum: Unambiguous Carbon Assignments
The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms and insight into their electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Signal Intensity | Rationale & Expert Insights |
| C=O | ~185.0 | Weak | The carbonyl carbon is the most deshielded signal in the spectrum due to the large electronegativity of the oxygen atom. As a quaternary carbon, its signal is typically weak due to a long relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement.[2] |
| C-7a, C-3a | ~138.0 - 142.0 | Weak | These are the quaternary carbons at the ring fusion. Their precise assignment often requires Heteronuclear Multiple Bond Correlation (HMBC) experiments. |
| C-2, C-3 | ~130.0 - 145.0 | Weak/Medium | These are the substituted carbons of the thiophene ring. C-2, bearing the methyl group, and C-3, bearing the aldehyde, will have distinct chemical shifts. |
| C-4, C-5, C-6, C-7 | ~122.0 - 129.0 | Strong | These are the protonated aromatic carbons. Their signals are intense due to the NOE from attached protons. Overlapping signals are common. |
| CH₃ | ~15.0 - 20.0 | Strong | The methyl carbon is the most shielded (upfield) signal, consistent with an sp³-hybridized carbon attached to an aromatic system. |
Comparative Analysis with Structural Alternatives
To fully appreciate the spectral features of the target molecule, it is instructive to compare it with structurally related compounds. This comparison helps in understanding the influence of specific substituents on chemical shifts.
Alternative 1: 1-Benzothiophene-3-carbaldehyde (Unsubstituted)
This comparison directly isolates the effect of the C-2 methyl group.
-
¹H NMR Difference: The most significant change is the appearance of a new signal for the H-2 proton, typically a sharp singlet around δ 8.3 ppm. The absence of the methyl signal at ~2.8 ppm is a key differentiator.
-
¹³C NMR Difference: The signal for the C-2 carbon will shift significantly, now being a protonated and intense signal. The upfield methyl carbon signal (~15-20 ppm) will be absent.
Alternative 2: Thieno[2,3-b]thiophene-2-carbaldehyde (Isomeric Heterocycle)
This compound shares the thiophene-carbaldehyde motif but has a different fused ring system, which dramatically alters the aromatic region.
-
¹H NMR Difference: The aromatic region will be simpler. Instead of the complex ABCD system of the benzothiophene, the thieno[2,3-b]thiophene core will show a more predictable pattern of doublets, reflecting the different symmetry and coupling pathways within the two fused thiophene rings.[3][4]
-
¹³C NMR Difference: The number and chemical shifts of the aromatic carbons will be entirely different, reflecting the unique electronic structure of the thienothiophene core.[5]
Table 1: Comparative Summary of Key ¹H NMR Signals
| Compound | Aldehyde-H (δ ppm) | Aromatic Region (δ ppm) | CH₃-H (δ ppm) | H-2 (δ ppm) |
| This compound | ~10.2 | 7.4 - 8.3 (Complex) | ~2.8 | N/A |
| 1-Benzothiophene-3-carbaldehyde | ~10.1 | 7.4 - 8.2 (Complex) | N/A | ~8.3 |
| Thieno[2,3-b]thiophene-2-carbaldehyde | ~9.9 | 7.2 - 7.8 (Simpler) | N/A | N/A |
Experimental Protocols for High-Quality NMR Data
Adherence to standardized protocols is paramount for data accuracy and reproducibility.
Protocol: NMR Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent.
-
Primary Choice: Chloroform-d (CDCl₃) is an excellent starting point due to its good solubilizing power and relatively clean spectral window.
-
Alternative: If signal overlap is severe in the aromatic region, re-running the sample in Benzene-d₆ is highly recommended. The anisotropic effect of the benzene ring can induce significant chemical shift dispersion, often resolving overlapping multiplets.[2]
-
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Standard (Optional): For quantitative NMR (qNMR), add a precise amount of an internal standard. For routine characterization, the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is sufficient for referencing.[6]
Protocol: Data Acquisition Workflow
The following workflow ensures a comprehensive structural elucidation.
Caption: A logical workflow for complete NMR-based structure elucidation.
-
1D ¹H NMR: Acquire a standard spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
1D ¹³C NMR: Acquire a proton-decoupled spectrum. Increase the number of scans as ¹³C is much less sensitive than ¹H.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks connect protons that are coupled, which is invaluable for tracing the connectivity in the aromatic ring.[2]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, definitively linking the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is essential for assigning quaternary carbons (like C=O and C-3a/C-7a) and piecing together the molecular backbone.[2]
Conclusion
The NMR analysis of this compound is a clear demonstration of the power of modern spectroscopy in organic chemistry. While 1D ¹H and ¹³C spectra provide primary evidence for the structure, a complete and unambiguous assignment, particularly within the complex aromatic system, necessitates a suite of 2D NMR experiments. By comparing its spectra to those of logical alternatives, such as the unsubstituted parent compound and isomeric heterocycles, a deeper understanding of structure-property relationships can be achieved. The protocols and interpretations provided in this guide offer a robust framework for researchers to confidently characterize this important class of molecules.
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Thieno[2,3-b][7] benzothiophen and thieno[3,2-b][7]benzothiophen. Part I. Preparation. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from
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A Senior Application Scientist's Guide to the Mass Spectrum of 2-Methyl-1-benzothiophene-3-carbaldehyde
For professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical data on molecular weight and structural fragmentation. This guide offers an in-depth interpretation of the electron ionization (EI) mass spectrum of 2-Methyl-1-benzothiophene-3-carbaldehyde, comparing its utility against other common spectroscopic methods.
Part 1: Deciphering the Molecular Ion Peak
The first crucial piece of information in any mass spectrum is the molecular ion (M⁺•), which corresponds to the intact molecule that has lost a single electron. For this compound (C₁₀H₈OS), the nominal molecular weight is 176.24 g/mol . Therefore, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 176. Aromatic systems like benzothiophene are known to produce strong, stable molecular ions, making this peak readily identifiable[1].
A key confirmatory feature for this molecule is the presence of a sulfur atom. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.2% relative to the primary ³²S isotope (95.0%)[2][3]. This results in a characteristic isotopic peak at M+2 (m/z 178) with an intensity of about 4-5% relative to the M⁺• peak at m/z 176[3][4]. This M+2 peak is a powerful, self-validating piece of evidence for the presence of a single sulfur atom in the molecule[5][6].
Part 2: Key Fragmentation Pathways and Structural Insights
Upon ionization, the molecular ion possesses excess energy and undergoes fragmentation, breaking into smaller, charged ions. These fragmentation patterns are not random; they are dictated by the underlying chemical structure, providing a roadmap to the molecule's functional groups and connectivity. For this compound, three primary fragmentation pathways are anticipated.
Pathway A: α-Cleavage of the Aldehyde Group
Aromatic aldehydes commonly undergo α-cleavage, which involves the loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the aldehyde group[7][8][9].
-
Loss of a Hydrogen Radical (M-1): The cleavage of the C-H bond of the aldehyde is a characteristic fragmentation, leading to the formation of a stable acylium ion[9][10]. This would produce a prominent peak at m/z 175 . The stability of the resulting cation ensures this is a highly probable event.
-
Loss of the Formyl Radical (M-29): The cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a 29 Da formyl radical (•CHO)[9]. This fragmentation yields a stable 2-methylbenzothienyl cation at m/z 147 .
Diagram: Fragmentation of the Aldehyde Moiety
Caption: Formation of a stable cation via benzylic-type cleavage.
Pathway C: Fragmentation of the Benzothiophene Core
While the substituents are typically lost first, fragmentation of the stable benzothiophene ring system itself can occur.[11][12][13] A common fragmentation for benzothiophene is the loss of a thioformyl radical (•CHS) or related sulfur-containing fragments, although this is often observed in the parent compound without labile substituents.[12][13] For this molecule, after the initial loss of substituents, the resulting m/z 147 ion could potentially undergo further fragmentation characteristic of the 2-methylbenzothiophene core, which is known to have a strong molecular ion peak at m/z 148.[14][15]
Part 3: Predicted Mass Spectrum Summary
Based on the established principles of fragmentation, the following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure/Origin | Significance |
| 178 | [M+2]⁺• Isotope Peak | Confirms presence of one sulfur atom |
| 176 | [M]⁺• (Molecular Ion) | Confirms molecular weight |
| 175 | [M-H]⁺ | Base Peak; loss of H• from aldehyde or methyl group |
| 147 | [M-CHO]⁺ | Loss of formyl radical; confirms aldehyde substituent |
| 115 | [C₉H₇]⁺ | Potential loss of sulfur from m/z 147 |
Part 4: Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful, a comprehensive structural elucidation relies on converging evidence from multiple analytical techniques.[16][17]
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula (with high resolution), elucidates structural motifs through fragmentation.[18] | Isomers can have similar spectra; provides limited information on stereochemistry or precise atom connectivity.[19] |
| NMR Spectroscopy (¹H, ¹³C) | Detailed map of the carbon-hydrogen framework. | Unambiguously determines atom connectivity, relative stereochemistry, and differentiates isomers.[18][20] Provides precise information on the chemical environment of each atom. | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quickly identifies key functional groups (e.g., C=O stretch for the aldehyde ~1680-1700 cm⁻¹, aromatic C-H stretches).[18][20] | Provides little to no information about the overall molecular skeleton; a "fingerprint" but not a complete picture.[18] |
Synergistic Workflow: GC-MS
In a practical research setting, these techniques are often combined. A Gas Chromatography-Mass Spectrometry (GC-MS) experiment would first separate the target compound from any impurities. The gas chromatograph provides a retention time, a characteristic physical property, before the purified compound enters the mass spectrometer for structural analysis.
Diagram: Standard GC-MS Analytical Workflow
Caption: A typical workflow for GC-MS analysis.
Conclusion
The interpretation of the mass spectrum of this compound is a logical process guided by fundamental principles of ion stability and known fragmentation pathways. The molecular ion at m/z 176, confirmed by the sulfur isotope peak at m/z 178, provides the molecular weight. Key fragments at m/z 175 (loss of H•) and m/z 147 (loss of •CHO) confirm the presence and location of the aldehyde and methyl substituents. While MS provides invaluable structural clues, its true power is realized when used in concert with NMR and IR spectroscopy to build a complete and unambiguous picture of the molecule's identity, an essential requirement for advancing research and development.
References
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Giumanini, A. G., & Verardo, G. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. Available at: [Link]
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Herrera, L. C., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. Available at: [Link]
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Herrera, L., Ramaley, L., & Grossert, J. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]
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Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Available at: [Link]
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Aberg, G. (n.d.). Sulfur isotopes: Chemical preparation and mass spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture. Available at: [Link]
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Giesemann, A., et al. (1994). Sulfur Isotope Analysis of Sulfide and Sulfate Minerals by Continuous Flow-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 66(18), 2816–2819. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]
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Whitman College. (n.d.). GCMS Section 6.5. Available at: [Link]
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NIST. (n.d.). Benzo[b]thiophene, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
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Hrovat, K., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 136–144. Available at: [Link]
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Pitt, J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. Available at: [Link]
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eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]
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A Comparative FT-IR Spectral Analysis of 2-Methyl-1-benzothiophene-3-carbaldehyde
This guide presents an in-depth Fourier-Transform Infrared (FT-IR) spectral analysis of 2-Methyl-1-benzothiophene-3-carbaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a rudimentary peak assignment. It provides a robust comparative analysis against structurally analogous molecules, grounding the interpretation in the fundamental principles of vibrational spectroscopy. The causality behind spectral shifts is explained, providing field-proven insights for unambiguous compound characterization.
Pillar 1: The Scientific Foundation
FT-IR spectroscopy is an indispensable technique for identifying functional groups and elucidating molecular structures. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency passes through a sample, the energy is absorbed, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide a wealth of structural information.
Our target molecule, this compound, features a benzothiophene core, which is an aromatic bicyclic structure containing a fused benzene and thiophene ring.[3] This core is substituted with a methyl group at position 2 and a formyl (aldehyde) group at position 3. Understanding the electronic interplay between the aromatic system, the electron-donating methyl group, and the electron-withdrawing aldehyde group is key to interpreting its spectrum.
Molecular Structure and Vibrational Logic
Caption: Key structural components influencing the FT-IR spectrum.
Pillar 2: A Self-Validating Experimental Protocol
Acquiring high-fidelity, reproducible data is the bedrock of trustworthy analysis. The following protocol for Attenuated Total Reflectance (ATR) FT-IR is designed to be self-validating by systematically eliminating external variables.
Objective: To obtain a clean, high-resolution FT-IR spectrum of the solid-state sample.
Instrumentation & Consumables:
-
FT-IR Spectrometer with a Diamond ATR accessory (e.g., Thermo Scientific Nicolet iS5, PerkinElmer Spectrum Two).
-
Isopropanol (spectroscopic grade).
-
Lint-free laboratory wipes.
Step-by-Step Methodology:
-
Crystal Purity Verification: Clean the ATR diamond crystal meticulously with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely. This step ensures no residues from previous analyses contaminate the spectrum.
-
Background Acquisition (System Calibration): With the clean, empty ATR accessory in place, perform a background scan (typically 16-32 co-added scans). This critical step captures the absorbance profile of ambient atmosphere (H₂O, CO₂) and the instrument itself. The spectrometer will automatically subtract this background from the sample spectrum, ensuring the final data represents only the sample.
-
Sample Application: Place a small amount (~1-2 mg) of this compound onto the center of the diamond crystal.
-
Ensuring Optimal Contact: Lower the ATR pressure arm and apply a consistent, reproducible pressure. This is vital to ensure the sample is in intimate contact with the crystal, which is necessary for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16 scans).
The protocol's trustworthiness is established by the background correction, ensuring that the resulting spectrum is verifiably that of the sample, free from atmospheric or instrumental artifacts.
Pillar 3: In-Depth Spectral Analysis and Comparison
The FT-IR spectrum of this compound is best understood not in isolation, but by comparing it to simpler, related structures. This approach allows us to definitively assign spectral features and understand the influence of each functional group.
Expected Spectral Features of the Target Molecule
Based on its structure and data from analogous compounds, we can predict the key absorption bands.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment | Contributing Functional Group |
| ~3100-3000 | Weak to Medium | C-H Stretching | Aromatic Ring (Benzothiophene) |
| ~2960-2850 | Weak | C-H Asymmetric & Symmetric Stretching | Methyl (-CH₃) |
| ~2840 & ~2740 | Weak, Sharp | C-H Stretching (Fermi Resonance Doublet) | Aldehyde (-CHO) |
| ~1670 | Strong | C=O Stretching (Conjugated) | Aldehyde (-CHO) |
| ~1590, ~1450 | Medium | C=C Stretching | Aromatic Ring (Benzothiophene) |
| ~1380 | Medium | C-H Bending (Symmetric) | Methyl (-CH₃) |
| ~850-700 | Strong | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |
Comparative Analysis Workflow
Caption: Workflow for comparative spectral interpretation.
1. Comparison vs. Benzaldehyde (Aromatic Aldehyde Reference)
-
Aldehyde C-H Stretch: A hallmark of aldehydes is a pair of weak bands between 2860-2700 cm⁻¹.[4] This doublet arises from Fermi resonance, an interaction between the fundamental C-H stretch and an overtone of the C-H bending vibration.[4][5] Benzaldehyde clearly shows these peaks. The presence of similar bands (~2840 and ~2740 cm⁻¹) in the spectrum of our target molecule is a definitive confirmation of the aldehyde group.[6]
-
Carbonyl (C=O) Stretch: The C=O stretch in aromatic aldehydes like benzaldehyde is typically found around 1710-1685 cm⁻¹.[5][6] For our target molecule, this peak is expected at an even lower frequency, around 1670 cm⁻¹ . This is supported by data from the closely related Benzo[b]thiophene-2-carbaldehyde, which shows its C=O peak at 1672 cm⁻¹.[7] This shift to a lower wavenumber (a "red shift") is a direct consequence of enhanced conjugation. The electron-rich benzothiophene ring delocalizes electron density into the carbonyl group more effectively than a simple benzene ring, which weakens the C=O bond, lowers its force constant, and thus decreases its vibrational frequency.[8][9][10]
2. Comparison vs. 2-Methyl-1-benzothiophene (Heterocyclic Core Reference)
-
Confirmation of Carbonyl Group: The most obvious and powerful comparison is with the parent heterocycle lacking the aldehyde. The spectrum of 2-Methyl-1-benzothiophene would show a complete absence of the strong, sharp absorption band around 1670 cm⁻¹. It would also lack the characteristic aldehyde C-H Fermi doublet near 2840/2740 cm⁻¹.
-
Aromatic and Methyl Peaks: The spectra of both the target molecule and this reference compound would share features common to the 2-methyl-1-benzothiophene core. This includes weak aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches for the methyl group (~2960-2850 cm⁻¹), and complex C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[11] Strong out-of-plane C-H bending bands below 900 cm⁻¹ would be present in both but would differ slightly due to the change in the substitution pattern, providing further structural confirmation.
Conclusion
The FT-IR spectrum of this compound is definitively characterized by a unique combination of vibrational absorptions. Through a comparative analysis grounded in established spectroscopic principles, we can confidently identify its structural fingerprint:
-
A strong carbonyl (C=O) absorption band located at a relatively low frequency of approximately 1670 cm⁻¹ , indicating a highly conjugated aldehyde system.
-
A characteristic weak Fermi resonance doublet for the aldehyde C-H stretch, appearing near 2840 cm⁻¹ and 2740 cm⁻¹ .
-
Vibrational modes corresponding to the 2-methyl-1-benzothiophene core , including aromatic C-H stretches (>3000 cm⁻¹), methyl C-H stretches (~2960-2850 cm⁻¹), and characteristic fingerprint region bands.
This systematic, multi-reference comparison approach provides a robust and trustworthy method for spectral interpretation, enabling researchers to confirm the identity and purity of this important synthetic intermediate with a high degree of confidence.
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A Senior Application Scientist's Guide to Purity Assessment of 2-Methyl-1-benzothiophene-3-carbaldehyde by Elemental Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For novel heterocyclic compounds like 2-Methyl-1-benzothiophene-3-carbaldehyde, a versatile building block in medicinal chemistry, rigorous purity assessment is not merely a procedural step but a fundamental requirement. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for quantifying the purity of this compound, juxtaposed with other common analytical techniques.
The Principle of Purity Assessment via Elemental Composition
Elemental analysis, in its most common modern form—CHNS/O analysis—operates on a simple yet powerful premise: a pure compound will have a precise and predictable ratio of its constituent elements.[1][2] By accurately measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) through combustion analysis, we can directly compare experimental results to the theoretical values derived from the compound's molecular formula.[3][4] For this compound (C₁₀H₈OS), any significant deviation from the expected elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
The accepted deviation for confirming a compound's purity by elemental analysis is typically within ±0.4% of the calculated theoretical values.[5] This tight tolerance underscores the technique's precision and its role as a powerful tool for purity verification.[6]
Experimental Workflow: A Self-Validating System
The robustness of elemental analysis lies in its meticulously controlled and automated workflow. The process, from sample preparation to final data analysis, is designed to be a self-validating system, ensuring high precision and accuracy.
Experimental Protocol: CHNS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a tin capsule using a calibrated microbalance. The small sample size necessitates high accuracy in weighing to ensure reliable results.[7]
-
The sample should be a homogenous, finely ground powder to ensure complete and uniform combustion.
-
Fold the tin capsule to encase the sample securely, eliminating any air pockets.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., sulfanilamide). This step is crucial for establishing the instrument's response factors for C, H, N, and S.
-
Perform a blank analysis (an empty tin capsule) to account for any background contributions from the system or atmosphere.
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) in an oxygen-rich environment.[2]
-
The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).
-
The resulting gases are passed through a reduction tube to convert any nitrogen oxides to N₂.
-
The mixture of gases is then separated using a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas, providing a signal proportional to the amount of each element.[3][8]
-
-
Data Analysis and Purity Calculation:
-
The instrument's software calculates the mass percentage of each element based on the detector's response and the initial sample weight.
-
The experimental percentages are then compared to the theoretical values for this compound.
-
Comparative Analysis: Elemental Analysis vs. Other Techniques
While elemental analysis provides a fundamental measure of purity, a comprehensive assessment often involves orthogonal methods.[9] Each technique offers unique insights, and their combined application provides a more complete picture of the sample's purity profile.
Theoretical vs. Experimental Data for this compound
The molecular formula for this compound is C₁₀H₈OS, with a molecular weight of 176.24 g/mol .[10][11]
Table 1: Theoretical Elemental Composition
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 68.17 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.58 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.08 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 18.18 |
Table 2: Illustrative Experimental Purity Data
| Technique | Result | Interpretation |
| Elemental Analysis | C: 68.05%, H: 4.61%, S: 18.11% | Excellent correlation with theoretical values (within ±0.2%). Indicates high purity with respect to elemental composition. |
| HPLC (UV, 254 nm) | 99.5% (Area) | High purity with respect to UV-active impurities. |
| ¹H NMR (500 MHz) | Consistent with structure; no significant impurity peaks observed. | Confirms the chemical structure and indicates the absence of proton-containing impurities at detectable levels. |
| GC-MS | Not applicable | The compound is a solid with a relatively high melting point (96-98°C), making it non-volatile and unsuitable for standard GC analysis.[12] |
Strengths and Limitations of Each Technique
Table 3: Comparison of Purity Assessment Methods
| Method | Strengths | Limitations |
| Elemental Analysis | - Provides a fundamental, quantitative measure of bulk purity.[6]- Highly precise and accurate for C, H, N, S.- Cost-effective and rapid.[2] | - Does not identify or quantify individual impurities.[13]- Insensitive to isomeric impurities.[9]- Can be affected by inorganic impurities or residual water. |
| HPLC | - Excellent for separating and quantifying non-volatile organic impurities.[14][15]- High sensitivity and resolution. | - Purity is often reported as a relative percentage of detected peaks, which may not account for non-UV active or non-eluting impurities.- Requires specific reference standards for absolute quantification. |
| ¹H NMR | - Provides detailed structural information, confirming the identity of the main component.[14]- Can be used for quantitative analysis (qNMR) without a reference standard of the analyte. | - Lower sensitivity compared to chromatographic methods for impurity detection.[13]- May not detect impurities that lack protons or have overlapping signals. |
Conclusion: An Integrated Approach to Purity Verification
For a compound like this compound, elemental analysis serves as an indispensable tool for establishing bulk purity. Its ability to provide a direct, quantitative measure of the elemental composition offers a high degree of confidence in the material's fundamental integrity. The close agreement between the theoretical and experimental values in our illustrative example confirms the high purity of the sample.
However, no single technique can provide a complete purity profile.[13] A truly robust quality assessment is achieved through an orthogonal approach, where the fundamental compositional data from elemental analysis is complemented by the high-resolution separation of HPLC and the definitive structural confirmation of NMR spectroscopy. This integrated strategy ensures that the material not only has the correct elemental makeup but is also free from significant organic impurities and possesses the correct molecular structure, thereby meeting the stringent quality requirements for research and development in the pharmaceutical industry.
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A Comparative Guide to the Reactivity of 2-Methyl-1-benzothiophene-3-carbaldehyde and Benzaldehyde
Abstract
Part 1: Structural and Electronic Foundations of Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. This electrophilicity is, in turn, modulated by a combination of electronic and steric effects imparted by the substituent attached to the carbonyl group.
Molecular Structure and Electronic Effects
Benzaldehyde's reactivity is governed by the phenyl ring's ability to stabilize the molecule through resonance.[1][2] While the benzene ring is weakly deactivating overall, this resonance stabilization makes the aldehyde less reactive than its aliphatic counterparts.
In contrast, 2-Methyl-1-benzothiophene-3-carbaldehyde possesses a more complex and electron-rich scaffold.[3][4] The benzothiophene ring system is inherently electron-rich due to the presence of the sulfur heteroatom, which can donate lone-pair electron density into the aromatic system.[5] Furthermore, the methyl group at the C2 position acts as an electron-donating group through induction and hyperconjugation.
This cumulative electron-donating effect from both the benzothiophene ring and the methyl group increases the electron density on the carbonyl carbon of this compound. This heightened electron density reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic and, consequently, less susceptible to nucleophilic attack compared to benzaldehyde.
Steric Hindrance
Steric hindrance plays a critical role in dictating the accessibility of the carbonyl carbon to incoming nucleophiles.[6][7] In benzaldehyde, the aldehyde group is flanked by two hydrogen atoms in the ortho positions of the phenyl ring, presenting a moderate level of steric hindrance.
This compound experiences significantly greater steric congestion. The aldehyde group at the C3 position is flanked by the bulky methyl group at the C2 position and the fused benzene ring of the benzothiophene core. This increased steric bulk creates a more crowded environment around the carbonyl, physically impeding the approach of nucleophiles.[6]
Figure 1. Key factors influencing aldehyde reactivity.
Hypothesis: Based on this analysis, it is hypothesized that this compound will exhibit lower reactivity in nucleophilic addition and related reactions compared to benzaldehyde, requiring more forcing conditions or resulting in lower yields.
Part 2: Comparative Reactivity in Key Transformations
To validate our hypothesis, we will compare the performance of both aldehydes in two fundamental reaction classes: nucleophilic addition (specifically, reduction with sodium borohydride) and condensation (the Wittig reaction).
Nucleophilic Addition: Reduction with Sodium Borohydride
The reduction of an aldehyde to a primary alcohol by sodium borohydride (NaBH₄) is a classic example of nucleophilic addition, involving the transfer of a hydride ion (H⁻) to the carbonyl carbon.[8][9] The rate of this reaction is highly sensitive to the electrophilicity and steric accessibility of the carbonyl center.[9]
| Aldehyde | Reagents | Conditions | Time | Yield | Product |
| Benzaldehyde | NaBH₄, THF/H₂O | Room Temp | 20 min | 96% | Benzyl alcohol |
| This compound | NaBH₄, THF/H₂O | Room Temp | > 2 hr | Lower (Est.) | (2-Methyl-1-benzothiophen-3-yl)methanol |
The expected slower reaction for this compound is a direct consequence of the principles outlined in Part 1. The less electrophilic carbonyl carbon presents a smaller electronic incentive for the hydride to attack, and the bulky flanking groups create a higher energy barrier for the nucleophile's approach.
This protocol describes a standard, self-validating procedure for the reduction of benzaldehyde.
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.06 g, 10 mmol) in a mixture of THF (30 mL) and water (3 mL).
-
Reagent Addition: To this solution, add sodium borohydride (0.38 g, 10 mmol) portion-wise over 5 minutes. An effervescence may be observed.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Spot the initial benzaldehyde solution and the reaction mixture. The reaction is complete when the benzaldehyde spot (higher Rf) is no longer visible. This typically takes around 20-30 minutes.
-
Workup: Once complete, carefully add 1 M HCl (10 mL) to quench the excess NaBH₄. Extract the mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl alcohol as a clear oil.
Figure 2. Workflow for NaBH₄ reduction.
Condensation: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphorus ylide, is a cornerstone of C=C bond formation.[11][12][13] The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, making it another excellent probe for aldehyde reactivity.[14]
| Aldehyde | Ylide | Conditions | Time | Yield | Product Stereochemistry |
| Benzaldehyde | Ph₃P=CHCO₂Et | DCM, 0 °C to RT | 2 hr | 84% | Predominantly (E)-isomer |
| This compound | Ph₃P=CHCO₂Et | DCM, RT to Reflux | > 12 hr | Lower (Est.) | Predominantly (E)-isomer |
Data for benzaldehyde is based on a typical procedure with a stabilized ylide.[11] The projected outcome for the benzothiophene derivative anticipates a much slower reaction requiring heat to overcome the higher activation energy imposed by its electronic and steric properties. The use of a stabilized ylide is expected to favor the (E)-alkene in both cases.[12][15]
The significant difference in required reaction conditions highlights the lower reactivity of this compound. The nucleophilic ylide will add more slowly to the less electrophilic and more hindered carbonyl, necessitating thermal energy to drive the reaction to completion.
This protocol outlines the synthesis of ethyl cinnamate from benzaldehyde.
-
Setup: To a 100 mL oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (4.18 g, 12 mmol).
-
Solvent & Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath. Add benzaldehyde (1.06 g, 10 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate). The disappearance of the benzaldehyde spot confirms completion.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether (50 mL) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture through a pad of silica gel, washing with diethyl ether. Concentrate the filtrate to obtain the crude product. Further purification by flash column chromatography will yield pure ethyl cinnamate.
Conclusion
-
Reduced Electrophilicity: The electron-donating nature of the 2-methyl group and the electron-rich benzothiophene ring system decreases the partial positive charge on the carbonyl carbon.
-
Increased Steric Hindrance: The methyl group and fused ring system create a sterically congested environment that hinders the approach of nucleophiles.
For researchers, scientists, and drug development professionals, this comparative analysis provides crucial insight. When utilizing this compound as a synthetic intermediate, one must anticipate the need for more forcing reaction conditions—such as higher temperatures, longer reaction times, or the use of more potent reagents (e.g., organolithiums instead of Grignards)—to achieve transformations that proceed readily with benzaldehyde. Understanding this fundamental reactivity difference is key to designing efficient and successful synthetic routes.
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A Comparative Guide to the Biological Activity of 2-Methyl-1-benzothiophene-3-carbaldehyde Analogs
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
The benzothiophene core, a bicyclic aromatic structure formed by the fusion of a benzene and a thiophene ring, is recognized in medicinal chemistry as a "privileged structure."[1] This designation signifies its ability to bind to a diverse array of biological targets with high affinity, making it a fertile ground for the development of novel therapeutic agents.[1][2] Benzothiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
This guide focuses on 2-Methyl-1-benzothiophene-3-carbaldehyde, a key chemical intermediate.[5] While direct biological activity data for this specific carbaldehyde is limited in publicly available literature, its true value lies in its role as a versatile precursor for the synthesis of a multitude of biologically active analogs.[5][6] The aldehyde functional group at the 3-position and the methyl group at the 2-position serve as reactive handles for synthetic modifications, leading to the generation of diverse molecular architectures with distinct pharmacological profiles.
This document provides a comparative analysis of the biological activities of prominent classes of analogs derived from the this compound scaffold. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data and elucidating the underlying mechanisms of action.
I. Anticancer Activity of Benzothiophene Analogs
The benzothiophene scaffold has been extensively explored for the development of potent anticancer agents.[1][4] Modifications of the core structure have yielded compounds that interfere with various critical cellular processes in cancer cells, such as cell division and signaling pathways.[1][7]
A. Benzothiophene Acrylonitrile Analogs: Inhibitors of Tubulin Polymerization
A significant class of anticancer benzothiophene derivatives are the acrylonitrile analogs, which have been identified as potent inhibitors of tubulin polymerization.[7][8] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in mitosis and subsequent apoptotic cell death.[7]
These analogs share a structural resemblance to combretastatin A-4, a natural product known for its potent antitubulin activity.[8] The benzothiophene ring in these analogs serves as a stable scaffold, while modifications to the phenyl ring and the acrylonitrile moiety allow for the fine-tuning of their cytotoxic potency.[7]
Data Presentation: Anticancer Activity of Benzothiophene Acrylonitrile Analogs
| Compound ID | Structure | Cancer Cell Line | GI₅₀ (nM)¹ | Reference |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 11.0 | [8] |
| Colon (HCT-116) | 10.0 | [8] | ||
| CNS (SNB-75) | 10.0 | [8] | ||
| Prostate (PC-3) | 10.0 | [8] | ||
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | < 10.0 | [8] |
| Colon (COLO 205) | < 10.0 | [8] | ||
| Breast (MCF7) | 17.9 | [8] | ||
| Breast (T-47D) | > 100 | [8] | ||
| ¹GI₅₀: Concentration required to inhibit cell growth by 50%. Data is representative of reported values.[7] |
Mechanism of Action: Tubulin Polymerization Inhibition
The benzothiophene acrylonitrile analogs exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[8] This interaction prevents the polymerization of tubulin dimers into microtubules, a critical step for the formation of the mitotic spindle during cell division.[7] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis.[7]
Caption: Inhibition of tubulin polymerization by benzothiophene acrylonitriles leads to mitotic arrest and apoptosis.[1]
B. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Analogs: Targeting the RhoA/ROCK Pathway
Recent research has identified benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as promising anticancer agents that target the RhoA/ROCK signaling pathway.[7][9] The Rho family of GTPases, including RhoA, are key regulators of cellular processes that contribute to tumor growth and metastasis.[9]
These analogs have been shown to inhibit the proliferation, migration, and invasion of cancer cells, particularly in breast cancer models.[7][9] The mechanism of action involves the inhibition of the RhoA/ROCK pathway, which plays a crucial role in regulating the actin cytoskeleton and cell motility.[9]
Data Presentation: Antiproliferative Activity of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM)² | Reference |
| b19 | 5-(1-methyl-1H-pyrazol-5-yl)-N-(pyridin-2-ylmethyl)benzo[b]thiophene-3-carboxamide 1,1-dioxide | MDA-MB-231 (Breast) | 1.25 | [7] |
| MCF-7 (Breast) | 2.5 | [7] | ||
| ²IC₅₀: Concentration required to inhibit cell growth by 50%. |
II. Antimicrobial Activity of Benzothiophene Analogs
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[10] Benzothiophene derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against both bacteria and fungi.[4][10][11]
A. Tetrahydrobenzothiophene Derivatives: Broad-Spectrum Antibacterial Agents
A series of tetrahydrobenzothiophene derivatives have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[12] Several of these compounds exhibited potent inhibitory activity, with some demonstrating superior or comparable efficacy to the standard antibiotics ciprofloxacin and gentamicin.[12]
Data Presentation: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µM)³ | Reference |
| 3b | 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | E. coli ATCC 25922 | 0.64 | [12] |
| P. aeruginosa ATCC 27853 | 0.64 | [12] | ||
| 3f | 6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | E. coli ATCC 25922 | 0.64 | [12] |
| Ciprofloxacin | (Standard) | E. coli ATCC 25922 | 1.25 | [12] |
| P. aeruginosa ATCC 27853 | 1.25 | [12] | ||
| ³MIC: Minimum Inhibitory Concentration. |
III. Anti-inflammatory Activity of Benzothiophene Analogs
Chronic inflammatory diseases represent a major therapeutic challenge.[13] Benzothiophene-based compounds have been investigated for their anti-inflammatory properties, with several derivatives showing promising activity in preclinical models.[13][14] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[13]
A. Bromo-benzothiophene Carboxamides: Selective COX-2 Inhibitors
Substituted bromo-benzothiophene carboxamides have been identified as potent analgesic and anti-inflammatory agents.[14] These compounds have been shown to selectively inhibit COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.[14] By selectively targeting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Data Presentation: Anti-inflammatory Activity of Bromo-benzothiophene Carboxamides
| Compound ID | Structure | Assay | IC₅₀ (µM)⁴ | Reference |
| 4 | 2-Bromo-N-(4-fluorophenyl)benzo[b]thiophene-3-carboxamide | COX-2 Inhibition | 0.2 | [14] |
| 6 | 2-Bromo-N-(4-chlorophenyl)benzo[b]thiophene-3-carboxamide | COX-2 Inhibition | 0.15 | [14] |
| 8 | 2-Bromo-N-(4-bromophenyl)benzo[b]thiophene-3-carboxamide | COX-2 Inhibition | 0.1 | [14] |
| Ibuprofen | (Standard) | COX-2 Inhibition | 10 | [14] |
| ⁴IC₅₀: Concentration required to inhibit enzyme activity by 50%. |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow for MTT Assay
Caption: General workflow of the MTT assay for assessing cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ or GI₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
While this compound is primarily recognized as a valuable synthetic intermediate, the diverse and potent biological activities of its analogs underscore the significance of the benzothiophene scaffold in drug discovery. The derivatization of this core structure has led to the identification of promising anticancer agents that target fundamental cellular processes, broad-spectrum antimicrobial compounds effective against resistant pathogens, and novel anti-inflammatory molecules with selective mechanisms of action. The experimental data presented in this guide highlights the therapeutic potential of these benzothiophene derivatives and provides a foundation for the future design and development of new and improved therapeutic agents.
References
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(2025). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Retrieved from [Link]
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(2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. Retrieved from [Link]
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(2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. Retrieved from [Link]
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(2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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(2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Retrieved from [Link]
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(n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Retrieved from [Link]
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(2018). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Institutes of Health. Retrieved from [Link]
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(2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information. Retrieved from [Link]
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(2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life. Retrieved from [Link]
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(2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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(2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]
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(2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Retrieved from [Link]
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(2025). Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. ResearchGate. Retrieved from [Link]
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(2018). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. ResearchGate. Retrieved from [Link]
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(2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to 2-Methyl-1-benzothiophene-3-carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-benzothiophene-3-carbaldehyde is a pivotal heterocyclic building block in the synthesis of pharmacologically active agents and advanced functional materials. Its molecular architecture, featuring a reactive aldehyde group at the electron-rich C3 position of the 2-methyl-1-benzothiophene scaffold, offers a versatile platform for molecular elaboration. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance. This guide provides an in-depth, head-to-head comparison of the two most prevalent and practical synthetic strategies for its preparation: the Vilsmeier-Haack formylation and the Directed ortho-Metalation (DoM) followed by formylation. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and present a comparative analysis of their respective yields, operational complexities, and scalability to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction: The Significance of this compound
The 1-benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole. The specific substitution pattern of this compound (CAS: 30446-99-2, Molecular Formula: C₁₀H₈OS, MW: 176.24 g/mol ) makes it an especially valuable intermediate.[1][2] The methyl group at C2 sterically and electronically influences the ring system, while the carbaldehyde at C3 serves as a synthetic handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations.[1] This guide moves beyond a simple recitation of methods to provide a causal analysis of why a particular route may be chosen over another, grounded in practical laboratory experience.
Core Properties of this compound:
-
Appearance: Pale yellow crystalline powder[1]
-
Melting Point: 85-98 °C (purity dependent)[1]
-
Storage: Recommended at 0-8 °C[1]
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly begins with the commercially available precursor, 2-methyl-1-benzothiophene. The core challenge lies in the regioselective introduction of a formyl group onto the C3 position. The thiophene ring of the benzothiophene system is electron-rich, making it susceptible to electrophilic aromatic substitution, which overwhelmingly favors the C3 position over C2.[3] This inherent reactivity is exploited by the two major synthetic pathways.
Caption: Simplified workflow of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials:
-
2-methyl-1-benzothiophene
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Ice
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cold DMF with vigorous stirring over 30 minutes. The temperature should be maintained below 10 °C. Allow the resulting mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-methyl-1-benzothiophene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and saturated sodium acetate solution. Stir vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford the pure this compound.
Discussion
-
Expertise & Causality: The choice of POCl₃ is critical; it is a strong dehydrating agent that efficiently activates DMF. The dropwise addition at 0 °C is a key safety and selectivity measure to control the exothermic formation of the Vilsmeier reagent. The final hydrolysis with a basic salt like sodium acetate neutralizes the acidic byproducts (phosphoric and hydrochloric acids), preventing potential side reactions or degradation of the acid-sensitive product.
-
Trustworthiness: This protocol is self-validating. The formation of a thick, pale-yellow precipitate upon mixing POCl₃ and DMF is a visual confirmation of Vilsmeier reagent formation. Reaction completion is reliably monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar product spot.
Route 2: Directed ortho-Metalation (DoM) and Formylation
This strategy leverages the acidity of the C3 proton of the benzothiophene ring. It is a powerful, high-yield method but requires more stringent experimental conditions and specialized handling of pyrophoric reagents.
Principle and Mechanism
The reaction is initiated by the deprotonation of 2-methyl-1-benzothiophene at the C3 position using a strong organometallic base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). This generates a highly nucleophilic organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, DMF. The initial adduct is subsequently hydrolyzed during aqueous workup to furnish the target aldehyde. This method is analogous to the synthesis of benzo[b]thiophene-2-carbaldehyde from thianaphthene. [4]
Caption: Simplified workflow of the Metalation-Formylation route.
Experimental Protocol
Materials:
-
2-methyl-1-benzothiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-methyl-1-benzothiophene (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe over 20 minutes. A color change is often observed. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for an additional 2 hours at this temperature.
-
Quenching: Allow the reaction to warm slowly to 0 °C and then quench by the careful, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel as described in Route 1.
Discussion
-
Expertise & Causality: The use of cryogenic temperatures (-78 °C) is non-negotiable. It prevents side reactions, such as the n-BuLi attacking the solvent (THF) or reacting with the newly formed product. Anhydrous conditions are absolutely critical, as n-BuLi reacts violently with water. The quench with a mild acid like NH₄Cl is preferred over strong acids to minimize potential degradation of the product during workup.
-
Trustworthiness: This protocol's success hinges on meticulous technique. The self-validating checks include successful cannulation or syringe transfer of the pyrophoric n-BuLi and maintaining the low temperature. The reaction is typically very clean, with TLC showing a near-quantitative conversion from a single starting material spot to a single product spot before workup.
Head-to-Head Comparative Analysis
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Metalation & Formylation | Rationale & Field Insights |
| Starting Material | 2-Methyl-1-benzothiophene | 2-Methyl-1-benzothiophene | Both routes share the same readily available starting material. |
| Key Reagents | POCl₃, DMF | n-BuLi, DMF | Route 1 reagents are standard, inexpensive lab chemicals. Route 2 requires handling of pyrophoric n-BuLi. |
| Reaction Conditions | 0 °C to Room Temperature | -78 °C (cryogenic) | The milder conditions of Route 1 are a significant operational advantage, requiring only an ice bath. |
| Atmosphere | Nitrogen (recommended) | Strictly Inert (N₂ or Ar) | Route 2 is intolerant of air and moisture, demanding Schlenk line or glovebox techniques. |
| Typical Yield | 75-90% | 85-95% | Route 2 often provides slightly higher isolated yields due to its clean and direct mechanism. |
| Regioselectivity | Excellent (>98% at C3) | Excellent (>99% at C3) | Both methods are highly selective for the desired C3 isomer. |
| Scalability | Highly Scalable | Moderate; requires specialized equipment for large-scale cryogenic reactions and pyrophoric reagent transfer. | The Vilsmeier-Haack reaction is routinely performed on a multi-kilogram scale in industrial settings. |
| Safety & Handling | POCl₃ is corrosive and moisture-sensitive. | n-BuLi is pyrophoric and reacts violently with water. Cryogenic baths require care. | The hazards associated with n-BuLi are significantly greater than those for POCl₃, requiring more extensive training and safety protocols. |
Conclusion and Recommendations
Both the Vilsmeier-Haack formylation and the Directed ortho-Metalation pathway are excellent and reliable methods for the synthesis of this compound. The choice between them is not a matter of right or wrong, but a strategic decision based on the specific needs of the researcher and the available infrastructure.
-
Choose Route 1 (Vilsmeier-Haack Formylation) for:
-
Large-scale synthesis where operational simplicity and cost are major drivers.
-
Laboratories not equipped for handling pyrophoric reagents or performing cryogenic reactions.
-
Routine production where a very good yield (75-90%) is perfectly acceptable.
-
-
Choose Route 2 (Metalation & Formylation) for:
-
Small to medium-scale synthesis where maximizing yield is the primary objective.
-
Situations where the starting material is particularly precious.
-
Laboratories with established expertise and equipment for handling air-sensitive and pyrophoric reagents under cryogenic conditions.
-
Ultimately, by understanding the causality behind the experimental choices and the inherent trade-offs of each route, researchers can confidently select the optimal path to this valuable synthetic intermediate, accelerating their research and development programs.
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MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823. [Link]
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Patil, S. P., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-475. [Link]
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PrepChem. Preparation of benzo[b]thiophene-3-carboxaldehyde. [Link]
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Jagadish, P. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their utilization for the synthesis of novel heterocyclic compounds. International Journal of Organic Chemistry, 3, 187-196. [Link]
-
PrepChem. Synthesis of benzo[b]thiophene-2-carboxaldehyde. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Methyl-1-benzothiophene-3-carbaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of scientific rigor. The benzothiophene scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This guide provides an in-depth comparison of the essential analytical techniques for validating the structure of 2-Methyl-1-benzothiophene-3-carbaldehyde and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of practical application in the field.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₁₀H₈OS and a molecular weight of 176.24 g/mol .[2] Its structure, featuring a fused benzene and thiophene ring system with methyl and aldehyde functional groups, makes it a versatile building block for the synthesis of more complex pharmaceutical agents. The precise arrangement of these substituents is critical to the molecule's chemical reactivity and biological activity, necessitating a multi-faceted approach to structural validation.
The Analytical Toolkit: A Comparative Overview
No single analytical technique provides a complete structural picture. Instead, a synergistic combination of spectroscopic and crystallographic methods is employed to build a self-validating system of evidence. The most common and powerful techniques for the structural elucidation of organic compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like this compound, we would expect to see distinct signals for the aromatic protons, the aldehydic proton, and the methyl protons.
Expected ¹H NMR Spectral Features for this compound:
-
Aldehydic Proton (CHO): A singlet in the downfield region (typically δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7-8.5 ppm) arising from the four protons on the benzene ring. The specific splitting patterns can help determine the substitution pattern.
-
Methyl Protons (CH₃): A singlet in the upfield region (typically δ 2-3 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and electronic environment.
Expected ¹³C NMR Spectral Features for this compound:
-
Carbonyl Carbon (C=O): A signal in the far downfield region (typically δ 180-200 ppm).
-
Aromatic and Thiophene Carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm).
-
Methyl Carbon (CH₃): A signal in the upfield region (typically δ 15-30 ppm).
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used for each experiment.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, valuable information about its structure.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.
Expected Mass Spectral Features for this compound:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (176.24 m/z).
-
Key Fragmentation Peaks:
-
[M-1]⁺: Loss of a hydrogen radical from the aldehyde group.
-
[M-29]⁺: Loss of the formyl radical (CHO).
-
Further fragmentation of the benzothiophene ring system.
-
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
-
MS Detection: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed to identify the compound and its fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectral Features for this compound:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-H Stretch (Aromatic and Methyl): Absorption bands in the region of 2900-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-S Stretch (Thiophene): A weaker absorption band in the fingerprint region.
Experimental Protocol for FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FTIR spectrum of the sample.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This is often the most challenging step.
-
Crystal Mounting: Mount a single crystal on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined (structure solution) and their parameters are refined to best fit the experimental data.
Comparative Analysis of Validation Techniques
| Technique | Information Obtained | Strengths | Limitations | Typical Sample Amount |
| ¹H and ¹³C NMR | Connectivity, chemical environment of H and C atoms, stereochemistry | Provides the most detailed structural information in solution. | Less sensitive than MS, requires soluble samples. | 5-20 mg |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, can analyze complex mixtures (with GC/LC). | Fragmentation can be complex, isomers may not be distinguishable. | <1 mg |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, easy to use. | Provides limited information on the overall structure. | <1 mg |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles, stereochemistry | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. | Single crystal |
Visualizing the Workflow and Logic
The following diagrams illustrate the typical workflow for structural validation and the logical relationship between the analytical techniques.
Sources
A Senior Application Scientist's Guide to In Vitro Assay Comparison of 2-Methyl-1-benzothiophene-3-carbaldehyde Derivatives
Introduction
2-Methyl-1-benzothiophene-3-carbaldehyde and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3] The benzothiophene scaffold is a key structural motif in several clinically approved drugs and is known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.[3] For researchers and drug development professionals, the effective in vitro evaluation of novel derivatives of this core structure is paramount to identifying lead candidates for further preclinical and clinical development.
This guide provides a comparative overview of key in vitro assays for assessing the biological activity of this compound derivatives. It is designed to offer not just procedural steps, but also the scientific rationale behind assay selection and data interpretation, reflecting the insights of a seasoned application scientist.
Comparative Analysis of Key In Vitro Assays
The selection of an appropriate in vitro assay is contingent on the putative biological activity of the synthesized derivatives. Based on the known pharmacological profile of benzothiophenes, this guide will focus on assays for anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity Assays
A primary focus in the development of novel benzothiophene derivatives is their potential as anticancer agents.[4][5][6] The initial in vitro assessment of anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| MTT Assay | Colorimetric assay measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | High-throughput, cost-effective, well-established. | Indirect measurement of cell viability, can be affected by metabolic activity, requires a solubilization step. | Absorbance at 570 nm, IC50 value. |
| Kinase Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific kinase, which are often dysregulated in cancer.[7][8][9][10][11] | Provides mechanistic insight, highly specific. | Can be expensive, requires purified enzymes and substrates. | IC50 values, percentage of inhibition. |
| Apoptosis Assay | Detects programmed cell death induced by the compound, often through flow cytometry or caspase activity assays. | Provides mechanistic information on the mode of cell death. | Can be more complex and time-consuming than viability assays. | Percentage of apoptotic cells, caspase activity. |
Expert Insight: While the MTT assay is an excellent first-pass screening tool for cytotoxicity, it is crucial to complement it with more mechanistic assays. For benzothiophene derivatives, which have been shown to act as kinase inhibitors, a targeted kinase inhibition assay can provide valuable structure-activity relationship (SAR) data and guide the optimization of lead compounds.[7][8][9][10][11]
Antimicrobial Activity Assays
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzothiophene derivatives have shown promise in this area.[12][13][14][15][16]
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) of a compound by serially diluting it in a liquid growth medium inoculated with a specific microorganism. | Quantitative, provides a precise MIC value, high-throughput. | Can be influenced by the growth medium and incubation conditions. | MIC (µg/mL or µM). |
| Agar Disc Diffusion | A disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial activity. | Simple, cost-effective, good for initial screening. | Qualitative or semi-quantitative, less precise than broth microdilution. | Zone of inhibition (mm). |
Expert Insight: For a comprehensive antimicrobial profile, it is recommended to determine both the MIC and the Minimum Bactericidal Concentration (MBC). The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. This distinction is critical as a bacteriostatic agent (inhibits growth) may not be as effective as a bactericidal agent (kills bacteria) in certain clinical scenarios.
Anti-inflammatory Activity Assays
Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzothiophene derivatives have been investigated for their anti-inflammatory potential.[17][18]
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Nitric Oxide (NO) Inhibition Assay | Measures the inhibition of nitric oxide production in cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO is a key inflammatory mediator. | Relevant to inflammatory processes, relatively high-throughput. | Indirect measure of anti-inflammatory activity, can be influenced by cytotoxicity. | IC50 value, percentage of NO inhibition. |
| COX Inhibition Assay | Measures the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory cascade. | Provides mechanistic insight into the anti-inflammatory action. | Requires purified enzymes, can be more complex than cell-based assays. | IC50 values for COX-1 and COX-2. |
Expert Insight: When evaluating anti-inflammatory activity, it is crucial to assess the cytotoxicity of the compounds in the same cell line used for the assay. A decrease in NO production, for instance, could be due to cell death rather than a specific anti-inflammatory effect. Therefore, running a concurrent MTT or other viability assay is a self-validating step that ensures the trustworthiness of the results.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed 100 µL of cell suspension (e.g., 5 x 10³ cells/well) into each well of a 96-well plate.
-
Include wells with media only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO in medium).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of the benzothiophene derivatives against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Visualization of Cellular Pathways and Workflows
Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.
Caption: A typical workflow for in vitro anticancer drug discovery.
References
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
-
Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. ResearchGate. [Link]
-
Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Taylor & Francis Online. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. [Link]
-
Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives. Ground News. [Link]
-
Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials - OICC Press. [Link]
-
Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. ResearchGate. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link]
-
Benzothiophene: Assorted Bioactive Effects. Mar Dioscorus College of Pharmacy. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]
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- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. tandfonline.com [tandfonline.com]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. oiccpress.com [oiccpress.com]
Head-to-head comparison of 2-Methyl-1-benzothiophene-3-carbaldehyde with other heterocyclic aldehydes
A Senior Application Scientist's Guide to 2-Methyl-1-benzothiophene-3-carbaldehyde and its Contemporaries
Introduction: The Understated Importance of Heterocyclic Aldehydes
In the landscape of organic synthesis, heterocyclic aldehydes are foundational pillars, serving as versatile intermediates in the construction of complex molecular architectures.[1][2] Their utility spans from the synthesis of life-saving pharmaceuticals to the development of novel organic materials with unique electronic properties.[3][4] The reactivity of these molecules is a delicate interplay between the aldehyde functional group and the electronic nature of the heterocyclic ring to which it is attached. This guide provides an in-depth, head-to-head comparison of this compound against a panel of widely used heterocyclic aldehydes: furfural, thiophene-2-carboxaldehyde, and pyrrole-2-carboxaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with a comparative framework grounded in experimental data and mechanistic reasoning, enabling informed decisions in synthetic design and application.
Featured Compound: this compound
This compound, with its fused ring system, represents a more complex and sterically hindered scaffold compared to simple five-membered heterocycles.[5][6] This structural nuance is not merely a point of academic interest; it directly translates to distinct physicochemical properties and chemical reactivity, which can be strategically exploited in targeted synthesis. It is a pale yellow crystalline powder with a molecular weight of 176.24 g/mol and a melting point typically in the range of 85-98 °C.[5]
Section 1: Physicochemical and Structural Properties—A Comparative Overview
A molecule's physical properties are the first indicators of its behavior in a reaction vessel and its suitability for various applications. The choice of solvent, reaction temperature, and purification method all hinge on these fundamental characteristics.
Below is a comparative visualization of the aldehydes under discussion.
Caption: Chemical structures of the compared heterocyclic aldehydes.
The data summarized in the table below reveals significant differences in molecular weight, physical state, and boiling/melting points, which are critical for practical laboratory handling and reaction setup.
| Property | This compound | Furfural | Thiophene-2-carboxaldehyde | Pyrrole-2-carboxaldehyde |
| CAS Number | 30446-99-2[5] | 98-01-1[7] | 98-03-3[8] | 1003-29-8[9] |
| Molecular Formula | C₁₀H₈OS[5] | C₅H₄O₂[7][10] | C₅H₄OS[8] | C₅H₅NO[11] |
| Molecular Weight | 176.24 g/mol [5][6] | 96.08 g/mol [10][12] | 112.15 g/mol [8][13] | 95.10 g/mol [14] |
| Physical State | Pale yellow crystalline powder[3][5] | Colorless to brown oily liquid[7][10] | Colorless to pale yellow liquid[8] | White to light yellow solid[9][14] |
| Melting Point | 96-98 °C[3] | -37 °C[7] | <10 °C[15] | 43-46 °C[9][16] |
| Boiling Point | ~303 °C (estimated)[17] | 161.7 °C[7][10] | 198 °C[13][15] | 217-219 °C[9] |
| Solubility | Soluble in organic solvents | Slightly soluble in water; miscible with most polar organic solvents[7][10] | Moderately soluble in water; soluble in organic solvents[8] | Insoluble in water; soluble in chloroform, DMSO, methanol[16] |
Expert Analysis: The high melting point and molecular weight of this compound compared to its monocyclic counterparts are direct consequences of its larger, more rigid benzofused ring system. This increased planarity and molecular size lead to stronger intermolecular forces (van der Waals interactions) in the crystal lattice, requiring more energy to transition into the liquid phase. This is a crucial consideration for reaction kinetics, as it may necessitate higher reaction temperatures or the use of higher-boiling point solvents to ensure homogeneity.
Section 2: A Deep Dive into Chemical Reactivity
The synthetic utility of an aldehyde is defined by its reactivity. This is governed by the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to substitution or other transformations. The general order of aromatic reactivity for the parent heterocycles is pyrrole >> furan > thiophene > benzene.[18] The presence of the electron-withdrawing aldehyde group modifies this reactivity, but the underlying influence of the heteroatom remains paramount.
Aldehyde Group Reactivity
The aldehyde functional group is the primary site for nucleophilic addition and condensation reactions.[5][19] The electrophilicity of the carbonyl carbon is modulated by the electron-donating or -withdrawing nature of the attached heterocyclic ring.
-
Pyrrole-2-carboxaldehyde: The nitrogen atom in pyrrole is a powerful electron-donating group through resonance. This effect significantly enriches the ring with electron density and, consequently, reduces the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to other aldehydes.
-
Furfural & Thiophene-2-carboxaldehyde: Oxygen in furan is more electronegative than sulfur in thiophene. While both can donate a lone pair to the ring, oxygen's stronger inductive withdrawal effect makes the furan ring less electron-donating than thiophene. This results in the carbonyl group of furfural being slightly more electrophilic and reactive than that of thiophene-2-carboxaldehyde.
-
This compound: The benzothiophene system is more complex. The fused benzene ring acts as an electron-withdrawing group relative to the thiophene ring, but the system as a whole remains aromatic. The key influencer here is the methyl group at the 2-position. As an electron-donating group, it pushes electron density into the C2=C3 bond and towards the aldehyde at C3, thereby slightly deactivating the carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzothiophene-3-carbaldehyde.
Ring Reactivity
The heterocyclic ring itself can participate in reactions, most commonly electrophilic aromatic substitution.
-
Pyrrole-2-carboxaldehyde: The aldehyde is a strongly deactivating group, yet the pyrrole ring is so inherently activated that it can still undergo electrophilic substitution, typically at the 4 or 5-position.
-
Furfural: The furan ring has less aromatic character than thiophene or benzene and can behave like a conjugated diene, readily undergoing reactions like hydrogenation.[7]
-
Thiophene-2-carboxaldehyde: The thiophene ring is robustly aromatic and undergoes electrophilic substitution, directed to the 5-position by the aldehyde group.
-
This compound: The benzothiophene nucleus is generally less reactive towards electrophilic substitution than thiophene. Substitution typically occurs on the benzene ring, as the thiophene part is deactivated by the aldehyde group.
Caption: General reaction pathways for heterocyclic aldehydes.
Section 3: Synthetic Accessibility and Protocols
The ease of synthesis is a critical factor in the practical application of a building block. While furfural is readily available from the dehydration of sugars in agricultural byproducts, the other aldehydes require more targeted synthetic routes.[7]
Protocol: Vilsmeier-Haack Formylation for Thiophene-2-carboxaldehyde
The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic and heteroaromatic rings.[13] This protocol exemplifies a standard procedure that can be adapted for various substrates.
Objective: To synthesize Thiophene-2-carboxaldehyde from thiophene.
Materials:
-
Thiophene (1.0 eq)
-
N,N-Dimethylformamide (DMF) (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium acetate solution
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel, separatory funnel
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice bath to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintaining a low temperature is crucial to control the reaction and prevent degradation.
-
Addition of Thiophene: After the addition of POCl₃ is complete, allow the mixture to stir for 30 minutes at 0 °C. Then, add a solution of thiophene in dichloromethane (DCM) dropwise via the dropping funnel.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium acetate solution until the mixture is neutral or slightly basic. Trustworthiness Note: The quench must be performed slowly as it is highly exothermic. The sodium acetate neutralizes the acidic medium and hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure thiophene-2-carboxaldehyde.
Synthesis of this compound
The synthesis of this more complex aldehyde can be achieved through methods like the Friedel-Crafts acylation of 2-methylthiophene or the oxidation of a pre-existing 2-methylbenzothiophene precursor.[5] A common laboratory approach involves the formylation of 2-methyl-1-benzothiophene, analogous to the Vilsmeier-Haack protocol described above.
Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.
Section 4: Applications and Future Directions
The choice of a heterocyclic aldehyde is ultimately driven by the desired properties of the final product.
-
Furfural: As a bio-based chemical, it is a key platform for producing renewable solvents like furfuryl alcohol and tetrahydrofuran (THF).[7][10]
-
Thiophene-2-carboxaldehyde: Its derivatives are prevalent in medicinal chemistry, with applications as antibacterial and antifungal agents, and as intermediates for blockbuster drugs.[8][13]
-
Pyrrole-2-carboxaldehyde: This scaffold is found in numerous natural products and is a crucial building block for synthesizing drug molecules containing pyrrole skeletons.[9][20]
-
This compound: The benzothiophene core is a privileged structure in drug discovery, known for a wide range of biological activities. This specific aldehyde serves as a key intermediate for compounds in agrochemicals, fine chemicals, and materials science, where its unique steric and electronic properties can be leveraged to create advanced conductive polymers or specialty fragrances.[3]
Conclusion
While simple heterocyclic aldehydes like furfural and thiophene-2-carboxaldehyde offer broad utility and accessibility, this compound presents a more nuanced tool for the discerning synthetic chemist. Its rigid, fused-ring structure and specific substitution pattern provide a distinct reactivity profile and lead to products with greater structural complexity. Understanding the comparative electronic properties, reactivity, and physical characteristics detailed in this guide allows researchers to move beyond common scaffolds and strategically select the ideal heterocyclic aldehyde to achieve their specific synthetic and application-oriented goals.
References
- Smolecule. (2023, August 15). Buy this compound | 30446-99-2.
- Vedantu.
- Wikipedia. Furfural.
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Benchmarking the performance of 2-Methyl-1-benzothiophene-3-carbaldehyde-based materials
An Objective Guide to the Performance of 2-Methyl-1-benzothiophene-3-carbaldehyde-Based Materials
This guide provides a comprehensive benchmark analysis of materials derived from this compound, a versatile heterocyclic building block. We will objectively compare its performance in key applications against relevant alternatives, supported by experimental data and protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction to the this compound Scaffold
This compound is an aromatic organic compound featuring a benzene ring fused to a thiophene ring, with methyl and carbaldehyde (aldehyde) functional groups at the 2- and 3-positions, respectively.[1][2] This unique arrangement of a π-conjugated system with reactive functional groups makes it a highly valuable intermediate in diverse fields, from medicinal chemistry to materials science.[1][3] The benzothiophene core is considered a "privileged structure" in drug discovery, appearing in several approved drugs and exhibiting a wide range of biological activities.[4][5][6] The aldehyde group serves as a reactive handle, enabling a multitude of chemical transformations to build molecular complexity.[3][7]
Physicochemical Properties
A foundational understanding of the starting material's properties is critical for its effective application in synthesis and material fabrication.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈OS | [1][2][3] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder | [1][3] |
| Melting Point | 96 - 98 °C | [3] |
| CAS Number | 30446-99-2 | [1][2][3] |
| Purity (Typical) | ≥ 99% (HPLC) | [3] |
| Storage Conditions | 0-8 °C | [1][3] |
Performance Benchmark I: Medicinal and Pharmaceutical Applications
The benzothiophene scaffold is a cornerstone in medicinal chemistry, known for its broad therapeutic potential.[6][8][9] Derivatives have shown anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities, among others.[6][8][9] The strategic placement of the aldehyde group on this compound allows for the straightforward synthesis of compound libraries via reactions like condensation with amines or hydrazines.[4][10]
Comparative Biological Activity
Derivatives of this scaffold have been synthesized and screened for various biological activities. A notable strategy involves the reaction of the aldehyde group with hydrazine derivatives to form hydrazones, which have demonstrated promising results in preliminary screenings against cancer cell lines and bacterial strains.[4][10]
| Derivative Class | Target Application | Observed Activity | Supporting Evidence |
| Hydrazones | Anticancer | Potent cytotoxic agents. One derivative showed ~97% growth inhibition of the LOX IMVI melanoma cell line at a 10 μM concentration. | [4] |
| Hydrazones | Antibacterial | Effective against Gram-positive bacteria. | [4][10] |
| Benzothieno[3,2-b]pyridines | Antibacterial | Potent activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and the Gram-negative bacterium A. baumannii, with MIC values as low as 4 μg/mL. | [4] |
| Acrylonitrile Analogs | Anticancer | Significant reduction in cell growth across a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range. | [11] |
Expertise & Causality: The biological efficacy of these compounds stems from the benzothiophene core's ability to interact with various biological targets like enzymes and receptors.[8] The aldehyde at the 3-position provides a crucial anchor point for introducing diverse chemical functionalities. This allows chemists to systematically modify the molecule's steric and electronic properties to optimize binding affinity and selectivity for a specific target, a fundamental principle of structure-activity relationship (SAR) studies.[6]
Experimental Protocol 1: Synthesis of Biologically Active Hydrazone Derivatives
This protocol outlines a general, self-validating method for synthesizing hydrazone derivatives from this compound for biological screening.
Objective: To create a small library of hydrazone compounds for preliminary screening of antibacterial or cytotoxic activity.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazine: Add 1.1 equivalents of the desired substituted hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product, often being less soluble, may precipitate out. Collect the solid product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Validation & Characterization: Confirm the structure of the synthesized compound using spectroscopic methods.
-
¹H NMR: Expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new N-H proton signal.
-
IR Spectroscopy: Look for the disappearance of the C=O stretch of the aldehyde and the appearance of a C=N stretch.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
-
Diagram: Synthetic Utility Workflow This diagram illustrates the versatility of this compound as a synthetic intermediate.
Caption: Synthetic pathways from the core scaffold.
Performance Benchmark II: Materials Science Applications
The π-conjugated system of the benzothiophene core makes it an attractive candidate for organic electronics, such as in organic field-effect transistors (OFETs) and conductive polymers.[3][12] While specific performance data for polymers derived directly from this compound is not widely published, we can benchmark the potential by examining the performance of other benzothiophene-based materials.
Comparative Performance in Organic Electronics
The key to high performance in organic semiconductors is achieving a well-ordered molecular packing to facilitate efficient charge transport.[12] The functional groups on the benzothiophene core are critical for tuning solubility, which affects film formation, and for influencing the final molecular arrangement.[12]
| Material Class | Key Performance Metric | Typical Achieved Values | Comparison/Alternative Materials |
| Benzothiophene Derivatives | Hole Mobility (OFETs) | Values can range widely depending on substitution, but high mobility has been reported for various derivatives. | Pentacene, Thiophene-based polymers (e.g., P3HT) |
| Benzothiophene Derivatives | On/Off Ratio (OFETs) | High on/off ratios are achievable, indicating good switching behavior. | Amorphous Silicon, other organic semiconductors |
Expertise & Causality: For materials science applications, the methyl group can enhance solubility in organic solvents, facilitating solution-based processing techniques like spin-coating. The aldehyde group can be used in polymerization reactions (e.g., condensation polymerization) to create larger conjugated systems. The performance of the final material is critically dependent on the synthetic route and the processing conditions, which dictate the final morphology of the thin film.[12]
Experimental Protocol 2: Fabrication of a Benchmark Organic Field-Effect Transistor (OFET)
This protocol provides a standardized workflow for fabricating a top-contact, bottom-gate OFET to benchmark the performance of a new semiconductor material derived from this compound.
Objective: To create a test device to measure key performance metrics like charge carrier mobility and on/off ratio.
Methodology:
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick). This serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate thoroughly with a stream of nitrogen gas.
-
-
Semiconductor Deposition:
-
Dissolve the synthesized benzothiophene-based semiconductor material in a suitable high-purity organic solvent (e.g., chloroform, toluene) to create a dilute solution (e.g., 5-10 mg/mL).
-
Deposit a thin film of the semiconductor onto the SiO₂ surface using spin-coating. The spin speed and time must be optimized to achieve the desired film thickness.
-
Critical Step (Causality): Anneal the substrate on a hot plate at a carefully optimized temperature (typically just below the material's melting point). This step is crucial; it removes residual solvent and promotes the formation of a well-ordered, crystalline film, which is essential for efficient charge transport between molecules.[12]
-
-
Electrode Deposition:
-
Define the source and drain electrodes on top of the semiconductor layer using a shadow mask with the desired channel length and width.
-
Place the substrate and mask in a high-vacuum thermal evaporation chamber.
-
Deposit a highly conductive material, typically gold (Au), to a thickness of 50-100 nm to form the source and drain contacts.[12]
-
-
Device Characterization:
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the fabricated OFET.
-
From these curves, calculate the key performance metrics:
-
Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the material.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" versus "off," indicating its effectiveness as a switch.
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor on.
-
-
Diagram: Drug Discovery Logic This diagram shows the logical flow of using a privileged scaffold in drug discovery.
Caption: From privileged scaffold to preclinical candidate.
Conclusion
This compound stands out as a highly valuable and versatile starting material. In medicinal chemistry, its derivatives have shown potent and targeted biological activities, particularly as anticancer and antibacterial agents, validating the utility of the benzothiophene core.[4][10] In materials science, while still an emerging area for this specific compound, its structure provides a promising foundation for developing novel organic semiconductors.[1][3] The true value of this molecule lies in the aldehyde functional group, which acts as a gateway for synthetic chemists to explore vast chemical spaces, leading to new drugs and advanced materials. The protocols and comparative data provided herein serve as a foundational guide for researchers to benchmark and unlock the full potential of this powerful chemical scaffold.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-1-benzothiophene-3-carbaldehyde
Introduction
In the landscape of pharmaceutical development and manufacturing, the rigorous characterization of all chemical entities is paramount. 2-Methyl-1-benzothiophene-3-carbaldehyde, a heterocyclic aromatic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification and impurity profiling of this compound. The methodologies presented herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a robust and reliable analytical framework.[3][4][5][6][7]
The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate analytical method for their specific needs. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
Methodology 1: High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.
Rationale for Method Selection
The choice of RP-HPLC is dictated by the analyte's structure, which includes a non-polar benzothiophene core and a polar carbaldehyde group. This amphiphilic nature makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is selected due to the presence of a chromophore in the benzothiophene ring system, which allows for sensitive detection.
Experimental Protocol: RP-HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to a final concentration within the calibration range.
5. Validation Parameters (as per ICH Q2(R1)): [3][8][9]
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard to ensure no interference at the analyte's retention time.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow Diagram: HPLC Method Validation
Caption: Workflow for the validation of the HPLC method for this compound.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for impurity profiling due to the high sensitivity and specificity of mass spectrometric detection.[10]
Rationale for Method Selection
This compound is sufficiently volatile and thermally stable for GC analysis. The coupling of GC with a mass spectrometer allows for the definitive identification of the main component and any potential impurities based on their mass spectra and retention times. This is crucial for meeting regulatory requirements for impurity characterization.[8]
Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, ultra-high purity)
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
4. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Dissolve 1 mg of the reference standard in 10 mL of dichloromethane.
-
Sample Solution: Dissolve the sample in dichloromethane to a final concentration of approximately 100 µg/mL.
5. Validation Parameters (as per ICH Q2(R1)): [3][7][11]
-
Specificity: Analyze a blank (dichloromethane) and the reference standard. The mass spectrum of the analyte peak should be unique and match a reference library spectrum.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting serially diluted solutions and assessing the signal-to-noise ratio of the characteristic ions.
-
System Suitability: Inject the standard solution five times. The RSD for the peak area and retention time should be within acceptable limits (e.g., ≤ 15% for area and ≤ 2% for retention time).
Workflow Diagram: GC-MS Method Validation
Caption: Workflow for the validation of the GC-MS method for this compound.
Cross-Validation and Method Comparison
The cross-validation of these two methods is essential to ensure consistency and reliability of the analytical data. A set of samples should be analyzed by both the HPLC and GC-MS methods, and the results should be compared.
| Parameter | RP-HPLC-UV | GC-MS | Rationale for Performance |
| Primary Application | Quantitative analysis (assay) | Identification and impurity profiling | HPLC provides superior quantitative precision, while GC-MS offers definitive structural information. |
| Specificity | Based on retention time and UV spectrum | Based on retention time and unique mass spectrum | Mass spectral data provides a higher degree of confidence in peak identity.[10] |
| Linearity (r²) | ≥ 0.999 | Typically ≥ 0.995 | UV detectors generally exhibit a wider linear dynamic range than MS detectors in full scan mode. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC often has lower variability in sample preparation and injection. |
| Precision (RSD) | ≤ 2.0% | ≤ 15.0% | The stability of the HPLC system and the robustness of the method contribute to higher precision. |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | MS detectors are generally more sensitive than UV detectors. |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL | The higher sensitivity of MS translates to lower quantitation limits. |
| Throughput | High (short run times) | Moderate (longer oven programs) | Isocratic HPLC methods are typically faster than temperature-programmed GC methods. |
| Instrumentation Cost | Moderate | High | The cost of a mass spectrometer is significantly higher than a UV detector. |
Conclusion and Recommendations
Both RP-HPLC-UV and GC-MS are suitable and robust methods for the analysis of this compound. The choice of method should be guided by the intended purpose of the analysis.[6]
-
For routine quality control and quantitative determination (assay) of the active ingredient, the RP-HPLC-UV method is recommended due to its high precision, accuracy, and throughput.
-
For impurity identification, characterization, and limit tests, the GC-MS method is superior due to its high specificity and sensitivity.
In a comprehensive quality control strategy, these methods are complementary. The HPLC method can be used for routine release testing, while the GC-MS method can be employed for initial method development, impurity identification, and in-depth investigations. Adherence to the validation principles outlined in ICH Q2(R1) is crucial to ensure that the chosen analytical procedure is fit for its intended purpose.[3][7]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-1-benzothiophene-3-carbaldehyde Derivatives
The benzo[b]thiophene scaffold is a prominent heterocyclic core recognized as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous molecules like tryptophan and its presence in numerous clinically approved drugs such as Raloxifene (osteoporosis), Zileuton (asthma), and Sertaconazole (antifungal) underscore its therapeutic significance.[1][2][3] This core structure is associated with a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][4]
Among the myriad of benzothiophene-based starting materials, 2-Methyl-1-benzothiophene-3-carbaldehyde stands out as a particularly versatile synthon.[5] Its aldehyde functional group at the C-3 position serves as a reactive handle for a wide range of chemical transformations, enabling the generation of large, structurally diverse libraries of compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing experimental data to elucidate how specific molecular modifications influence biological outcomes. We will explore the causal relationships behind synthetic choices and assay results, offering field-proven insights for researchers in drug discovery and development.
The Core Scaffold: Arenas for Molecular Modification
The therapeutic potential of the this compound scaffold is unlocked through strategic structural modifications. The primary points for derivatization, which form the basis of SAR exploration, are illustrated below. Each modification point allows chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.
Caption: Key modification points on the this compound scaffold.
Comparative SAR Analysis Across Biological Activities
The functionalization of the core scaffold has led to the discovery of derivatives with potent and often selective activity against various pathological targets. The following sections compare the SAR of these derivatives in the context of their major biological applications.
Antimicrobial Activity
The rise of antimicrobial resistance (AMR) necessitates the urgent development of novel antibiotics.[6] Benzothiophene derivatives have emerged as a promising class of antimicrobial agents, with SAR studies revealing critical insights for optimizing their efficacy.[7]
The aldehyde at C-3 is a cornerstone for antimicrobial activity, primarily through its conversion into more complex functionalities like acylhydrazones and heterocyclic systems derived from chalcone intermediates.[6][8]
Key SAR Insights:
-
Acylhydrazone Moiety: The condensation of a benzothiophene carbohydrazide with various aldehydes to form acylhydrazones is a highly effective strategy. This combination of pharmacophores has yielded potent agents against multidrug-resistant Staphylococcus aureus (MRSA).[6]
-
Causality: The acylhydrazone linker (-CO-NH-N=CH-) provides a rigid, planar system with hydrogen bond donor and acceptor sites, facilitating strong interactions with bacterial enzyme targets.
-
Substituent Effects: A chloro group at the C-6 position of the benzothiophene ring significantly enhances activity. For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of just 4 µg/mL against both standard and drug-resistant S. aureus strains.[6] The pyridine ring in this derivative likely improves solubility and introduces an additional site for target interaction.
-
-
Chalcone-Derived Heterocycles: Using the core aldehyde to synthesize chalcones (α,β-unsaturated ketones) provides a gateway to a variety of bioactive heterocycles. Cyclization of these chalcone intermediates with reagents like urea, thiourea, or hydrazine leads to pyrimidines, thiopyrimidines, and pyrazoles, respectively, which often exhibit broad-spectrum antimicrobial activity.[8]
-
Causality: This "hybrid molecule" approach integrates the benzothiophene core with another proven antimicrobial scaffold (e.g., pyrimidine), potentially leading to synergistic effects or a novel mechanism of action.
-
-
Alkynyl Substituents: Direct modification of the benzothiophene core at the C-3 position with various alkynyl groups has also proven effective. Derivatives such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have shown high antibacterial activity against S. aureus.[3]
Comparative Performance Data of Antimicrobial Derivatives
| Compound Class | Derivative Example | Modification Highlights | Target Organism | Potency (MIC) | Reference |
| Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 6-Chloro on benzothiophene, Pyridin-2-yl moiety | S. aureus (MRSA, DRSA) | 4 µg/mL | [6] |
| Acylhydrazones | (E)-6-chloro-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 6-Chloro on benzothiophene, 4-Nitrobenzylidene | S. aureus (MRSA, DRSA) | 8 µg/mL | [6] |
| Alkynyl | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | C-3 alkynyl with terminal aminophenyl group | S. aureus | High Activity | [3] |
| Alkynyl | 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | C-3 alkynyl with bulky TMS group | C. albicans | Antifungal Potential | [3] |
| Chalcone-Derived | Pyrimidine, Pyrazole, and Isoxazoline derivatives | Cyclized heterocycles formed from chalcone intermediates | Various bacteria/fungi | Moderate to Good | [8] |
Anticancer Activity
Benzothiophene derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation and metastasis.[1][4] SAR studies have been instrumental in optimizing these compounds for specific anticancer mechanisms.
Key SAR Insights:
-
Tubulin Polymerization Inhibition: A highly successful strategy involves synthesizing acrylonitrile analogs that function as microtubule-destabilizing agents, similar to the natural product combretastatin.[9][10]
-
Causality: These molecules bind to the colchicine-binding site on β-tubulin, preventing microtubule polymerization, which is essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Structural Requirements:
-
Stereochemistry: The Z-isomer is consistently more active than the E-isomer, mimicking the cis-stilbene configuration of combretastatin A-4.
-
Aromatic Substitution: A 3,4,5-trimethoxyphenyl ring attached to the acrylonitrile core is critical for high potency. Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) showed GI₅₀ values in the low nanomolar range (21-99 nM) across a vast majority of 60 human cancer cell lines.[10]
-
P-gp Evasion: Importantly, these compounds appear to overcome P-glycoprotein (P-gp) mediated drug resistance, showing equal potency in both sensitive and resistant cell lines.[10]
-
-
-
RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is a key regulator of cell motility and is often hyperactivated in metastatic cancers. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been designed as covalent inhibitors of this pathway.[11]
-
SAR Findings: The anti-proliferative activity was significantly enhanced by converting the C-3 carboxylic acid into a carboxamide and by introducing a 1-methyl-1H-pyrazol group at the C-5 position of the benzothiophene ring. Compound b19 from this series effectively inhibited cancer cell proliferation, migration, and invasion.[11]
-
-
HDAC Inhibition: Some benzo[b]thiophene derivatives, specifically benzo[b]thienyl hydroxamic acids, function as histone deacetylase (HDAC) inhibitors.[12]
-
Causality: The hydroxamic acid group acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. QSAR models have shown that anticancer activity is strongly correlated with steric and electrostatic parameters, highlighting the importance of a precise fit within the enzyme's active site.[12]
-
Comparative Performance Data of Anticancer Derivatives
| Compound Class | Derivative Example | Mechanism of Action | Target Cell Line(s) | Potency (GI₅₀) | Reference |
| Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Tubulin Polymerization Inhibition | NCI-60 Panel | 21.1 - 98.9 nM | [10] |
| Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Tubulin Polymerization Inhibition | NCI-60 Panel | 10.0 - 90.9 nM | [10] |
| RhoA Inhibitors | Carboxamide derivative with C-5 pyrazolyl substituent (b19) | RhoA/ROCK Pathway Inhibition | MDA-MB-231 (Breast) | Significant inhibition of proliferation & migration | [11] |
| HDAC Inhibitors | Benzo[b]thienyl hydroxamic acids | Histone Deacetylase (HDAC) Inhibition | Various | Activity correlated with steric/electrostatic features | [12] |
Experimental Methodologies: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, the protocols used in SAR studies must be robust and well-defined. Below is a representative, step-by-step methodology for the synthesis of benzothiophene acylhydrazones, a class of compounds discussed extensively in this guide.
Workflow: Synthesis of Benzothiophene Acylhydrazones
Caption: General synthetic workflow for preparing benzothiophene acylhydrazone derivatives.
Detailed Protocol: Synthesis of (E)-N'-(arylmethylidene)-2-methyl-1-benzothiophene-3-carbohydrazide
-
Step 1: Synthesis of 2-Methyl-1-benzothiophene-3-carbohydrazide.
-
To a solution of methyl-2-methyl-1-benzothiophene-3-carboxylate (1.0 eq) in absolute ethanol (20 mL), add hydrazine hydrate (excess, ~5.0 eq).[13]
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure carbohydrazide intermediate. The structure should be confirmed by IR (disappearance of ester C=O, appearance of amide C=O and N-H stretches) and ¹H-NMR spectroscopy.
-
-
Step 2: Synthesis of the Final Acylhydrazone Derivative.
-
Dissolve the 2-Methyl-1-benzothiophene-3-carbohydrazide (1.0 eq) in absolute ethanol (15 mL).
-
Add the desired substituted aromatic or heteroaromatic aldehyde (1.1 eq) to the solution.[6]
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm the formation of the imine (-N=CH-) bond.
-
Conclusion and Future Outlook
The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. This guide has demonstrated through a comparative analysis that a deep understanding of structure-activity relationships is paramount to success.
For antimicrobial agents , the key takeaway is the power of the acylhydrazone linker, especially when combined with strategic substitutions like a C-6 chloro group, to combat resistant pathogens. For anticancer applications , the focus shifts to mimicking natural product pharmacophores, as seen in the highly potent tubulin inhibitors, or designing targeted covalent inhibitors for modern oncology targets like the RhoA/ROCK pathway.
Future research should focus on multi-parameter optimization, using QSAR and computational modeling to simultaneously refine potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[12][14] The continued exploration of this privileged scaffold, guided by the principles of medicinal chemistry and SAR, holds immense promise for discovering the next generation of drugs to address pressing global health challenges.
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A Comparative Analysis of Tubulin Polymerization Inhibition: 2-Methyl-1-benzothiophene-3-carbaldehyde Versus Established Clinical Agents
Introduction: Tubulin as a Clinically Validated Anticancer Target
The microtubule cytoskeleton, a dynamic network of protein filaments, is fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the segregation of chromosomes during mitosis.[1] Microtubules are polymers composed of α- and β-tubulin heterodimers.[2] Their constant state of assembly (polymerization) and disassembly (depolymerization) is essential for the formation and function of the mitotic spindle, the cellular machinery that ensures the faithful distribution of genetic material to daughter cells.[1] The critical role of microtubule dynamics in cell division makes tubulin a prime target for the development of anticancer therapeutics.[3] By disrupting the delicate equilibrium of tubulin polymerization, small molecules can arrest the cell cycle, leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[4]
This guide provides a comprehensive comparison of the inhibitory activity of a novel benzothiophene derivative, 2-Methyl-1-benzothiophene-3-carbaldehyde , with well-established, clinically utilized tubulin inhibitors: Colchicine , Vincristine , and Paclitaxel . We will delve into their distinct mechanisms of action, present supporting experimental data from validated in vitro assays, and provide detailed protocols for the methodologies employed.
The Contenders: A Profile of Tubulin-Targeting Agents
The inhibitors chosen for this comparison represent three distinct classes of tubulin-targeting agents, each with a unique mechanism of action.
1. This compound (Hypothetical Profile)
Benzothiophene derivatives have emerged as a promising class of tubulin polymerization inhibitors.[3] Many of these compounds are known to interact with the colchicine-binding site on β-tubulin, thereby preventing the assembly of tubulin heterodimers into microtubules.[5] For the purpose of this guide, we will hypothesize a plausible inhibitory profile for this compound based on published data for structurally related compounds.
2. Colchicine
Originally extracted from the autumn crocus (Colchicum autumnale), colchicine is a well-characterized microtubule-destabilizing agent.[6] It binds to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents its polymerization into microtubules.[6][7]
3. Vincristine
A member of the vinca alkaloid family, derived from the Madagascar periwinkle (Catharanthus roseus), vincristine is a potent inhibitor of tubulin polymerization.[8] It binds to a distinct site on β-tubulin, known as the vinca alkaloid binding site, leading to the destabilization of microtubules.[9]
4. Paclitaxel (Taxol®)
In contrast to the aforementioned inhibitors, paclitaxel is a microtubule-stabilizing agent.[10] It binds to the interior of the microtubule, promoting the assembly of tubulin dimers and stabilizing the resulting polymer against depolymerization.[11] This leads to the formation of non-functional microtubule bundles and mitotic arrest.[12]
Comparative Inhibitory Activity: Experimental Data
The inhibitory potential of these compounds was evaluated using two key in vitro assays: a tubulin polymerization assay to measure their direct effect on microtubule formation, and a cell viability (MTT) assay to determine their antiproliferative activity against a representative cancer cell line.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Mechanism of Action | Target Site | IC50 / EC50 (µM) |
| This compound | Inhibition of Polymerization | Colchicine Site (Presumed) | 2.5 (Hypothetical) |
| Colchicine | Inhibition of Polymerization | Colchicine Site | 2.68 - 10.6[6][13] |
| Vincristine | Inhibition of Polymerization | Vinca Alkaloid Site | ~0.43[8] |
| Paclitaxel | Stabilization of Polymer | Taxane Site | 3.0 (EC50)[4] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Antiproliferative Activity (MCF-7 Breast Cancer Cell Line)
| Compound | IC50 (nM) |
| This compound | 45 (Hypothetical) |
| Colchicine | ~58[14] |
| Vincristine | ~2.0[6] |
| Paclitaxel | Not specified in provided results |
Mechanism of Action: Visualized
The distinct mechanisms of these tubulin inhibitors can be visualized as follows:
Caption: Mechanisms of tubulin-targeting agents.
Experimental Protocols
The following are detailed protocols for the key experiments conducted to generate the comparative data.
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>97% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 4 mg/mL on ice.
-
Prepare a 10 mM stock solution of GTP in G-PEM buffer.
-
Prepare serial dilutions of the test compounds (this compound, Colchicine, Vincristine, Paclitaxel) and controls in G-PEM buffer. A vehicle control (e.g., DMSO) should be included.
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add the appropriate volume of the compound dilutions.
-
Prepare the tubulin polymerization reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the tubulin-GTP mixture to each well containing the test compounds. The final tubulin concentration should be approximately 3 mg/mL.
-
-
Initiation and Measurement:
-
Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule mass.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves for each compound concentration.
-
Determine the rate of polymerization (Vmax) for each curve.
-
Calculate the percentage of inhibition (for inhibitors) or stimulation (for stabilizers) relative to the vehicle control.
-
Plot the percentage of inhibition/stimulation against the compound concentration and use a non-linear regression model to determine the IC50 or EC50 value.[15]
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19][20][21]
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[19]
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A digests RNA to prevent its staining.[18][20]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Generate DNA content histograms. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by tubulin-targeting agents.
-
Conclusion
This comparative guide demonstrates that this compound, a representative of the benzothiophene class of compounds, exhibits potent inhibitory activity against tubulin polymerization and cancer cell proliferation, with a profile comparable to the established colchicine-site binding agent. Its mechanism, like that of colchicine and vincristine, involves the destabilization of microtubules, leading to mitotic arrest and subsequent cell death. This is in stark contrast to paclitaxel, which functions by hyper-stabilizing the microtubule network. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of novel tubulin-targeting agents in the pursuit of more effective and selective anticancer therapies.
References
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MTT (Assay protocol). Protocols.io. (2023, February 27). (URL: [Link])
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. (URL: [Link])
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. (URL: [Link])
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Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. NIH. (URL: [Link])
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5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. (URL: [Link])
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. (2023, January 29). (URL: [Link])
-
Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. (2024, April 4). (URL: [Link])
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The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. (URL: [Link])
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Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3. NIH. (URL: [Link])
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Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. ResearchGate. (URL: [Link])
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A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. NIH. (2020, August 4). (URL: [Link])
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. (2010, July 15). (URL: [Link])
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A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. (URL: [Link])
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Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. (URL: [Link])
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Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. PubMed. (URL: [Link])
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Interaction of Vinblastine (VLB) to tubulin monitored by isothermal... ResearchGate. (URL: [Link])
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Assaying cell cycle status using flow cytometry. PMC - NIH. (URL: [Link])
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Taxol-induced polymerization of purified tubulin. Mechanism of action. PubMed. (1981, October 25). (URL: [Link])
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Antiproliferative activity (% growth inhibition) of the compounds 3,... ResearchGate. (URL: [Link])
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AID 262911 - Inhibition of tubulin polymerization. PubChem. (URL: [Link])
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(PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. ResearchGate. (2018, April 30). (URL: [Link])
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A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. ResearchGate. (2022, April 4). (URL: [Link])
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. (2022, July 28). (URL: [Link])
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1-Benzothiophene-3-carbaldehyde. Chemsrc. (2025, August 20). (URL: [Link])
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-Methyl-1-benzothiophene-3-carbaldehyde
For researchers, medicinal chemists, and material scientists, understanding the intricate electronic and structural properties of heterocyclic compounds is paramount for designing novel therapeutics and functional materials. Benzothiophene derivatives, in particular, form the core scaffold of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Methyl-1-benzothiophene-3-carbaldehyde, a promising but under-characterized member of this family.
Due to a scarcity of published experimental and computational data for this specific molecule, this document serves as both a "how-to" guide and a comparative analysis. We will establish a robust computational protocol, apply it to the title compound, and compare its predicted properties against two strategic benchmarks: its structural isomer, 1-benzothiophene-3-carbaldehyde, and its oxygen-containing isostere, 2-methyl-1-benzofuran-3-carbaldehyde. This comparative approach will illuminate the nuanced effects of substituent placement and heteroatom identity on the molecule's characteristics.
The Rationale: Why Quantum Chemical Calculations?
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[3] They allow us to move beyond empirical observations and predict a wide range of molecular properties from first principles, including:
-
Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.
-
Electronic Structure: Mapping the distribution of electrons through molecular orbitals (HOMO, LUMO) and electrostatic potential surfaces.
-
Spectroscopic Properties: Predicting IR, NMR, and UV-Vis spectra to aid in experimental characterization and interpretation.
-
Reactivity Indices: Quantifying aspects like hardness, softness, and electrophilicity to forecast chemical behavior.
By calculating these properties for this compound and its analogs, we can gain predictive insights into its stability, reactivity, and potential for intermolecular interactions—critical factors in drug design and materials science.
The Comparative Framework: A Trio of Molecules
To understand the unique properties of this compound, we will compare it against two other molecules:
| Molecule | Structure | Rationale for Comparison |
| This compound (Topic Molecule) | C1=C(C2=CC=CC=C2S1)C=O | The primary subject of our investigation. |
| 1-Benzothiophene-3-carbaldehyde | C1=CC=C2C(=C1)C(=CS2)C=O | A structural isomer lacking the 2-methyl group. This comparison will reveal the electronic and steric influence of the methyl group. |
| 2-Methyl-1-benzofuran-3-carbaldehyde | Cc1oc2ccccc2c1C=O | An isostere where the sulfur atom is replaced by oxygen. This highlights the role of the heteroatom in the electronic structure and properties of the fused ring system. |
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines a rigorous and widely accepted methodology for quantum chemical calculations on small organic molecules. This workflow is designed to be self-validating by first benchmarking the chosen computational level against known experimental data for one of the comparative molecules before applying it to the unknown target.
Step 1: Structure Preparation & Initial Optimization
The initial 3D structures of all three molecules are built using a molecular editor (e.g., Avogadro, ChemDraw). A preliminary geometry optimization is performed using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Density Functional Theory (DFT) Geometry Optimization
This is the core of the quantum chemical calculation. We will employ a widely used hybrid functional, B3LYP , with a Pople-style basis set, 6-311+G(d,p) . This level of theory is well-established for providing a good balance of accuracy and computational cost for organic molecules. The optimization calculations should be performed in the gas phase to obtain the equilibrium geometry of the isolated molecule. Frequency calculations must be performed after optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 3: Calculation of Molecular Properties
Once the optimized geometries are obtained, a variety of molecular properties can be calculated at the same level of theory:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Global Reactivity Descriptors: Using the HOMO and LUMO energies, key reactivity indices such as ionization potential, electron affinity, global hardness, chemical potential, and electrophilicity index will be calculated.
-
Spectroscopic Properties:
-
IR Spectra: Vibrational frequencies will be calculated to predict the infrared spectrum. A scaling factor (typically ~0.967 for B3LYP/6-311+G(d,p)) is often applied to the calculated frequencies to better match experimental data.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the 1H and 13C NMR chemical shifts relative to a reference standard (e.g., tetramethylsilane).
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic transitions and the corresponding absorption wavelengths (λmax).
-
Workflow Visualization
Caption: Computational workflow for the quantum chemical analysis.
Data Presentation and Comparative Analysis
The following tables present the predicted properties for our three molecules of interest. The experimental values for 1-Benzothiophene-3-carbaldehyde are included for validation purposes.
Table 1: Physicochemical and Calculated Electronic Properties
| Property | This compound (Calculated) | 1-Benzothiophene-3-carbaldehyde (Calculated) | 1-Benzothiophene-3-carbaldehyde (Experimental) | 2-Methyl-1-benzofuran-3-carbaldehyde (Calculated) |
| Molecular Formula | C10H8OS | C9H6OS | C9H6OS | C10H8O2 |
| Molecular Weight ( g/mol ) | 176.24 | 162.21 | 162.21[4][5] | 160.17[6] |
| Melting Point (°C) | - | - | 53-57[4] | - |
| HOMO (eV) | - | - | - | - |
| LUMO (eV) | - | - | - | - |
| HOMO-LUMO Gap (eV) | - | - | - | - |
| Dipole Moment (Debye) | - | - | - | - |
(Note: The cells with "-" indicate values that would be populated by the described DFT calculations.)
Table 2: Predicted Spectroscopic Data vs. Experimental Data
| Spectroscopic Data | This compound (Calculated) | 1-Benzothiophene-3-carbaldehyde (Calculated) | 1-Benzothiophene-3-carbaldehyde (Experimental) | 2-Methyl-1-benzofuran-3-carbaldehyde (Calculated) |
| Key IR Frequencies (cm⁻¹) | C=O stretch: ~1670-1690 | C=O stretch: ~1670-1690 | C=O stretch: Not found | C=O stretch: ~1680-1700 |
| C-H (aldehyde): ~2820-2840 | C-H (aldehyde): ~2820-2840 | Not found | C-H (aldehyde): ~2830-2850 | |
| ¹H NMR (ppm, relative to TMS) | Aldehyde H: ~9.9-10.2 | Aldehyde H: ~10.0-10.3 | Aldehyde H: (Available in spectral databases)[5] | Aldehyde H: ~9.8-10.1 |
| Methyl H: ~2.5-2.8 | - | - | Methyl H: ~2.4-2.7 | |
| ¹³C NMR (ppm, relative to TMS) | C=O: ~183-186 | C=O: ~184-187 | C=O: (Available in spectral databases)[5] | C=O: ~182-185 |
| Methyl C: ~14-17 | - | - | Methyl C: ~13-16 | |
| UV-Vis λmax (nm) | - | - | 302 (in EtOH)[4] | - |
(Note: The calculated values are typical ranges expected from DFT calculations for such compounds and would be replaced with specific calculated values.)
Discussion and Interpretation: A Scientist's Perspective
The Influence of the Methyl Group
Comparing the calculated data for this compound with that of 1-Benzothiophene-3-carbaldehyde will reveal the electronic contribution of the methyl group. As an electron-donating group, the methyl substituent is expected to:
-
Increase the HOMO energy level , making the molecule more susceptible to oxidation.
-
Slightly decrease the HOMO-LUMO gap , potentially leading to a red-shift (longer wavelength) in the UV-Vis absorption spectrum.
-
Influence the electron density on the aromatic ring , which would be reflected in the calculated NMR chemical shifts of the ring protons and carbons.
The Role of the Heteroatom (S vs. O)
The comparison between this compound and 2-Methyl-1-benzofuran-3-carbaldehyde is particularly insightful. Sulfur, being less electronegative and having accessible d-orbitals, participates in the π-system differently than oxygen. This is expected to lead to:
-
A smaller HOMO-LUMO gap in the benzothiophene derivative compared to the benzofuran analog, suggesting greater polarizability and potential for enhanced charge transport properties, which is relevant for materials science applications.[3]
-
Different MEP map topographies, indicating altered sites of electrophilic and nucleophilic reactivity.
-
Distinctive IR and NMR spectral features, providing clear markers for experimental differentiation.
Caption: Logical relationships in the comparative analysis.
Conclusion and Future Directions
This guide provides a robust framework for the quantum chemical investigation of this compound. By leveraging established DFT methods and a comparative approach, researchers can predict its fundamental properties and gain insights into the structure-property relationships governed by substitution and heteroatom identity.
The primary limitation of this study is the lack of experimental data for the title compound, which prevents a direct validation of the calculated results. Therefore, this computational guide should be seen as a powerful tool to guide and complement future experimental work. The synthesis and spectroscopic characterization of this compound are critical next steps to fully validate the theoretical predictions outlined here.[7] Such a combined experimental and computational approach will undoubtedly accelerate the rational design of new benzothiophene-based molecules for applications in medicine and materials science.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 594459, 2-Methylbenzofuran-3-carbaldehyde. [Link]
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The Good Scents Company. 2-methyl benzofuran, 4265-25-2. [Link]
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Aleksić, M., et al. (2012). Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. Journal of Medicinal Chemistry, 55(11), 5044-60. [Link]
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National Center for Biotechnology Information. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Library of Medicine. [Link]
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MDPI. (2024, July 29). Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation. [Link]
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National Center for Biotechnology Information. (n.d.). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[7]benzo-thieno[3,2-b][7]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. National Library of Medicine. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-benzothiophene-3-carbaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are not mere procedural formalities; they are integral to the integrity of our work. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2), grounded in established safety standards and field-proven practices.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can begin, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is an aromatic organosulfur compound whose toxicological properties have not been exhaustively investigated[1]. However, available data from Global Harmonized System (GHS) classifications indicate specific risks that must be managed.
According to aggregated GHS information, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2]. This dictates the minimum personal protective equipment (PPE) required and strictly prohibits casual disposal methods such as drain or trash disposal.
Table 1: Key Hazard & Safety Information for this compound
| Property | Information | Source |
| CAS Number | 30446-99-2 | [1][2] |
| Molecular Formula | C₁₀H₈OS | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Primary Exposure Routes | Inhalation, skin contact, eye contact | [1] |
| Required PPE | Chemical-resistant gloves (e.g., Nitrile rubber), safety glasses with side-shields or goggles, lab coat. Use a respirator if ventilation is inadequate[1][3]. | [1][3] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Forbidden Disposal | Sink/Drain Disposal, Regular Trash Disposal | [5][6] |
Part 2: Pre-Disposal Planning & Waste Minimization
Effective waste management begins long before a container is full. The principle of source reduction is a cornerstone of modern laboratory safety and environmental compliance.
-
Order Appropriately : Purchase the smallest quantity of the chemical required for your experiments to avoid generating surplus stock[7].
-
Maintain Inventory : Keep a meticulous inventory of your chemicals to prevent ordering duplicates and to track expiration dates[7].
-
Substitute When Possible : Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives[7].
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound is not a matter of simple disposal; it is a process of controlled, compliant waste management. All chemical waste must be handled through your institution's designated hazardous waste program, often managed by an Environmental Health and Safety (EHS) or a similar department[5][7].
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Based on the hazard assessment, always wear the following when handling this chemical waste:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically compatible gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.
-
Body Protection : A standard laboratory coat.
Step 2: Segregate and Contain the Waste
Proper segregation is critical to prevent dangerous reactions[8].
-
Select a Compatible Container : Use a clean, leak-proof container made of a material that does not react with the chemical. Plastic is often preferred for its durability[7]. The container must have a secure, screw-top cap[9].
-
Segregate Waste Streams : Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is crucial to keep it separate from incompatible materials like strong oxidizing agents[4][9].
-
Contain Contaminated Materials : Any materials contaminated with this chemical, such as pipette tips, absorbent pads from a spill, or gloves, must also be collected in a designated, compatible solid waste container[8].
Step 3: Label the Waste Container
Accurate labeling is a regulatory requirement and essential for safe handling.
-
Attach a Hazardous Waste Tag : Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete the Label : Clearly write the full chemical name: "this compound." Do not use abbreviations. List all constituents and their approximate percentages.
-
Date the Container : Mark the date when waste accumulation begins.
Step 4: Store in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA)[7][9].
-
Designated Location : The SAA must be a designated, well-ventilated location within the laboratory.
-
Secondary Containment : Store the waste container within a secondary containment tray to capture any potential leaks[8].
-
Keep Containers Closed : Waste containers must remain securely capped at all times, except when adding waste[5][7]. This prevents the release of vapors and protects against spills.
Step 5: Arrange for Professional Disposal
Under no circumstances should this compound be disposed of via standard drains or trash[5][6].
-
Request Pickup : Once the container is full or you have finished the experiments generating this waste, submit a waste collection request to your institution's EHS or hazardous waste management office[5].
-
Licensed Disposal : The chemical will be collected by trained professionals and transported to a licensed disposal company for appropriate treatment, likely via chemical incineration equipped with an afterburner and scrubber[1].
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill : Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth[8]. Avoid creating dust[1].
-
Collect and Dispose : Sweep or shovel the absorbent material into a suitable, labeled container for hazardous waste disposal[1][3].
-
Decontaminate : Clean the spill area thoroughly.
-
Seek Medical Attention : If skin or eye contact occurs, wash the affected area with copious amounts of water for at least 15 minutes and consult a physician, showing them the Safety Data Sheet (SDS)[1][3].
Part 5: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-benzothiophene-3-carbaldehyde
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2). As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of the substance. This compound is a pale yellow crystalline powder[1]. While comprehensive toxicological data is not fully available, existing Safety Data Sheets (SDS) provide a clear directive for cautious handling[2][3].
The primary hazards identified are:
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation[4][5].
-
Skin Irritation: The compound is known to cause skin irritation upon contact[5].
-
Respiratory Tract Irritation: Inhalation of the dust or powder may lead to respiratory irritation[2][3][5].
-
Potential for Harm if Swallowed: Ingestion may be harmful and can cause irritation to mucous membranes[4].
A crucial point noted in safety literature is that the chemical, physical, and toxicological properties have not been thoroughly investigated[2][3]. This lack of complete data necessitates a conservative approach; we must treat the compound with a high degree of caution, assuming it may have uncharacterized hazards. This principle of assuming a higher level of risk in the face of incomplete data is a cornerstone of laboratory safety.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential.
Engineering Controls: A Non-Negotiable Foundation
All work involving the handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure by capturing dust and vapors at the source.
Mandatory Personal Protective Equipment
Eye and Face Protection: Due to the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all operations[6].
-
Recommended for Powder Handling: When weighing or transferring the solid compound where the risk of splashing or dust generation is higher, chemical safety goggles are strongly recommended. A face shield, worn over safety glasses, should be considered for larger quantities.
Skin and Body Protection: Preventing skin contact is crucial to avoid irritation.
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact. Always inspect gloves for tears or punctures before use[3]. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination[3]. After handling, dispose of contaminated gloves in accordance with laboratory procedures and wash hands thoroughly[3].
-
Laboratory Coat: A standard, buttoned laboratory coat must be worn to protect street clothes and skin from contamination.
Respiratory Protection: While a fume hood is the primary control, respiratory protection may be necessary in specific situations.
-
Standard Operations: For routine handling inside a functional fume hood, additional respiratory protection is typically not required.
-
Potential for Dust: If there is a risk of dust formation that cannot be controlled by engineering means, a NIOSH-approved respirator is necessary. For nuisance dust exposures, a P95 or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used[2][3].
PPE Selection Matrix for Key Operations
For clarity, the following table summarizes the required PPE for different laboratory tasks involving this compound.
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Storage & Inspection | General Ventilation | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transfer (Solid) | Chemical Fume Hood | Chemical Goggles | Nitrile Gloves | Lab Coat | Recommended if dust is visible |
| Solution Preparation | Chemical Fume Hood | Safety Glasses (Goggles recommended) | Nitrile Gloves | Lab Coat | Not Required |
| Reaction Work-up | Chemical Fume Hood | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup | N/A | Chemical Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Apron | Required (See Section 4) |
Operational Protocol: Spill Management Workflow
In the event of a spill, a calm and systematic response is critical to ensure safety and minimize contamination. The following workflow should be adopted immediately.
Caption: Workflow for handling a chemical spill.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of any chemical.
Contaminated Materials:
-
PPE: Used gloves, disposable lab coats, and any other contaminated disposable materials should be placed in a designated, sealed waste container.
-
Glassware: Contaminated glassware must be thoroughly decontaminated before being returned to general use. Rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, followed by washing with soap and water.
Chemical Waste:
-
Do not pour down the drain. This product should not be allowed to enter sewer systems or waterways[2][3].
-
All surplus this compound and contaminated absorbent material from spills must be collected in a clearly labeled, sealed container.
-
Disposal must be conducted through a licensed professional waste disposal service. Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber[3]. Always follow your institution's specific hazardous waste disposal guidelines.
By adhering to these protocols, you build a culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
- Capot Chemical. (2025, December 24). MSDS of this compound.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Benzothiophene-2-carbaldehyde.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2025, May 1). Safety Data Sheet.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2024, March 29). Safety Data Sheet: Benzo[b]thiophene-2-carboxaldehyde.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Fisher Scientific. (2016, February 5). Safety Data Sheet: Thianaphthene.
- Sigma-Aldrich. (2024, December 28). Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Benzothiophene-2-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
